Hynic-PEG3-N3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C17H27N7O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H27N7O4/c1-14(2)22-23-16-4-3-15(13-20-16)17(25)19-5-7-26-9-11-28-12-10-27-8-6-21-24-18/h3-4,13H,5-12H2,1-2H3,(H,19,25)(H,20,23) |
InChI Key |
CQCWBZYMVINCJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Hynic-PEG3-N3: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hynic-PEG3-N3 is a heterobifunctional linker molecule integral to the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its application in creating targeted therapeutics. Detailed experimental protocols for its use in bioconjugation are provided, alongside a discussion of the biological pathways targeted by ADCs constructed with this linker technology.
Introduction to this compound
This compound is a versatile chemical tool designed for the precise linkage of biomolecules. It is composed of three key functional components:
-
A Hynic (6-hydrazinonicotinamide) moiety: This group provides a reactive site for conjugation to biomolecules, often through the formation of a stable hydrazone bond with an aldehyde or ketone. In the context of radiopharmaceuticals, the Hynic group can also act as a chelator for technetium-99m (99mTc).
-
A three-unit polyethylene glycol (PEG3) spacer: This hydrophilic spacer enhances the solubility of the linker and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.
-
An azide (N3) group: This functional group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group readily reacts with alkyne-modified molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
This combination of functionalities makes this compound an ideal candidate for constructing complex biomolecular architectures, such as ADCs, where a cytotoxic payload is attached to a targeting antibody.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is presented below, followed by a table summarizing its key physicochemical properties.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C17H27N7O4 |
| Molecular Weight | 393.44 g/mol |
| Appearance | Light yellow solid |
| Purity | >95% |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO |
| Storage Conditions | Store at -20°C, protected from moisture and light |
Synthesis of this compound
-
Synthesis of a mono-protected PEG3 derivative: Starting from triethylene glycol, one hydroxyl group is protected with a suitable protecting group (e.g., tert-butyldimethylsilyl), leaving the other hydroxyl group free for modification.
-
Introduction of the azide functionality: The free hydroxyl group is converted to an azide. This can be achieved by first converting the hydroxyl group to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with sodium azide.
-
Deprotection and activation of the other terminus: The protecting group on the other end of the PEG chain is removed, and the resulting hydroxyl group is activated for conjugation to the Hynic moiety.
-
Coupling with a protected Hynic derivative: The activated PEG-azide is then coupled to a protected form of 6-hydrazinonicotinic acid.
-
Final deprotection: Any remaining protecting groups are removed to yield the final this compound product.
Purification at each step, typically by column chromatography, would be essential to ensure the high purity required for bioconjugation applications.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the construction of an Antibody-Drug Conjugate. Optimization of these protocols will be necessary for specific antibodies, payloads, and desired drug-to-antibody ratios (DAR).
General Workflow for ADC Synthesis using this compound
The overall process involves a two-stage conjugation strategy. First, the payload (drug) is modified with an alkyne handle. Separately, the antibody is modified with the this compound linker. Finally, the two components are joined via a click chemistry reaction.
Caption: General workflow for ADC synthesis.
Protocol for Antibody Modification with this compound
This protocol describes the attachment of the this compound linker to primary amines (e.g., lysine residues) on the antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Adjust the concentration of the antibody to 1-5 mg/mL in the reaction buffer.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution with gentle mixing. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C.
-
Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Determine the concentration of the azide-modified antibody and the degree of labeling (number of linkers per antibody) using methods such as UV-Vis spectroscopy and mass spectrometry.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-modified antibody to an alkyne-modified payload.
Materials:
-
Azide-modified antibody
-
Alkyne-modified payload
-
Copper(II) sulfate (CuSO4)
-
A water-soluble ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)
-
A reducing agent such as sodium ascorbate
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare stock solutions of CuSO4 (e.g., 20 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 300 mM in water, freshly prepared).
-
In a microcentrifuge tube, combine the azide-modified antibody and a molar excess of the alkyne-modified payload in the reaction buffer.
-
Add the THPTA solution to the reaction mixture, followed by the CuSO4 solution. Mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to remove unreacted payload and other small molecules.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.
Application in Targeting Biological Pathways
The this compound linker itself is biologically inert. Its significance lies in its ability to create ADCs that can selectively target and disrupt specific biological pathways implicated in diseases like cancer. The choice of the monoclonal antibody determines the target, and the cytotoxic payload determines the mechanism of cell killing.
Example: Targeting the HER2 Pathway in Breast Cancer
The Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion of breast cancers and is a well-established therapeutic target. An ADC constructed with an anti-HER2 antibody (such as trastuzumab) and a potent cytotoxic payload, using the this compound linker, would function as follows:
-
Target Binding: The anti-HER2 antibody component of the ADC binds specifically to HER2 receptors on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-HER2 complex is internalized by the cell, typically via endocytosis.
-
Payload Release: Inside the cell, the ADC is trafficked to the lysosome. The linker is designed to be cleavable in the lysosomal environment (e.g., by proteases or acidic pH), releasing the cytotoxic payload.
-
Cytotoxicity: The released payload exerts its cell-killing effect. For example, if the payload is a microtubule inhibitor, it will disrupt the cell's cytoskeleton, leading to cell cycle arrest and apoptosis.
This targeted delivery mechanism increases the concentration of the cytotoxic drug at the tumor site while minimizing exposure to healthy tissues, thereby improving the therapeutic index.
Caption: Targeted delivery and mechanism of action of a HER2-targeting ADC.
Conclusion
This compound is a valuable tool in the field of bioconjugation, offering a reliable and efficient means of linking biomolecules. Its heterobifunctional nature, combined with the favorable properties of the PEG spacer, makes it particularly well-suited for the development of sophisticated therapeutics like Antibody-Drug Conjugates. A thorough understanding of its structure, properties, and the protocols for its use is essential for researchers and drug developers aiming to harness the power of targeted therapies. The continued development and application of such linker technologies will undoubtedly play a crucial role in the future of precision medicine.
Hynic-PEG3-N3: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Hynic-PEG3-N3 is a heterobifunctional linker molecule integral to the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs).[1][2][3] Its structure incorporates a terminal azide (N3) group and a protected hydrazineonicotinamide (Hynic) moiety, connected by a three-unit polyethylene glycol (PEG) spacer. This unique combination of functional groups allows for a two-step conjugation strategy, making it a versatile tool in the field of targeted therapeutics and diagnostics.
The azide group provides a reactive handle for "click chemistry," a set of rapid, specific, and high-yield chemical reactions. This compound can participate in both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offering flexibility in conjugation strategies.[1][2] The Hynic group, once deprotected, can act as a high-affinity chelator for radiometals such as technetium-99m (⁹⁹ᵐTc) and rhenium, facilitating the development of radiolabeled antibodies and peptides for imaging and therapeutic applications. The PEG3 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.
This technical guide provides a comprehensive overview of the chemical properties, solubility, and experimental protocols related to this compound, intended to assist researchers, scientists, and drug development professionals in its effective application.
Core Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₇N₇O₄ | |
| Molecular Weight | 393.44 g/mol | |
| Appearance | Light yellow solid | |
| Purity | >95% | |
| Storage Conditions | -20°C |
Solubility
| Solvent | Qualitative Solubility | Reference |
| Dichloromethane (DCM) | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Acetonitrile | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl sulfoxide (DMSO) | Soluble |
For bioconjugation reactions, it is common practice to prepare a concentrated stock solution of the linker in an anhydrous organic solvent such as DMF or DMSO, which is then added to the aqueous reaction buffer containing the biomolecule.
Experimental Protocols
The bifunctional nature of this compound allows for its use in various bioconjugation workflows. The following sections provide detailed experimental protocols for its application in click chemistry and subsequent radiolabeling.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is highly bioorthogonal, making it suitable for conjugating this compound to biomolecules that may be sensitive to copper. This protocol describes the conjugation of this compound to a dibenzocyclooctyne (DBCO)-functionalized molecule (e.g., a protein or a cytotoxic drug).
Materials:
-
This compound
-
DBCO-functionalized molecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10 mM.
-
Prepare a stock solution of the DBCO-functionalized molecule in an appropriate buffer (e.g., PBS). The concentration will depend on the specific molecule.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the DBCO-functionalized molecule with this compound. A molar excess of 1.5 to 10 equivalents of this compound over the DBCO-molecule is recommended to ensure efficient conjugation. For antibody-small molecule conjugations, a 7.5-fold molar excess is a good starting point.
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 20% to maintain the integrity of most biomolecules.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
-
Purification:
-
Purify the resulting Hynic-PEG3-conjugate using a size-exclusion chromatography (SEC) column to remove unreacted this compound and other small molecule impurities.
-
The fractions containing the purified conjugate can be identified by UV-Vis spectrophotometry or other relevant analytical methods.
-
-
Characterization:
-
Characterize the final conjugate to determine the degree of labeling (DOL) and confirm its identity and purity using techniques such as mass spectrometry (MS), HPLC, and SDS-PAGE.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient click chemistry reaction that utilizes a copper(I) catalyst. This protocol describes the conjugation of this compound to a terminal alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-stabilizing ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of this compound (10 mM in DMSO or DMF), CuSO₄ (100 mM in water), THPTA or TBTA (200 mM in water), and sodium ascorbate (100 mM in water, freshly prepared).
-
Prepare the alkyne-functionalized molecule in a suitable buffer.
-
-
Complex Formation:
-
In a separate tube, mix CuSO₄ and the stabilizing ligand (THPTA or TBTA) in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the copper(I) complex.
-
-
Conjugation Reaction:
-
In the main reaction tube, combine the alkyne-functionalized molecule with this compound (typically 1.5-10 molar excess).
-
Add the pre-formed Cu(I)/ligand complex to the reaction mixture (typically 25 equivalents relative to the azide).
-
Initiate the reaction by adding sodium ascorbate (typically 40 equivalents relative to the azide).
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.
-
-
Purification and Characterization:
-
Follow the same purification and characterization steps as described in the SPAAC protocol to isolate and verify the final conjugate.
-
Experimental Workflow Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of an antibody-drug conjugate (ADC) using this compound and the subsequent characterization of the final product.
Caption: Workflow for the synthesis and characterization of an antibody-drug conjugate (ADC) using this compound.
Caption: General workflow for the radiolabeling of a Hynic-PEG3-conjugate.
References
Hynic-PEG3-N3 in Bioconjugation: A Technical Guide to the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of targeted therapeutics and diagnostics, the role of chemical linkers is paramount. The Hynic-PEG3-N3 linker is a heterobifunctional molecule meticulously designed for the precise assembly of complex bioconjugates, such as antibody-drug conjugates (ADCs) and targeted imaging agents. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, offering detailed experimental protocols, quantitative data, and visualizations to support researchers in its effective application.
The this compound linker is comprised of three key functional components:
-
Hynic (6-hydrazinonicotinic acid): A robust chelator for the stable coordination of radiometals, most notably technetium-99m (99mTc), a workhorse in single-photon emission computed tomography (SPECT) imaging.
-
PEG3 (three-unit polyethylene glycol): A short, hydrophilic spacer that enhances the solubility of the bioconjugate, mitigates steric hindrance, and improves pharmacokinetic properties.
-
N3 (azide): A bioorthogonal functional group that enables highly specific and efficient conjugation to a payload molecule via "click chemistry," specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
This guide will elucidate the sequential and orthogonal nature of the reactions enabled by these components, providing a clear pathway for the synthesis of dual-functionalized biomolecules for a range of applications, from theranostics to targeted drug delivery.
Core Mechanism of Action
The utility of the this compound linker lies in its ability to facilitate a two-step, orthogonal bioconjugation strategy. This allows for the controlled and sequential attachment of two distinct molecular entities—typically a targeting biomolecule (e.g., an antibody) and a payload (e.g., a cytotoxic drug, a fluorescent dye, or a radiometal)—with high precision.
The general workflow involves:
-
Activation and Conjugation of the Targeting Biomolecule: The this compound linker, typically in a form activated with an N-hydroxysuccinimide (NHS) ester, is first reacted with a primary amine (e.g., the side chain of a lysine residue) on the surface of a biomolecule, such as an antibody. This reaction forms a stable amide bond, covalently attaching the linker to the antibody and introducing a terminal azide group.
-
Payload Attachment via Click Chemistry: The azide-functionalized antibody is then reacted with a payload molecule that has been pre-functionalized with an alkyne group (for CuAAC) or a strained cyclooctyne (e.g., DBCO or BCN, for SPAAC). This highly selective click reaction forms a stable triazole linkage, completing the synthesis of the antibody-payload conjugate.[]
-
Radiolabeling (if applicable): The Hynic moiety on the linker is then available for the chelation of a radiometal, such as 99mTc. This step is typically performed after the conjugation of the payload to avoid any potential interference of the radiolabeling conditions with the click chemistry reaction.
The PEG3 spacer plays a crucial role throughout this process by enhancing the aqueous solubility of the linker and the final conjugate, which is particularly important when dealing with hydrophobic payloads.[2][3] It also provides spatial separation between the biomolecule and the payload, which can help to preserve the biological activity of the antibody and allow for efficient interaction of the payload with its target.
Logical Relationship of this compound Components in Bioconjugation
Quantitative Data Presentation
The following tables summarize key quantitative parameters associated with the bioconjugation reactions involving this compound and its functional moieties. Data is compiled from studies on the individual components or closely related analogues.
Table 1: Hynic-99mTc Radiolabeling Parameters
| Parameter | Value | Reference |
| Labeling Efficiency | >95% | [4] |
| Specific Activity | 1.8 x 10^7 Ci/Mol | [4] |
| In Vitro Stability (PBS) | Stable for at least 6 hours | |
| In Vitro Stability (Serum) | >90% after 6 hours | |
| Apparent Dissociation Constant (KD) | ~27 nM (for a labeled scFv) |
Table 2: Click Chemistry Reaction Parameters (SPAAC)
| Parameter | Value | Reference |
| Second-Order Rate Constant (k2) | 3.60 M⁻¹s⁻¹ (with tetra-fluorinated aromatic azide) | |
| Reaction Time | 1-4 hours (typically) | |
| Reaction Temperature | Room Temperature or 4°C | |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 |
Experimental Protocols
The following protocols provide a detailed methodology for the bioconjugation of a monoclonal antibody with a payload molecule using a this compound linker, followed by radiolabeling.
Protocol 1: Antibody Modification with this compound-NHS Ester
This protocol describes the initial step of conjugating the linker to the antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the reaction buffer to a final concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted linker and exchange the buffer to a suitable buffer for the subsequent click chemistry step (e.g., PBS, pH 7.4) using a desalting column according to the manufacturer's instructions.
-
-
Characterization (Optional):
-
Determine the molar substitution ratio (MSR), i.e., the number of linkers per antibody, using MALDI-TOF mass spectrometry.
-
Experimental Workflow for Antibody Modification
Protocol 2: Payload Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the attachment of a DBCO-functionalized payload to the azide-modified antibody.
Materials:
-
Azide-functionalized antibody from Protocol 1
-
DBCO-functionalized payload molecule
-
Anhydrous DMSO
-
PBS, pH 7.4
Procedure:
-
Payload Preparation:
-
Dissolve the DBCO-functionalized payload in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 1.5- to 3-fold molar excess of the dissolved payload to the azide-functionalized antibody solution.
-
Incubate the reaction for 4-12 hours at 4°C or 1-4 hours at room temperature.
-
-
Purification:
-
Remove excess, unreacted payload using a desalting column or size-exclusion chromatography (SEC).
-
-
Characterization:
-
Analyze the final antibody-drug conjugate by SDS-PAGE to confirm conjugation and purity.
-
Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy if the payload has a distinct absorbance.
-
Protocol 3: Radiolabeling with Technetium-99m
This protocol describes the final step of radiolabeling the Hynic-functionalized bioconjugate.
Materials:
-
Hynic-functionalized antibody-payload conjugate
-
99mTc-pertechnetate (Na[99mTcO4]) from a generator
-
Stannous chloride (SnCl2) solution (reducing agent)
-
Coligand solution (e.g., tricine)
-
Labeling buffer (e.g., 0.1 M sodium acetate, pH 5.0)
-
PD-10 desalting column
Procedure:
-
Reaction Setup:
-
In a sterile vial, combine the Hynic-functionalized antibody-payload conjugate (typically 50-100 µg) with the coligand solution.
-
-
Reduction of Technetium:
-
Add the stannous chloride solution to the vial to reduce the 99mTc-pertechnetate.
-
-
Radiolabeling:
-
Add the 99mTc-pertechnetate to the vial and incubate at room temperature for 20-30 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) by instant thin-layer chromatography (ITLC). A high RCP (>95%) is desirable.
-
-
Purification:
-
If necessary, purify the radiolabeled conjugate from unchelated 99mTc using a PD-10 desalting column.
-
Conclusion
The this compound linker offers a versatile and powerful platform for the construction of complex bioconjugates. Its heterobifunctional nature allows for a controlled, sequential conjugation strategy, enabling the precise attachment of both a payload and a chelating agent to a targeting biomolecule. The integrated PEG spacer further enhances the desirable properties of the final conjugate. By understanding the core mechanism of action and following detailed experimental protocols, researchers can effectively leverage the this compound linker to advance the development of novel targeted therapeutics and diagnostic agents.
References
- 2. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Radiopharmaceutical Labeling: A Technical Guide to the Hynic Chelator
For Researchers, Scientists, and Drug Development Professionals
In the landscape of radiopharmaceutical development, the stable incorporation of a radionuclide into a targeting biomolecule is paramount. The 6-hydrazinonicotinamide (Hynic) chelator has emerged as a cornerstone for the radiolabeling of peptides, antibodies, and other biomolecules, particularly with Technetium-99m (99mTc), the most widely used radionuclide in diagnostic nuclear medicine.[1][2] This technical guide provides an in-depth exploration of the Hynic chelator, its coordination chemistry, and its pivotal role in the design and development of novel radiopharmaceuticals.
The Hynic Chelator: A Bifunctional Bridge
Hynic serves as a bifunctional chelating agent (BFCA), a molecule designed with two distinct functional regions: one for securely binding a metallic radionuclide and another for covalent attachment to a biomolecule.[3] The hydrazine group of Hynic provides a robust coordination site for 99mTc, while the carboxylic acid moiety allows for straightforward conjugation to primary amines on biomolecules, such as the ε-amino group of lysine residues.[4]
The coordination of 99mTc by Hynic is a complex process that necessitates the inclusion of co-ligands to complete the coordination sphere of the technetium metal center.[5] This "ternary ligand system" is a key feature of Hynic chemistry and offers a unique advantage: the ability to modulate the physicochemical properties of the final radiolabeled conjugate by varying the co-ligands. Commonly used co-ligands include tricine, ethylenediaminediacetic acid (EDDA), and trisodium triphenylphosphine-3,3',3''-trisulfonate (TPPTS). The choice of co-ligand can significantly influence the stability, lipophilicity, and in vivo biodistribution of the resulting radiopharmaceutical.
Quantitative Data Summary
The following tables summarize key quantitative data for various 99mTc-Hynic labeled radiopharmaceuticals, providing a comparative overview of their performance characteristics.
Table 1: Radiolabeling Efficiency and Purity
| Radiopharmaceutical | Co-ligand(s) | Radiolabeling Conditions | Radiochemical Purity (RCP) | Specific Activity | Reference(s) |
| 99mTc-HYNIC-Duramycin | Tricine/TPPTS | 80°C, 20 min | >90% | Not Reported | |
| 99mTc-HYNIC-(Ser)3-J18 | Tricine | Not Specified | >99% | 18-38 GBq/mg | |
| 99mTc-HYNIC-(Ser)3-J18 | Tricine/EDDA | Not Specified | >99% | 43.4 GBq/mg | |
| 99mTc-HYNIC-Chlorin | Tricine/EDDA | 85°C, 15 min | >82.3% (RCY) | Not Reported | |
| 99mTc-K(HYNIC)2-RGD2 | Tricine | 100°C, 10-20 min | >95% | ~150 GBq/µmol | |
| 99mTc-HYNIC-PSMA-11 | EDDA/Tricine | 100°C, 15 min | 96.76 ± 1.38% | Not Reported |
Table 2: In Vitro Stability of 99mTc-Hynic-Nanogastrin
| Co-ligand System | Stability in PBS (>97% RCP) | Stability in Serum | Reference(s) |
| Tricine | High | Not Reported | |
| EDDA | High | Not Reported | |
| Tricine-Nicotinic Acid | High | Not Reported |
Table 3: Biodistribution of 99mTc-Hynic-PSMA-11 in Prostate Cancer Patients (%ID/g)
| Organ | Mean ± SD | Reference(s) |
| Parotid Gland | High Uptake | |
| Submandibular Gland | High Uptake | |
| Kidneys | Highest Uptake | |
| Urinary Bladder | High Uptake |
Table 4: Comparative Biodistribution of 99mTc-HYNIC-TOC and 177Lu-DOTA-TATE in Neuroendocrine Tumor Patients
| Parameter | 99mTc-HYNIC-TOC | 177Lu-DOTA-TATE | Finding | Reference(s) |
| Kidney-to-Spleen Uptake Ratio | Lower | Higher | Significant Difference | |
| Lesion-to-Spleen Uptake Ratio | Lower | Higher | Significant Difference | |
| Liver-to-Spleen Uptake Ratio | Comparable | Comparable | No Significant Difference |
Experimental Protocols
Detailed methodologies are crucial for the successful application of Hynic chemistry. The following sections provide generalized protocols for the conjugation of Hynic to biomolecules and subsequent radiolabeling with 99mTc.
Protocol for Hynic Conjugation to a Peptide
This protocol describes the conjugation of succinimidyl-Hynic (S-Hynic) to a peptide containing a primary amine.
-
Peptide Preparation: Dissolve the peptide in a suitable buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 8.0. The peptide concentration should typically be in the range of 2-5 mg/mL.
-
S-Hynic Solution: Prepare a fresh solution of S-Hynic in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the S-Hynic solution to the peptide solution. The reaction is typically carried out at room temperature for 2-4 hours or at 4°C overnight.
-
Purification: The Hynic-conjugated peptide is purified from excess reagents using size exclusion chromatography (e.g., Sephadex G-25) or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the successful conjugation and determine the molar substitution ratio (MSR) using techniques such as mass spectrometry (MS) and UV-Vis spectrophotometry.
Protocol for 99mTc Labeling of a Hynic-Conjugated Peptide
This protocol outlines the radiolabeling of a Hynic-conjugated peptide using a tricine/TPPTS co-ligand system.
-
Kit Formulation: In a sterile vial, combine the Hynic-conjugated peptide (e.g., 10-100 µg), tricine (e.g., 10-30 mg), and TPPTS (e.g., 3-10 mg). The optimal ratio of tricine to TPPTS should be determined empirically for each new conjugate.
-
Stannous Chloride Addition: Add a freshly prepared solution of stannous chloride (SnCl2) in 0.1 M HCl. The amount of SnCl2 is critical and typically ranges from 5 to 20 µg.
-
99mTc Addition: Add the desired amount of Na[99mTcO4] eluate to the vial.
-
Incubation: Incubate the reaction mixture at 80-100°C for 10-30 minutes.
-
Quality Control: Determine the radiochemical purity (RCP) of the 99mTc-labeled peptide using instant thin-layer chromatography (ITLC) or RP-HPLC.
-
Purification (if necessary): If the RCP is below the desired level (typically >95%), the radiolabeled peptide can be purified using a C18 Sep-Pak cartridge.
Visualizing Hynic's Role: Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key processes and relationships in Hynic-based radiopharmaceutical chemistry.
Caption: Workflow for the conjugation of Hynic to a biomolecule.
Caption: General workflow for the 99mTc-labeling of a Hynic-conjugated biomolecule.
Caption: Conceptual diagram of 99mTc chelation by Hynic and co-ligands.
Conclusion
The Hynic chelator remains a vital tool in the development of 99mTc-based radiopharmaceuticals. Its reliable conjugation chemistry, coupled with the versatility afforded by the use of co-ligands, allows for the creation of a wide array of targeted imaging and therapeutic agents. A thorough understanding of the principles and protocols outlined in this guide is essential for researchers and drug development professionals seeking to harness the full potential of Hynic in their work. The continued exploration of novel co-ligand systems and Hynic derivatives promises to further enhance the performance and clinical utility of this important class of radiopharmaceuticals.
References
- 1. Coligand Effects on Solution Stability, Biodistribution and Metabolism of 99mTc-Labeled Cyclic RGDfK Tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of K(HYNIC)2 as A Bifunctional Chelator for 99mTc-Labeling of Small Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of the Biodistribution of 99mTc-HYNIC-Lys3-Bombesin Obtained With the EDDA/Tricine and AN/Tricine as Coligands | Revista Española de Medicina Nuclear e Imagen Molecular (English Edition) [elsevier.es]
- 4. Bifunctional chelators for radiorhenium: past, present and future outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Influence of Co-Ligands on Improving Tumor Targeting of 99mTc-HYNIC Conjugated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azide Group in Hynic-PEG3-N3: A Technical Guide to its Function and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, Hynic-PEG3-N3, represents a sophisticated tool in the field of bioconjugation, particularly for the development of complex biomolecular structures like antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the pivotal role of the terminal azide (N3) group within this linker, detailing its function, application, and the broader context of the Hynic and PEG components.
Core Components of this compound
The functionality of this compound is derived from its three key components:
-
Hynic (6-hydrazinonicotinamide): This moiety provides a reactive handle for conjugation to molecules containing an aldehyde or ketone group. A common strategy involves the modification of a biomolecule, such as an antibody, with a linker like S-4FB (succinimidyl 4-formylbenzoate) to introduce an aromatic aldehyde. The Hynic group then reacts with this aldehyde to form a stable bis-aryl hydrazone bond.[1][2][3] This reaction can be catalyzed by aniline to improve efficiency, with conversions greater than 95% achievable in approximately two hours.[2]
-
PEG3 (triethylene glycol): This short polyethylene glycol chain acts as a hydrophilic spacer. The inclusion of the PEG linker enhances the water solubility of the molecule and the resulting conjugate, which is crucial for biological applications.[4] It also provides flexibility and reduces steric hindrance, ensuring that the two molecules being linked do not interfere with each other's biological activity.
-
N3 (azide): The terminal azide group is the primary focus of this guide. It is a bioorthogonal functional group, meaning it is essentially non-reactive with biological molecules and systems, ensuring highly specific conjugation reactions. Its primary role is to participate in "click chemistry."
The Azide Group and Click Chemistry
The azide group is a cornerstone of click chemistry, a set of reactions known for their high yield, specificity, and biocompatibility. The most common application of the azide group in this compound is the 1,3-dipolar cycloaddition reaction with an alkyne to form a stable triazole ring.
There are two main types of azide-alkyne cycloaddition:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prevalent form of click chemistry. The reaction between a terminal alkyne and an azide is catalyzed by a copper(I) species, leading to the formation of a 1,4-disubstituted 1,2,3-triazole. This reaction is extremely efficient, with a rate acceleration of 107 to 108 compared to the uncatalyzed reaction. It can be performed in aqueous conditions over a broad pH range (4-12) and at room temperature.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed. This reaction utilizes a strained cyclooctyne (e.g., DBCO or BCN), which reacts readily with an azide without the need for a catalyst.
The azide group's stability in aqueous environments and its selective reactivity make it an ideal functional group for the final conjugation step in a multi-step synthesis of a complex bioconjugate.
Logical Workflow for Dual Conjugation
The bifunctional nature of this compound allows for a sequential or dual conjugation strategy. For instance, a therapeutic payload (Drug) could be derivatized with an alkyne, while a targeting antibody is modified to present an aldehyde. This compound can then be used to link these two components.
Caption: A logical workflow for the synthesis of an Antibody-Drug Conjugate using this compound.
Quantitative Data on Azide-Alkyne Click Chemistry
| Azide Type | Alkyne Partner | Catalyst/Ligand | Solvent | Yield (%) | Reference |
| Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate/TBTA | t-BuOH/H₂O | >95 | |
| Alkyl Azide | Propargyl Alcohol | CuSO₄/Sodium Ascorbate/THPTA | H₂O | >90 | |
| Aryl Azide | 4-Ethynyltoluene | CuI | DMF | 85-95 | |
| Sulfonyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | DMSO/H₂O | 70-90 |
Note: Yields are highly dependent on reaction conditions, including catalyst, ligand, solvent, temperature, and reaction time.
Signaling Pathway of the Azide Group in CuAAC
The copper(I)-catalyzed reaction proceeds through a distinct mechanism that ensures the specific formation of the 1,4-disubstituted triazole.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: Representative CuAAC Conjugation
The following is a representative protocol for the conjugation of an alkyne-modified molecule to this compound via a copper-catalyzed click reaction. This protocol is based on established methods and should be optimized for specific applications.
Materials:
-
This compound
-
Alkyne-modified molecule (e.g., a fluorescent dye or drug)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving reactants if necessary
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMF or DMSO to a final concentration of 10 mM.
-
Dissolve the alkyne-modified molecule in a compatible solvent (e.g., DMF, DMSO, or water) to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 200 mM stock solution of THPTA in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made immediately before use as it is prone to oxidation.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified molecule to PBS. The final concentration should typically be in the range of 1-5 mM.
-
Add this compound from the stock solution. A slight molar excess (e.g., 1.2 to 1.5 equivalents) relative to the alkyne-modified molecule is often used to ensure complete conversion of the alkyne.
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ stock solution with the THPTA stock solution in a 1:2 molar ratio. Let it stand for 2-3 minutes to allow for complex formation.
-
Add the Cu(I)/THPTA complex to the reaction mixture. A typical final concentration is 1-2 mM.
-
Initiate the reaction by adding the sodium ascorbate stock solution to the reaction mixture. The final concentration of sodium ascorbate should be 4-5 times that of the copper sulfate.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or LC-MS.
-
-
Purification:
-
Once the reaction is complete, the conjugated product can be purified from excess reagents and catalyst using methods appropriate for the scale and nature of the product. Common techniques include size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis.
-
The azide group is the critical functional component of this compound that enables its participation in highly efficient and specific click chemistry reactions. This bioorthogonal reactivity, combined with the properties of the Hynic and PEG components, makes this compound a versatile and powerful tool for the construction of well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. The ability to perform this chemistry under mild, aqueous conditions further enhances its utility in the sensitive environment of biological molecules.
References
Hynic-PEG3-N3: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Heterobifunctional Linker for Advanced Antibody-Drug Conjugates
In the rapidly evolving landscape of targeted cancer therapeutics, antibody-drug conjugates (ADCs) represent a cornerstone of precision medicine. The efficacy and safety of these complex biomolecules are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Hynic-PEG3-N3 has emerged as a versatile heterobifunctional linker, offering researchers a powerful tool for the development of next-generation ADCs. This technical guide provides a comprehensive overview of the molecular properties, experimental applications, and underlying biological mechanisms associated with this compound.
Core Molecular Data
A precise understanding of the physicochemical properties of this compound is fundamental for its effective application in ADC development. The key molecular data for this linker are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₂₇N₇O₄ |
| Molecular Weight | 393.44 g/mol |
| Structure | A 3-unit polyethylene glycol (PEG) spacer |
| flanked by a hydrazinonicotinamide (Hynic) | |
| group and an azide (N₃) group. |
The Role of this compound in Antibody-Drug Conjugate (ADC) Synthesis
This compound is a heterobifunctional linker designed for the precise and stable conjugation of a cytotoxic payload to an antibody. Its two reactive moieties, the Hynic group and the azide group, allow for a two-step, controlled conjugation process.
The Hynic group can react with aldehydes or ketones, which can be introduced into the antibody through mild oxidation of its carbohydrate domains. This site-specific conjugation approach minimizes interference with the antigen-binding sites of the antibody, thereby preserving its targeting capabilities.
The azide group is a key component for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. The azide can react with an alkyne-modified cytotoxic payload via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage. This modular approach allows for the late-stage introduction of the payload, providing flexibility in the ADC design process.
The integrated PEG3 spacer enhances the solubility and pharmacokinetic properties of the resulting ADC. The hydrophilic nature of the PEG chain can help to mitigate aggregation and reduce immunogenicity of the final conjugate.
Experimental Protocols: Site-Specific Antibody Conjugation
The following protocol outlines a representative workflow for the site-specific conjugation of a cytotoxic payload to an antibody using a this compound linker. This methodology is based on established glycoengineering and click chemistry techniques.
I. Generation of Aldehyde Groups on the Antibody
-
Antibody Preparation: Prepare the monoclonal antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 5-10 mg/mL.
-
Glycan Oxidation: To generate aldehyde groups on the carbohydrate moieties of the antibody, treat the antibody solution with a mild oxidizing agent, such as sodium periodate (NaIO₄). A final concentration of 1-2 mM NaIO₄ is typically used.
-
Incubation: Incubate the reaction mixture in the dark at 4°C for 30 minutes.
-
Quenching: Stop the reaction by adding an excess of a quenching agent, such as glycerol or ethylene glycol, to a final concentration of 10-20 mM. Incubate for 10 minutes at 4°C.
-
Purification: Remove the excess reagents by buffer exchange using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
II. Conjugation of this compound to the Antibody
-
Linker Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the aldehyde-modified antibody.
-
Catalyst (Optional): To accelerate the reaction, aniline can be added as a catalyst to a final concentration of 1-10 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
Purification: Purify the azide-functionalized antibody by size-exclusion chromatography (SEC) to remove unreacted linker and catalyst.
III. "Click" Conjugation of the Alkyne-Payload
-
Payload Preparation: Dissolve the alkyne-modified cytotoxic payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Click Chemistry Reaction (SPAAC): For strain-promoted azide-alkyne cycloaddition (SPAAC), add a 3- to 10-fold molar excess of the alkyne-payload solution (containing a strained alkyne such as DBCO or BCN) to the azide-functionalized antibody. Incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.
-
Final Purification: Purify the final antibody-drug conjugate using SEC or hydrophobic interaction chromatography (HIC) to remove any unreacted payload and other impurities.
Visualizing the Workflow and Mechanism of Action
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the experimental workflow for ADC synthesis and the subsequent mechanism of action of the ADC at the cellular level.
An In-depth Technical Guide to PEG Linkers in Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Abstract: Antibody-Drug Conjugates (ADCs) have emerged as a pivotal class of targeted cancer therapeutics, engineered to deliver potent cytotoxic agents directly to tumor cells. The success of an ADC is critically dependent on its three components: the monoclonal antibody, the cytotoxic payload, and the linker that connects them. Among various linker technologies, polyethylene glycol (PEG) linkers have become indispensable tools for optimizing ADC performance. This technical guide provides a comprehensive overview of the role of PEG linkers in ADC design, detailing their impact on physicochemical properties, pharmacokinetics, and therapeutic efficacy. It includes a summary of quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this crucial technology.
Introduction: The Critical Role of the Linker in ADC Design
An Antibody-Drug Conjugate (ADC) is a complex immunoconjugate designed to leverage the specificity of a monoclonal antibody (mAb) to deliver a highly potent cytotoxic drug to antigen-expressing tumor cells.[1][] The linker is the chemical bridge between the antibody and the payload, and its design is a critical determinant of the ADC's overall therapeutic index—the balance between efficacy and toxicity.[3][4] An ideal linker must remain stable in systemic circulation to prevent premature drug release and then efficiently liberate the active payload upon internalization into the target cancer cell.[]
Many potent cytotoxic payloads are inherently hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from the body, especially as the number of drug molecules per antibody—the drug-to-antibody ratio (DAR)—increases. This is where hydrophilic linkers, particularly those incorporating polyethylene glycol (PEG), play a transformative role.
Polyethylene Glycol (PEG): A Versatile Tool in Bioconjugation
Polyethylene glycol is a biocompatible, non-toxic, and highly hydrophilic polyether compound composed of repeating ethylene oxide units. Its properties, including high water solubility, lack of immunogenicity, and well-defined chemistry, make it exceptionally suitable for pharmaceutical applications. The process of covalently attaching PEG chains to a molecule, known as PEGylation, is a well-established strategy in drug development to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.
In the context of ADCs, PEG chains are not just simple spacers; they are functional components that systematically address many of the challenges associated with developing safe and effective conjugates.
Core Functions of PEG Linkers in ADCs
The incorporation of PEG moieties into the linker structure imparts several crucial advantages that enhance the overall performance of an ADC.
Enhancing Solubility and Preventing Aggregation
Many potent payloads are hydrophobic, and conjugating them to an antibody can decrease the overall solubility of the ADC, leading to aggregation. ADC aggregation can render the therapeutic ineffective and may induce an immunogenic response. PEG linkers, being highly hydrophilic, counteract this hydrophobicity. They form a hydration shell around the molecule, significantly increasing the water solubility of the entire conjugate. This prevents aggregation, improves stability, and facilitates the development of high-concentration formulations.
Improving Pharmacokinetics and the "Stealth" Effect
PEGylation profoundly improves the pharmacokinetic (PK) profile of an ADC. The flexible PEG chains create a "stealth" effect by forming a hydrophilic cloud around the conjugate. This has two primary consequences:
-
Increased Hydrodynamic Size: The PEG chain and its associated water molecules significantly increase the effective size of the ADC in solution. This larger size reduces the rate of renal clearance, thereby prolonging the ADC's circulation half-life.
-
Shielding from Immune System and RES: The protective layer shields the ADC from recognition by the immune system and uptake by the reticuloendothelial system (RES), further decreasing clearance and extending circulation time.
This extended half-life allows for greater accumulation of the ADC in tumor tissue, which can lead to enhanced anti-tumor efficacy.
Enabling Higher Drug-to-Antibody Ratios (DAR)
For many ADCs, increasing the DAR to deliver more payload to the target cell is a desirable goal. However, with conventional hydrophobic linkers, attempts to increase the DAR beyond 3-4 often fail due to aggregation and loss of solubility. By improving the hydrophilicity of the overall conjugate, PEG linkers make it possible to attach a higher number of drug molecules (e.g., DAR of 8) without compromising the ADC's physicochemical properties. This allows for the delivery of a higher concentration of the cytotoxic drug per antibody binding event, potentially enhancing therapeutic potency.
Classification of PEG Linkers
PEG linkers used in ADCs can be classified based on their architecture and their payload release mechanism.
Linker Architecture
-
Linear PEG Linkers: These are the most common type, consisting of a single, unbranched chain of ethylene glycol units. They provide a flexible, hydrophilic spacer between the antibody and the payload.
-
Branched or Multi-arm PEG Linkers: These structures have multiple PEG arms extending from a central core. This architecture is particularly effective at shielding the payload and can be used to attach multiple drug molecules to a single conjugation site, further increasing the DAR.
-
Pendant PEG Linkers: In this design, the PEG chain is incorporated as a side chain on the linker, rather than in a linear fashion. Studies have shown that a pendant configuration can be more effective at improving stability and PK profiles compared to a linear PEG of equivalent molecular weight.
Payload Release Mechanism
The linker's primary function is to release the payload inside the target cell. PEG moieties can be incorporated into both cleavable and non-cleavable linker systems.
-
Cleavable PEG Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cell. This allows for controlled, targeted drug release. Common cleavage mechanisms include:
-
Acid-Cleavage (e.g., Hydrazones): Exploits the lower pH of endosomes and lysosomes (~pH 5-6) compared to blood (~pH 7.4).
-
Enzyme-Cleavage (e.g., Dipeptides): Utilizes enzymes like Cathepsin B, which are overexpressed in the lysosomes of many tumor cells.
-
Reduction-Cleavage (e.g., Disulfides): Takes advantage of the higher concentration of reducing agents like glutathione inside the cell compared to the bloodstream.
-
-
Non-Cleavable PEG Linkers: These linkers do not have a specific chemical trigger for cleavage. Instead, payload release relies on the complete proteolytic degradation of the antibody backbone after the ADC is internalized and trafficked to the lysosome. The payload is ultimately released still attached to the linker and the amino acid residue (e.g., lysine) to which it was conjugated. ADCs with non-cleavable linkers, such as Trastuzumab emtansine (T-DM1), are known for their high plasma stability, which can lead to a wider therapeutic window.
The Impact of PEG Linker Length and Structure
The length of the PEG chain is a critical parameter that must be optimized for each specific ADC. The choice represents a trade-off between improving pharmacokinetics and maintaining potent cytotoxicity.
-
Longer PEG Chains (e.g., PEG12, PEG24): Generally provide greater improvements in solubility and circulation half-life. This often translates to better in vivo efficacy, especially for ADCs with hydrophobic payloads. However, very long chains can sometimes lead to a decrease in in vitro potency, potentially due to steric hindrance that affects antigen binding or payload release.
-
Shorter PEG Chains (e.g., PEG4, PEG8): Offer a balance, providing sufficient hydrophilicity to prevent aggregation without significantly compromising cytotoxic activity. Studies have shown that a PEG8 side chain can be the minimum length required to achieve optimal slower clearance, with longer chains not providing a significant further advantage in that specific parameter.
Ultimately, the optimal PEG linker length is context-dependent and must be determined empirically, considering the specific antibody, payload, and target antigen.
Data Presentation: Quantitative Analysis of PEG Linker Impact
The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG linker length and structure on ADC properties.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK) in Rats (Data synthesized from studies on MMAE-based ADCs)
| PEG Chain Length | Clearance Rate (mL/day/kg) | Relative Change in Clearance |
| PEG2 | High | - |
| PEG4 | Moderate-High | ↓ |
| PEG8 | Low | ↓↓↓ (Optimal Threshold) |
| PEG12 | Low | ↓↓↓ |
| PEG24 | Low | ↓↓↓ |
| ** |
Table 2: Comparative Performance of ADCs with Different PEG Linker Lengths (Data synthesized from various preclinical studies and may be context-dependent)
| Property | No PEG Linker | Short PEG (e.g., PEG4) | Medium PEG (e.g., PEG8-12) | Long PEG (e.g., PEG24) | Source(s) |
| In Vitro Cytotoxicity | Highest | High | Moderate-High | Moderate | |
| Plasma Half-Life | Shortest | Longer | Long | Longest | |
| In Vivo Efficacy | Lowest | Improved | Significantly Improved | Significantly Improved | |
| Tendency to Aggregate | High | Reduced | Significantly Reduced | Significantly Reduced | |
| Tolerability | Low | Improved | Significantly Improved | Significantly Improved |
Experimental Protocols
Detailed methodologies are essential for the design and evaluation of ADCs with PEG linkers. The following are representative protocols for key experiments.
Protocol: Two-Step ADC Synthesis via Lysine Conjugation
This protocol describes the conjugation of a drug-linker construct to the surface-exposed lysine residues of an antibody.
Step 1: Synthesis of Activated Drug-Linker
-
Payload Activation: Dissolve the cytotoxic payload (1 equivalent) in an anhydrous organic solvent like Dimethylformamide (DMF).
-
Add N,N'-Disuccinimidyl carbonate (DSC) or a similar activating agent to the payload solution to form an active ester (e.g., NHS-ester).
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Linker Conjugation: Dissolve the bifunctional PEG linker (e.g., Amino-PEGn-acid, 1.5 equivalents) in DMF and add it to the activated payload solution.
-
Let the reaction stir at room temperature overnight to form the drug-linker conjugate.
-
Purification: Monitor the reaction by LC-MS. Purify the final drug-linker construct using reverse-phase HPLC and lyophilize the pure fractions.
Step 2: Conjugation to Antibody
-
Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4-8.0).
-
Drug-Linker Activation: Dissolve the purified drug-linker conjugate in an organic co-solvent (e.g., DMSO). Activate the terminal carboxylic acid group of the PEG linker using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) for 15-30 minutes at room temperature.
-
Conjugation Reaction: Add the activated drug-linker solution to the antibody solution, ensuring the final concentration of the organic solvent does not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Purification of ADC: Quench the reaction and remove unconjugated drug-linker and reagents via buffer exchange using desalting columns or Tangential Flow Filtration (TFF) into a suitable storage buffer.
Protocol: ADC Characterization
-
Protein Concentration: Determine the final ADC concentration using UV-Vis spectrophotometry by measuring absorbance at 280 nm (A280).
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Method: Hydrophobic Interaction Chromatography (HIC-HPLC) is the standard method.
-
Procedure: Inject the purified ADC onto a HIC column. The unconjugated antibody will elute first, followed by ADC species with increasing DAR values (DAR2, DAR4, etc.), as each conjugated drug-linker adds to the hydrophobicity.
-
Calculation: Calculate the average DAR by integrating the peak areas corresponding to each species and determining the weighted average.
-
Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated payload, and a non-targeting control ADC.
-
Replace the cell culture medium with the medium containing the diluted test articles.
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot cell viability against drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 (the concentration that inhibits cell growth by 50%).
Protocol: In Vivo Efficacy Study in Xenograft Model
-
Model Establishment: Implant human tumor cells subcutaneously into immunocompromised mice (e.g., SCID or nude mice).
-
Allow tumors to grow to a predefined size (e.g., 100-200 mm³).
-
Group Assignment: Randomize mice into treatment groups (e.g., Vehicle control, ADC, non-targeting control ADC).
-
Dosing: Administer the test articles intravenously (IV) at specified doses and schedules.
-
Monitoring: Monitor tumor volume (measured with calipers) and body weight regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size or at a set time point.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.
Visualizations
Diagram 1: General Mechanism of Action for an ADC
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Diagram 2: Experimental Workflow for ADC Synthesis and Characterization
Caption: Experimental workflow for ADC synthesis, purification, and characterization.
Diagram 3: Cleavable vs. Non-Cleavable Payload Release
Caption: Contrasting payload release mechanisms for cleavable and non-cleavable linkers.
Diagram 4: The "Stealth" Effect of PEG Linkers on Pharmacokinetics
Caption: How PEG linkers create a "stealth" effect to improve ADC pharmacokinetics.
Conclusion
PEG linkers are a critical and versatile component in the rational design of modern antibody-drug conjugates. By enhancing solubility, preventing aggregation, and improving pharmacokinetic properties, they enable the development of more stable, safe, and effective ADCs. The ability to modulate linker length and architecture allows for the fine-tuning of an ADC's therapeutic index. As ADC technology continues to advance, the strategic use of PEG linkers will remain a cornerstone for optimizing the next generation of these powerful targeted therapies.
References
An In-Depth Technical Guide to Hynic-PEG3-N3 for Beginners in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Hynic-PEG3-N3, a versatile heterobifunctional linker, and its applications in the field of bioconjugation, particularly for those new to click chemistry. We will delve into its structure, properties, and roles in both copper-catalyzed and strain-promoted click chemistry reactions, as well as its utility in the development of radiopharmaceuticals.
Introduction to this compound
This compound is a chemical linker designed for the covalent attachment of molecules, playing a crucial role in the creation of complex biomolecular conjugates.[1][2] Its structure is composed of three key functional components:
-
Hynic (6-hydrazinonicotinamide) Moiety: This group acts as an efficient bifunctional chelator, particularly for the radioisotope Technetium-99m (99mTc). This makes this compound a valuable tool in the development of radiolabeled molecules for imaging and therapeutic applications.[3][4]
-
PEG3 (Triethylene Glycol) Spacer: The three-unit polyethylene glycol chain is a hydrophilic spacer that enhances the solubility of the linker and the resulting conjugate in aqueous environments.[5] This property is particularly beneficial in biological applications, as it can reduce aggregation and improve the pharmacokinetic profile of the final product.
-
Azide (N3) Group: The azide group is a key reactant in "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. Specifically, the azide can react with alkyne-containing molecules through either copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
The combination of these three components in a single molecule allows for a two-step bioconjugation strategy. First, a biomolecule of interest can be modified with this compound. Subsequently, a second molecule containing a compatible functional group (an alkyne for click chemistry or a metal for chelation) can be attached.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C17H27N7O4 | |
| Molecular Weight | 393.44 g/mol | |
| Physical Form | Light yellow solid | |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO |
Core Concepts: An Introduction to Click Chemistry
Click chemistry refers to a set of reactions that are rapid, high-yielding, and produce minimal byproducts. These reactions are often bioorthogonal, meaning they can occur in complex biological systems without interfering with native biochemical processes. The two primary forms of click chemistry relevant to this compound are CuAAC and SPAAC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) salt. This reaction leads to the formation of a stable 1,4-disubstituted triazole ring.
Key Features of CuAAC:
-
High Reaction Rates and Yields: CuAAC reactions are typically fast and proceed to completion, often with yields exceeding 90%.
-
Biocompatibility: The reaction can be performed in aqueous buffers, making it suitable for the modification of biomolecules.
-
Requirement for a Catalyst: The necessity of a copper(I) catalyst can be a drawback in some biological applications due to the potential for cytotoxicity. However, the use of copper-chelating ligands like THPTA or TBTA can mitigate this issue.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the potential toxicity of the copper catalyst in live-cell applications, strain-promoted azide-alkyne cycloaddition was developed. SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.
Key Features of SPAAC:
-
Copper-Free: The absence of a copper catalyst makes SPAAC ideal for in vivo applications and live-cell imaging.
-
Bioorthogonality: The reaction is highly specific and does not interfere with biological functional groups.
-
Reaction Kinetics: While generally slower than CuAAC, the reaction rates of SPAAC are still sufficiently high for many bioconjugation applications.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation and radiolabeling. Optimization may be required for specific applications.
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a DBCO-Modified Protein
This protocol describes the conjugation of this compound to a protein that has been pre-functionalized with a DBCO group.
Materials:
-
DBCO-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column (for purification)
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Reaction Setup: Add a 5- to 10-fold molar excess of the this compound stock solution to the DBCO-modified protein solution. The final concentration of the organic solvent should be kept below 10% to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.
-
Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with the desired buffer (e.g., PBS).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of this compound to a molecule containing a terminal alkyne.
Materials:
-
Alkyne-containing molecule
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Reaction buffer (e.g., PBS, pH 7.0)
-
DMSO or DMF
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-containing molecule and this compound in the reaction buffer or a co-solvent like DMSO/buffer.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-containing molecule and this compound (typically in a 1:1 to 1:1.5 molar ratio).
-
Catalyst Addition: In a separate tube, premix the CuSO₄ and THPTA/TBTA solutions. Add the catalyst mixture to the reaction tube.
-
Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by TLC, LC-MS, or NMR.
-
Purification: Once the reaction is complete, the product can be purified using standard techniques such as column chromatography or HPLC.
Protocol 3: 99mTc Radiolabeling of a this compound Conjugate
This protocol describes the radiolabeling of a biomolecule that has been conjugated with this compound.
Materials:
-
This compound-conjugated biomolecule
-
99mTc-pertechnetate (99mTcO₄⁻) in saline
-
Tricine (co-ligand)
-
Stannous chloride (SnCl₂)
-
Ammonium acetate buffer (0.5 M, pH 6)
-
Size-exclusion chromatography column (for purification)
Procedure:
-
Preparation: Dissolve the this compound-conjugated biomolecule in the ammonium acetate buffer.
-
Reaction Mixture: To the solution of the conjugated biomolecule, add the tricine solution, followed by the 99mTc-pertechnetate solution and the stannous chloride solution.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes.
-
Quality Control: Determine the radiochemical purity of the labeled product using methods such as radio-HPLC or instant thin-layer chromatography (ITLC).
-
Purification: If necessary, purify the radiolabeled conjugate from unreacted 99mTc using a size-exclusion chromatography column.
Quantitative Data
The following tables provide representative quantitative data for click chemistry reactions involving molecules structurally similar to this compound. It is important to note that these values are illustrative and the actual kinetics and yields for this compound may vary depending on the specific reaction conditions and conjugation partners.
Table 2: Representative Reaction Yields for CuAAC with Various Azides
| Azide Substrate | Alkyne Substrate | Catalyst/Ligand | Solvent | Yield (%) | Reference |
| Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | tBuOH/H₂O | 91 | |
| Azido-PEG-Biotin | Alkyne-Oligonucleotide | CuSO₄/TBTA/Sodium Ascorbate | H₂O | >95 | |
| Azido-functionalized Peptide | Alkyne-functionalized Peptide | CuSO₄/Sodium Ascorbate | DMF | >95 | |
| Phenyl Azide | 1-Octyne | CuI | CH₃CN | 98 |
Table 3: Representative Second-Order Rate Constants for SPAAC
| Cyclooctyne | Azide | Solvent | Rate Constant (M⁻¹s⁻¹) | Reference |
| DBCO | Benzyl Azide | CD₃CN | 0.32 | |
| BCN | Benzyl Azide | CD₃CN | 0.068 | |
| DIBAC | Azido-PEG-Biotin | PBS | 0.1 | |
| TCO | Benzyl Azide | CDCl₃ | 1.3 |
Table 4: Stability of 99mTc-HYNIC-Conjugates
| HYNIC-Conjugate | Co-ligand | Stability Assay | Results | Reference |
| 99mTc-HYNIC-Duramycin | Tricine/TPPTS | Human Plasma (37°C) | >95% stable after 6 hours | |
| 99mTc-HYNIC-Peptide | EDDA | Serum | High stability | |
| 99mTc-HYNIC-Trastuzumab | Tricine | Saline (24h) | Stable |
Visualizing Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for using this compound and the signaling pathways relevant to its applications in targeted therapies.
Caption: General experimental workflows for bioconjugation using this compound.
Caption: HER2 signaling pathway and the mechanism of action of a targeted ADC.
Caption: EGFR signaling and the internalization of a targeted imaging agent.
Conclusion
This compound is a powerful and versatile tool for researchers in drug development and molecular imaging. Its trifunctional nature allows for the straightforward synthesis of complex bioconjugates with enhanced solubility and the option for radiolabeling. By understanding the principles of click chemistry and the specific functionalities of the Hynic and PEG components, scientists can leverage this linker to create novel antibody-drug conjugates, targeted imaging agents, and other advanced biomolecular constructs. The protocols and data presented in this guide provide a solid foundation for beginners to start exploring the potential of this compound in their research endeavors.
References
A Technical Guide to Radiolabeling with Hynic Linkers: Core Principles and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental principles and applications of Hydrazine Nicotinamide (Hynic) linkers in radiolabeling. Hynic has emerged as a critical bifunctional chelating agent, particularly for labeling biomolecules with the radionuclide Technetium-99m (⁹⁹ᵐTc), which is widely utilized in diagnostic nuclear medicine due to its favorable nuclear properties.[1][2] This guide will delve into the chemistry of Hynic, the crucial role of coligands, detailed experimental protocols, and methods for quality control, presenting a valuable resource for professionals in radiopharmaceutical development.
Introduction to Hynic Linkers
6-Hydrazinonicotinamide, commonly known as Hynic, is a bifunctional chelator that facilitates the attachment of metallic radionuclides, most notably ⁹⁹ᵐTc, to biologically active molecules such as peptides, proteins, and antibodies.[3][4] The Hynic molecule possesses two key functional groups: a hydrazine group that coordinates with the radionuclide and a carboxylic acid group that can be activated to form a stable amide bond with amine groups (e.g., lysine residues or the N-terminus) on biomolecules.[5] This dual functionality allows for the creation of targeted radiopharmaceuticals for imaging and therapeutic applications.
The use of Hynic linkers offers several advantages, including the ability to label biomolecules with high efficiency and specific activity under mild conditions, which helps in preserving the biological integrity of the labeled molecule.
The Chemistry of Hynic Radiolabeling
The radiolabeling process using Hynic is a two-step procedure involving the conjugation of the Hynic linker to the biomolecule, followed by the coordination of the radionuclide.
Conjugation of Hynic to Biomolecules
The most common form of Hynic used for conjugation is succinimidyl-Hynic (S-Hynic), where the carboxylic acid group is activated as an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with primary amine groups on the biomolecule to form a stable amide linkage. The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (around 8.0-8.2) to ensure the deprotonation of the amine groups, enhancing their nucleophilicity.
Key factors influencing the conjugation efficiency include:
-
pH: Optimal conjugation occurs at a pH of approximately 8.2.
-
Temperature: The reaction is most efficient at lower temperatures, around 0°C.
-
Molar Ratio: Increasing the molar ratio of S-Hynic to the biomolecule generally increases the substitution ratio, though excessive modification can lead to loss of biological activity.
-
Protein Concentration: Higher protein concentrations (≥ 2.5 mg/mL) favor more efficient conjugation.
Radiolabeling with Technetium-99m
Once the biomolecule is conjugated with Hynic, it is ready for radiolabeling with ⁹⁹ᵐTc. Technetium-99m is typically obtained from a ⁹⁹Mo/⁹⁹ᵐTc generator as pertechnetate ([⁹⁹ᵐTc]TcO₄⁻), in which technetium is in its highest oxidation state (+7). For stable coordination, Tc(VII) must be reduced to a lower oxidation state, typically Tc(V), using a reducing agent such as stannous chloride (SnCl₂).
A critical aspect of ⁹⁹ᵐTc-Hynic chemistry is the requirement of coligands (also referred to as co-ligands or ancillary ligands). The Hynic moiety itself is thought to act as a monodentate or bidentate ligand, occupying only one or two of the coordination sites of the technetium core. Coligands are necessary to complete the coordination sphere of the technetium atom, thereby stabilizing the radiolabeled complex and influencing its overall properties.
Commonly used coligands include:
-
Tricine: Often used for its ability to form stable complexes with high radiochemical purity.
-
Ethylenediaminediacetic acid (EDDA): Another widely used coligand that can impact the lipophilicity and biodistribution of the final radiopharmaceutical.
-
Nicotinic acid and its derivatives: These can also be used to modify the properties of the final complex.
The choice of coligand significantly affects the stability, lipophilicity, and in vivo biodistribution of the ⁹⁹ᵐTc-labeled biomolecule. For instance, lipophilic substitutions on EDDA can lead to increased liver uptake, while the use of tricine stabilized with pyridines can reduce blood levels and liver uptake. The combination of tricine and EDDA is frequently employed to achieve favorable in vivo characteristics.
Experimental Protocols
General Protocol for Hynic Conjugation
This protocol is a generalized procedure and may require optimization for specific biomolecules.
-
Biomolecule Preparation: Dissolve the biomolecule (e.g., peptide or antibody) in a suitable buffer, such as 100 mM sodium phosphate buffer with 150 mM sodium chloride, pH 8.0. Ensure the buffer is free of any amine-containing substances like Tris or glycine.
-
S-Hynic Preparation: Immediately before use, dissolve S-Hynic in an anhydrous organic solvent like dimethylformamide (DMF).
-
Conjugation Reaction: Add the S-Hynic solution to the biomolecule solution. The molar ratio of S-Hynic to the biomolecule will need to be optimized but can range from 3:1 to 30:1.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 0°C or room temperature) for a specified time (e.g., 1.5-2 hours).
-
Purification: Remove excess, unreacted S-Hynic and byproducts by size-exclusion chromatography (e.g., a desalting spin column) or dialysis against a suitable buffer.
-
Quantification: Determine the degree of Hynic incorporation spectrophotometrically if a chromophoric method is available or by other analytical techniques.
General Protocol for ⁹⁹ᵐTc Radiolabeling
This protocol outlines the general steps for radiolabeling a Hynic-conjugated biomolecule.
-
Reagent Preparation:
-
Prepare a solution of the Hynic-conjugated biomolecule in a suitable buffer (e.g., 0.5 M ammonium acetate, pH 5-6).
-
Prepare a solution of the coligand(s) (e.g., 10 mg of tricine and/or 10 mg of EDDA).
-
Prepare a fresh solution of stannous chloride (e.g., 1 mg/mL in 0.1 N HCl).
-
-
Reaction Mixture Assembly: In a sterile vial, combine the Hynic-conjugated biomolecule, the coligand solution(s), and the stannous chloride solution.
-
Radionuclide Addition: Add the required activity of [⁹⁹ᵐTc]NaTcO₄ solution to the vial.
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 95-100°C) for 10-30 minutes, or at room temperature for some protocols.
-
Quality Control: After cooling to room temperature, determine the radiochemical purity of the labeled product.
Quantitative Data Summary
The efficiency and outcome of Hynic radiolabeling can be quantified through several parameters. The following tables summarize typical data found in the literature.
| Parameter | Typical Values | Conditions/Notes | Reference(s) |
| Hynic Conjugation | |||
| Optimal pH | 8.2 | ||
| Optimal Temperature | 0°C | Compared to 20°C and 40°C | |
| Labeling Efficiency | >90% | For various proteins under optimal conditions | |
| Specific Activity | Up to 7.5 MBq/µg | ||
| ⁹⁹ᵐTc Radiolabeling | |||
| Radiochemical Purity | ≥95% | After purification | |
| Radiochemical Yield | >90% | ||
| Specific Activity | >1 Ci/µmol | ||
| In Vitro Stability | ≥95% up to 4 h | In human serum |
Table 1: Summary of Quantitative Data for Hynic Conjugation and Radiolabeling.
| Coligand(s) | Lipophilicity (log D/log P) | Key Characteristics | Reference(s) |
| Tricine | -1.244 ± 0.05 | High stability, fewer coordination isomers | |
| EDDA | -0.778 ± 0.06 | Lower lipophilicity, high stability | |
| Tricine/EDDA Mixture | Varies | Favorable biodistribution, commonly used | |
| Lipophilic EDDA derivatives | Higher | Increased liver uptake and intestinal excretion |
Table 2: Influence of Coligands on the Properties of ⁹⁹ᵐTc-Hynic Complexes.
Quality Control
Ensuring the quality of the final radiolabeled product is paramount for its safe and effective use. Key quality control tests include:
-
Radiochemical Purity: This is the most critical parameter and is typically assessed using chromatographic methods such as:
-
Instant Thin-Layer Chromatography (ITLC): A rapid method to separate the labeled biomolecule from free pertechnetate and reduced/hydrolyzed ⁹⁹ᵐTc.
-
High-Performance Liquid Chromatography (HPLC): Provides a more detailed analysis of the radiolabeled species and can resolve different isomers.
-
-
Stability: The stability of the radiolabeled conjugate is evaluated over time in relevant media, such as saline or human serum, at physiological temperature (37°C).
-
Biological Activity: It is essential to confirm that the conjugation and radiolabeling processes have not compromised the biological function (e.g., receptor binding affinity) of the biomolecule.
Visualizing the Hynic Radiolabeling Workflow
The following diagrams illustrate the key processes involved in using Hynic linkers for radiolabeling.
Caption: Workflow for conjugating a Hynic linker to a biomolecule.
Caption: General workflow for radiolabeling a Hynic-conjugated biomolecule with ⁹⁹ᵐTc.
Caption: Logical workflow of a Hynic-labeled radiopharmaceutical for targeted imaging.
Conclusion
Hynic linkers represent a robust and versatile platform for the radiolabeling of a wide array of biomolecules with Technetium-99m. The straightforward conjugation chemistry, coupled with the ability to fine-tune the properties of the final radiopharmaceutical through the judicious selection of coligands, has solidified the importance of Hynic in the development of novel diagnostic imaging agents. A thorough understanding of the principles outlined in this guide, from reaction optimization to rigorous quality control, is essential for researchers and developers aiming to successfully translate these promising molecules from the bench to the clinic.
References
- 1. Tetraamine-derived bifunctional chelators for technetium-99m labelling: synthesis, bioconjugation and evaluation as targeted SPECT imaging probes for GRP-receptor-positive tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. The Influence of Co-Ligands on Improving Tumor Targeting of 99mTc-HYNIC Conjugated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
Methodological & Application
Application Notes and Protocols for Hynic-PEG3-N3 Bioconjugation of Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of peptides using the heterobifunctional linker, Hynic-PEG3-N3. This linker possesses two distinct reactive functionalities: a terminal azide (N3) group for "click chemistry" and a 6-hydrazinonicotinamide (Hynic) moiety, primarily utilized for chelation of radiometals, such as technetium-99m. The inclusion of a three-unit polyethylene glycol (PEG3) spacer enhances solubility and provides flexibility to the final conjugate.
This document outlines two primary strategic approaches for utilizing the this compound linker:
-
Strategy A: "Click-First" Conjugation. In this approach, the azide functionality of the linker is first used to conjugate to an alkyne-modified peptide via Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The resulting Hynic-PEG3-peptide conjugate can then be utilized for subsequent applications, such as radiolabeling.
-
Strategy B: Hynic-Mediated Ligation. This strategy involves the reaction of the Hynic moiety with a 4-formylbenzamide (4FB) modified peptide to form a stable hydrazone bond. The terminal azide is then available for subsequent click chemistry reactions.
Experimental Protocols
Strategy A: "Click-First" Conjugation
This strategy is ideal when the primary goal is to label a peptide with a Hynic chelator for applications like radiolabeling. The azide group on the this compound linker allows for a highly specific and efficient conjugation to a peptide that has been pre-functionalized with an alkyne group.
Protocol A1: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
The CuAAC reaction is a robust and high-yielding click chemistry method.[1][2] It requires a copper(I) catalyst, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.[2]
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: Dimethylformamide (DMF) or a mixture of water and a tertiary alcohol (e.g., t-butanol)
-
Degassing equipment (e.g., for nitrogen or argon bubbling)
Procedure:
-
Peptide and Linker Preparation:
-
Dissolve the alkyne-modified peptide in the chosen solvent system to a final concentration of 1-5 mM.
-
In a separate tube, dissolve this compound to a concentration that will result in a 1.2 to 2-fold molar excess over the peptide in the final reaction mixture.
-
-
Catalyst Preparation:
-
Prepare a stock solution of CuSO4 (e.g., 50 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of the copper-chelating ligand (TBTA or THPTA) in a compatible solvent (e.g., DMSO/t-butanol).
-
-
Reaction Assembly:
-
In a reaction vessel, combine the dissolved alkyne-modified peptide and the this compound solution.
-
Add the copper ligand to the mixture. The final concentration of the ligand should be equivalent to the copper concentration.
-
Add the CuSO4 solution to a final concentration of 0.1 to 1 mM.
-
Degas the mixture by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2 to 5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to assess completion.
-
-
Purification:
-
Upon completion, the Hynic-PEG3-peptide conjugate can be purified from the catalyst and excess reagents using reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC).
-
Protocol A2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method, making it suitable for applications where copper cytotoxicity is a concern.[3] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne.
Materials:
-
DBCO-modified peptide
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 or other biocompatible buffer.
-
Organic co-solvent (e.g., DMSO) if needed for solubility.
Procedure:
-
Peptide and Linker Preparation:
-
Dissolve the DBCO-modified peptide in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the reaction buffer to achieve a 1.1 to 1.5 molar excess over the peptide.
-
-
Reaction Incubation:
-
Mix the solutions of the DBCO-peptide and this compound.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 24 hours, depending on the reactant concentrations and the specific cyclooctyne used.[3]
-
-
Purification:
-
The resulting Hynic-PEG3-peptide conjugate can be purified by standard methods such as RP-HPLC or SEC.
-
| Parameter | CuAAC | SPAAC |
| Alkyne Type | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO) |
| Catalyst | Copper(I) | None |
| Reaction Time | 1-4 hours | 1-24 hours |
| Biocompatibility | Lower (due to copper) | High |
Table 1: Comparison of CuAAC and SPAAC for "Click-First" Conjugation.
Strategy B: Hynic-Mediated Ligation
This approach is useful when the azide functionality is intended for a subsequent conjugation step after the peptide has been linked via the Hynic group. This strategy relies on the formation of a stable hydrazone bond between the Hynic moiety and a 4-formylbenzamide (4FB) group.
Protocol B1: Hynic-4FB Conjugation
The reaction between Hynic and 4FB is efficient and forms a stable covalent bond. The reaction rate can be significantly increased by the addition of aniline as a catalyst.
Materials:
-
4FB-modified peptide
-
This compound
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.0.
-
Aniline (optional, as a catalyst)
Procedure:
-
Peptide and Linker Preparation:
-
Dissolve the 4FB-modified peptide in the Conjugation Buffer.
-
Dissolve this compound in the Conjugation Buffer to achieve a 2-5 fold molar excess over the peptide.
-
-
Reaction Incubation:
-
Mix the solutions of the 4FB-peptide and this compound.
-
For catalyzed reactions, add aniline to a final concentration of 10 mM.
-
Incubate the reaction at room temperature for 2-4 hours. The reaction progress can be monitored spectrophotometrically by the formation of the hydrazone bond, which absorbs at approximately 354 nm.
-
-
Purification:
-
The resulting azide-PEG3-Hynic-peptide conjugate can be purified by RP-HPLC or SEC to remove excess linker and aniline.
-
| Parameter | Value | Reference |
| Optimal pH | 6.0 | |
| Catalyst | Aniline (optional) | |
| Conjugate Bond Absorbance | ~354 nm | |
| Molar Extinction Coefficient | ~29,000 L/(mol*cm) |
Table 2: Key Parameters for Hynic-4FB Conjugation.
Visualization of Workflows
Caption: Overview of bioconjugation strategies using this compound.
Signaling Pathway Context
While this compound itself is not part of a signaling pathway, its application in creating peptide-based radiopharmaceuticals is directly relevant to targeting specific cellular pathways for imaging or therapy. For example, a peptide that targets a receptor tyrosine kinase (RTK) can be conjugated to this compound and subsequently radiolabeled. The resulting radiopharmaceutical can then be used to visualize or treat cells overexpressing that particular RTK.
Caption: Targeted delivery of a radionuclide to a cell surface receptor.
References
Application Notes and Protocols: A Step-by-Step Guide to Antibody Labeling with Hynic-PEG3-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the covalent labeling of antibodies using the heterobifunctional linker, Hynic-PEG3-N3. This reagent is instrumental in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The protocol is a two-stage process. Initially, the N-hydroxysuccinimide (NHS) ester of the Hynic linker reacts with primary amines on the antibody, such as the ε-amino group of lysine residues, to form a stable amide bond. This step introduces a short polyethylene glycol (PEG) spacer terminating in a bioorthogonal azide (N3) group.
The incorporated azide moiety serves as a versatile chemical handle for the subsequent attachment of a molecule of interest via "click chemistry." Specifically, it can undergo a highly efficient and specific strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with a molecule functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).[1][2][3] This copper-free click chemistry approach is biocompatible and ideal for use with sensitive biological molecules, avoiding the cytotoxicity associated with copper catalysts.[1]
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound NHS Ester | e.g., MedChemExpress | Azide functionalization of antibody |
| Monoclonal Antibody (mAb) | User-provided | Target biomolecule for labeling |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for this compound NHS Ester |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Buffer for antibody storage and purification |
| Modification Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0) | User-prepared | Buffer for NHS ester reaction |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | User-prepared | To stop the NHS ester reaction |
| DBCO-functionalized molecule (e.g., DBCO-fluorophore, DBCO-drug) | User-provided/purchased | Molecule for conjugation to the azide-labeled antibody |
| Desalting Spin Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) | Thermo Fisher Scientific | Purification of labeled antibody |
| Amicon® Ultra Centrifugal Filter Units (e.g., 50 kDa MWCO) | MilliporeSigma | Antibody concentration and buffer exchange |
| UV-Vis Spectrophotometer (e.g., NanoDrop™) | Thermo Fisher Scientific | Determination of antibody and conjugate concentration |
Experimental Protocols
Part 1: Preparation and Azide-Labeling of the Antibody
This section details the initial preparation of the antibody and its subsequent modification with this compound to introduce the azide functional group.
1.1. Antibody Preparation and Buffer Exchange
It is crucial to ensure the antibody is in an amine-free buffer at an appropriate concentration before starting the labeling reaction. Buffers containing primary amines like Tris or glycine will compete with the antibody for reaction with the NHS ester and must be removed.[4] Similarly, stabilizing proteins such as bovine serum albumin (BSA) should be removed.
-
Procedure:
-
If your antibody solution contains interfering substances, perform a buffer exchange into a suitable reaction buffer (e.g., Modification Buffer, pH 8.0). This can be achieved using desalting spin columns or centrifugal filter units according to the manufacturer's instructions.
-
Determine the concentration of the purified antibody using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm (A280).
-
Adjust the antibody concentration to 2-5 mg/mL in Modification Buffer. Higher concentrations can improve labeling efficiency.
-
1.2. This compound NHS Ester Reaction
The NHS ester of this compound reacts with primary amines on the antibody. The reaction is pH-dependent, with optimal reactivity occurring at a slightly basic pH of 8.0-8.5.
-
Procedure:
-
Allow the vial of this compound NHS Ester to warm to room temperature for at least 20 minutes before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound NHS Ester in anhydrous DMSO. This solution should be used immediately.
-
Determine the volume of the 10 mM this compound stock solution to add to the antibody solution. A 10- to 20-fold molar excess of the linker over the antibody is a common starting point for optimization.
-
Add the calculated volume of the this compound solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
(Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature. This will consume any unreacted NHS ester.
-
1.3. Purification of the Azide-Labeled Antibody
Excess, unreacted this compound linker must be removed from the azide-labeled antibody.
-
Procedure:
-
Use a desalting spin column to separate the labeled antibody from the small molecule linker. Equilibrate the column with 1X PBS, pH 7.4, according to the manufacturer's protocol.
-
Apply the reaction mixture to the equilibrated column and centrifuge to collect the purified azide-labeled antibody.
-
The purified azide-labeled antibody can be stored at 4°C for short-term use or at -20°C for long-term storage.
-
Part 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This section describes the "click chemistry" reaction between the azide-labeled antibody and a DBCO-functionalized molecule.
2.1. SPAAC Reaction
The azide group on the modified antibody will react specifically with the DBCO group on the molecule of interest to form a stable triazole linkage.
-
Procedure:
-
Prepare a stock solution of your DBCO-functionalized molecule in a suitable solvent (e.g., DMSO).
-
To the purified azide-labeled antibody solution, add the DBCO-functionalized molecule. A 2- to 4-fold molar excess of the DBCO-reagent over the antibody is a good starting point.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light. The reaction time may require optimization depending on the specific reactants.
-
2.2. Purification of the Final Antibody Conjugate
After the click reaction, it is necessary to remove any unreacted DBCO-functionalized molecule.
-
Procedure:
-
Purify the final antibody conjugate using a desalting spin column or size-exclusion chromatography (SEC) to remove excess small molecules.
-
The final purified conjugate should be stored under appropriate conditions for the specific antibody and conjugated molecule.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the antibody labeling protocol. These values may require optimization depending on the specific antibody and desired degree of labeling.
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 2 - 5 mg/mL | Higher concentrations can improve labeling efficiency. |
| Reaction Buffer pH | 8.0 - 8.5 | Optimal for NHS ester reaction with primary amines. |
| Molar Ratio (this compound:Antibody) | 10:1 to 20:1 | Starting point for optimization. |
| NHS Ester Reaction Time | 1 - 2 hours | At room temperature. |
| Molar Ratio (DBCO-reagent:Antibody) | 2:1 to 4:1 | Starting point for optimization. |
| SPAAC Reaction Time | 4 - 12 hours | At room temperature, or overnight at 4°C. |
Characterization of the Labeled Antibody
After purification, it is essential to characterize the final antibody conjugate to determine the degree of labeling (DOL) and confirm its integrity and functionality.
-
Degree of Labeling (DOL): This can be determined using UV-Vis spectrophotometry if the conjugated molecule has a distinct absorbance peak. The contributions of both the antibody and the conjugated molecule to the absorbance spectrum are used to calculate the average number of conjugated molecules per antibody.
-
Mass Spectrometry: LC-MS can be used to determine the molecular weight of the conjugate, which will confirm the successful conjugation and can also provide information on the distribution of different labeled species.
-
Size-Exclusion Chromatography (SEC): SEC can be used to assess the purity of the conjugate and detect any aggregation that may have occurred during the labeling process.
-
Functional Assays: It is crucial to perform functional assays, such as ELISA or cell-based assays, to confirm that the labeled antibody retains its binding affinity and biological activity.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Presence of primary amines (e.g., Tris, glycine) in the antibody buffer. | Perform thorough buffer exchange of the antibody into an amine-free buffer before labeling. |
| pH of the reaction buffer is too low. | Ensure the pH of the Modification Buffer is between 8.0 and 8.5. | |
| Hydrolysis of the this compound NHS Ester. | Prepare the NHS ester solution immediately before use in anhydrous DMSO. Allow the vial to warm to room temperature before opening. | |
| Antibody Aggregation/Precipitation | Over-labeling of the antibody. | Reduce the molar excess of the this compound linker. Optimize the reaction time and temperature. |
| Properties of the conjugated molecule. | The conjugated molecule may be hydrophobic, leading to aggregation. Consider using a linker with a longer PEG chain if available. | |
| Loss of Antibody Activity | Labeling of lysine residues in the antigen-binding site. | This is a potential drawback of random amine labeling. Site-specific conjugation methods may be required if activity is significantly compromised. |
| High Background in Immunoassays | Non-specific binding of the labeled antibody. | Ensure thorough purification of the conjugate to remove any unconjugated labels. Optimize blocking and washing steps in the immunoassay. |
Visualizations
Caption: Experimental workflow for antibody labeling with this compound.
Caption: Chemical reaction mechanisms for antibody labeling.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Hynic-PEG3-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[][2] This reaction enables the rapid and reliable formation of a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne. Hynic-PEG3-N3 is a heterobifunctional linker that leverages CuAAC for the precise construction of complex bioconjugates.[3][4] It features a terminal azide (N3) for click chemistry, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce aggregation, and a hydrazinonicotinamide (Hynic) group.[5] The Hynic moiety is a powerful chelator for radiometals like Technetium-99m (⁹⁹ᵐTc), making this linker particularly valuable in the development of radiopharmaceuticals and antibody-drug conjugates (ADCs) for imaging and therapeutic applications.
These application notes provide detailed protocols for the use of this compound in CuAAC reactions, guidance on reaction optimization, and an overview of its application in drug development.
Principle of the Reaction
The CuAAC reaction involves the catalyzed [3+2] cycloaddition between the terminal azide of this compound and an alkyne-functionalized molecule (e.g., a protein, peptide, or cytotoxic drug). The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (commonly sodium ascorbate). To protect the integrity of sensitive biomolecules and enhance reaction kinetics, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is essential. The resulting triazole ring is exceptionally stable, forming a permanent link between the conjugated molecules.
Key Applications
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of potent cytotoxic payloads to monoclonal antibodies, leveraging the azide group for attachment and the Hynic group for potential radiolabeling or as part of a cleavable linker system.
-
Radiopharmaceutical Development: Conjugation to targeting vectors (e.g., peptides, antibodies) for subsequent radiolabeling with ⁹⁹ᵐTc via the Hynic chelator for SPECT imaging.
-
Biomolecule Labeling: Attachment of reporter molecules such as fluorophores or biotin to proteins, nucleic acids, or other biomolecules for detection and analysis.
-
Surface Functionalization: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.
Experimental Protocols
The following protocols provide a general framework for the conjugation of an alkyne-modified biomolecule with this compound. Optimization is often necessary for each specific application.
Protocol 1: General CuAAC Bioconjugation
This protocol is suitable for the conjugation of this compound to an alkyne-modified protein or peptide in an aqueous buffer.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, peptide)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
THPTA (or other suitable Cu(I) stabilizing ligand)
-
Sodium Ascorbate
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.0-7.5, degassed
-
Solvent for linker: Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Stock Solutions:
-
Alkyne-Biomolecule: Prepare a solution of the alkyne-modified biomolecule in degassed reaction buffer to a final desired concentration (e.g., 1-10 mg/mL).
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
CuSO₄: Prepare a 100 mM stock solution in deionized water.
-
THPTA: Prepare a 200 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh immediately before use.
-
-
Catalyst Premix:
-
In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Allow the mixture to stand at room temperature for 2-3 minutes to form the copper-ligand complex.
-
-
Reaction Assembly:
-
In a reaction tube, add the alkyne-modified biomolecule solution.
-
Add the this compound stock solution to achieve the desired molar excess (typically 4-10 equivalents relative to the biomolecule).
-
Add the prepared CuSO₄/THPTA complex. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Incubation:
-
Gently mix the reaction solution by inversion or slow rotation.
-
Incubate at room temperature for 1-4 hours, protected from light. Reaction progress can be monitored by LC-MS for small molecules or SDS-PAGE/HPLC for proteins.
-
-
Purification:
-
Once the reaction is complete, remove unreacted linker, catalyst, and byproducts.
-
For proteins, purification can be achieved using dialysis, tangential flow filtration, or size-exclusion chromatography (SEC).
-
Data Presentation: Reaction Condition Optimization
The following table provides typical starting ranges for key reaction parameters. Optimal conditions should be determined empirically for each unique conjugation.
| Parameter | Typical Range | Notes |
| Molar Ratio (this compound : Alkyne-Biomolecule) | 4:1 to 10:1 | Higher excess can drive the reaction to completion but may require more extensive purification. |
| Final Biomolecule Concentration | 10 µM - 200 µM | Higher concentrations can increase reaction rates. |
| Final Copper (CuSO₄) Concentration | 50 µM - 500 µM | For sensitive biomolecules, lower concentrations are preferred. Maximal activity is often seen around 250 µM. |
| Molar Ratio (Ligand : Copper) | 2:1 to 5:1 | A higher ratio helps protect biomolecules from oxidative damage. |
| Final Sodium Ascorbate Concentration | 0.5 mM - 5 mM | Should be in excess relative to copper to maintain the Cu(I) state. |
| Reaction Time | 1 - 4 hours | Can be extended (e.g., overnight at 4°C) for difficult conjugations. |
| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C to protect sensitive biomolecules, though reaction times may be longer. |
| pH | 7.0 - 7.5 | Optimal range for most CuAAC bioconjugations. |
| Typical Yield | >80% | Yields of over 80-90% are commonly achieved with optimized conditions. |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Hynic-PEG3-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation reaction, falling under the umbrella of "click chemistry." This reaction enables the efficient and specific covalent conjugation of two molecules, one functionalized with a strained alkyne (such as dibenzocyclooctyne, DBCO) and the other with an azide. A key advantage of SPAAC is that it proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in complex biological systems, including live-cell imaging and the creation of targeted therapeutics.[1][2]
Hynic-PEG3-N3 is a heterobifunctional linker that leverages the advantages of SPAAC while also providing a versatile platform for radiolabeling. This linker consists of three key components:
-
Hynic (6-hydrazinonicotinamide): A highly effective chelator for the radionuclide technetium-99m (99mTc), widely used in Single Photon Emission Computed Tomography (SPECT) imaging.[3][4]
-
PEG3 (three-unit polyethylene glycol spacer): A short, hydrophilic linker that enhances the aqueous solubility and biocompatibility of the conjugate, potentially improving its pharmacokinetic properties.[5]
-
N3 (azide): The functional group that participates in the SPAAC reaction with a strained alkyne.
This dual functionality makes this compound an invaluable tool for the development of radiolabeled biomolecules, such as antibody-drug conjugates (ADCs) and targeted imaging agents, enabling both therapeutic and diagnostic applications.
Applications
The unique properties of this compound open up a range of applications in biomedical research and drug development:
-
Development of Antibody-Drug Conjugates (ADCs): this compound can be used to link a cytotoxic drug to a monoclonal antibody that has been functionalized with a strained alkyne. The resulting ADC can be radiolabeled with 99mTc, allowing for non-invasive imaging to study its biodistribution, pharmacokinetics, and tumor-targeting capabilities.
-
Targeted Radiopharmaceuticals for SPECT Imaging: Biomolecules such as peptides, proteins, or small molecules that are first modified with a strained alkyne can be conjugated to this compound. Subsequent radiolabeling with 99mTc creates a targeted imaging agent for visualizing specific biological targets or processes in vivo.
-
Pre-targeted Imaging: In a pre-targeting strategy, a non-radiolabeled, DBCO-functionalized antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing radiolabeled this compound molecule is administered, which then "clicks" to the antibody at the target site, improving the target-to-background signal ratio.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C17H27N7O4 |
| Molecular Weight | 393.44 g/mol |
| Appearance | Light yellow solid |
| Solubility | Soluble in DMSO, DMF, acetonitrile |
Representative SPAAC Reaction Kinetics
| Azide | Strained Alkyne | Buffer | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| 3-azido-L-alanine | Sulfo DBCO-amine | PBS | 7 | 25 | 0.32–0.85 |
| 1-azido-1-deoxy-β-D-glucopyranoside | Sulfo DBCO-amine | PBS | 7 | 25 | 0.55–1.22 |
| 3-azido-L-alanine | Sulfo DBCO-amine | HEPES | 7 | 25 | 0.55–1.22 |
| 1-azido-1-deoxy-β-D-glucopyranoside | Sulfo DBCO-amine | HEPES | 7 | 25 | 0.59–0.97 |
| Azido-PEGylated molecule | DBCO-functionalized protein | PBS | 7.4 | 25 | ~0.34 |
Note: Reaction rates can be influenced by factors such as the specific structures of the azide and alkyne, steric hindrance, temperature, and the choice of buffer and pH. The presence of a PEG linker on the DBCO moiety has been shown to increase the SPAAC reaction rate.
99mTc-HYNIC Radiolabeling Parameters
| Parameter | Typical Value/Condition |
| Radionuclide | 99mTc (from a 99Mo/99mTc generator) |
| Co-ligand | Tricine, EDDA |
| Reducing Agent | SnCl2 |
| Incubation Temperature | Room temperature to 100°C |
| Incubation Time | 15 - 30 minutes |
| Radiochemical Purity | >95% |
| In Vitro Stability (4h in serum) | >95% |
Note: Optimal labeling conditions may vary depending on the specific Hynic-conjugated molecule and should be determined empirically.
Experimental Protocols
Protocol 1: SPAAC Conjugation of a DBCO-Modified Antibody with this compound
This protocol describes the conjugation of a monoclonal antibody (mAb) functionalized with a DBCO group to this compound.
Materials:
-
DBCO-functionalized monoclonal antibody (DBCO-mAb)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4 (azide-free)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting columns (e.g., PD-10)
-
Reaction tubes
-
UV-Vis spectrophotometer
-
SDS-PAGE analysis equipment
-
HPLC system for characterization (optional)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
Ensure the DBCO-mAb is in an azide-free buffer, such as PBS pH 7.4. If necessary, perform a buffer exchange using a desalting column. The concentration of the DBCO-mAb should ideally be 1-10 mg/mL.
-
-
SPAAC Reaction:
-
To the DBCO-mAb solution, add a 5- to 20-fold molar excess of the this compound stock solution. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10-20% (v/v) to maintain protein stability.
-
Gently mix the reaction solution and incubate at room temperature for 2-12 hours or overnight at 4°C. The optimal reaction time may vary and can be monitored by techniques such as SDS-PAGE or HPLC.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound by size-exclusion chromatography using a desalting column (e.g., PD-10) equilibrated with PBS pH 7.4.
-
Collect the fractions containing the purified mAb-Hynic conjugate.
-
-
Characterization of the Conjugate:
-
Confirm the successful conjugation by SDS-PAGE analysis, which should show an increase in the molecular weight of the antibody.
-
The degree of labeling (DOL) can be determined using mass spectrometry.
-
The purity of the conjugate can be assessed by HPLC.
-
Protocol 2: 99mTc Radiolabeling of the this compound-Antibody Conjugate
This protocol describes the radiolabeling of the purified this compound-antibody conjugate with 99mTc.
Materials:
-
Purified this compound-antibody conjugate from Protocol 1
-
Sodium pertechnetate (Na[99mTcO4]) from a 99Mo/99mTc generator
-
Tricine solution
-
Stannous chloride (SnCl2) solution (freshly prepared)
-
0.9% Saline
-
Instant thin-layer chromatography (ITLC) strips
-
Radio-TLC scanner or gamma counter
-
Reaction vials
Procedure:
-
Preparation of the Labeling Solution:
-
In a sterile reaction vial, combine the this compound-antibody conjugate with the tricine co-ligand solution. The amount of conjugate will depend on the desired specific activity.
-
Add the freshly prepared SnCl2 solution. The amount of SnCl2 may need to be optimized.
-
-
Radiolabeling Reaction:
-
Add the desired amount of Na[99mTcO4] to the vial containing the conjugate, tricine, and SnCl2.
-
Gently mix and incubate at room temperature for 20-30 minutes. Some protocols may require heating to 100°C for 15-25 minutes to achieve high labeling efficiency.
-
-
Quality Control of the Radiolabeled Conjugate:
-
Determine the radiochemical purity (RCP) of the [99mTc]Tc-Hynic-PEG3-N3-antibody conjugate using ITLC.
-
Spot a small aliquot of the reaction mixture onto an ITLC strip and develop it with an appropriate mobile phase (e.g., saline).
-
Analyze the strip using a radio-TLC scanner or by cutting the strip and counting the segments in a gamma counter to determine the percentage of 99mTc incorporated into the conjugate. An RCP of >95% is generally desired.
-
-
Purification (if necessary):
-
If the RCP is below the desired level, the radiolabeled conjugate can be purified using a desalting column to remove unincorporated [99mTc]Tc-tricine and other impurities.
-
-
In Vitro Stability:
-
To assess the stability of the radiolabeled conjugate, incubate an aliquot in human serum at 37°C for various time points (e.g., 1, 4, and 24 hours).
-
At each time point, analyze the sample by ITLC or radio-HPLC to determine the percentage of intact radiolabeled conjugate.
-
Mandatory Visualizations
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental workflow for bioconjugation and radiolabeling.
Caption: Logical relationship of this compound functionalities and applications.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation, 99mTc-labeling, and in vitro characterization of HYNIC and N3S modified RC-160 and [Tyr3]octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPECT Imaging of SST2-Expressing Tumors with 99mTc-Based Somatostatin Receptor Antagonists: The Role of Tetraamine, HYNIC, and Spacers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HyNic PEG, HyNic linker | AxisPharm [axispharm.com]
Application Notes and Protocols for Radiolabeling Hynic-PEG3-N3 with Technetium-99m
For Researchers, Scientists, and Drug Development Professionals
Introduction
Technetium-99m (99mTc) remains a cornerstone of diagnostic nuclear medicine due to its ideal physical properties, including a 6-hour half-life and a 140 keV gamma emission. The development of site-specific radiopharmaceuticals often involves the use of bifunctional chelators to stably incorporate 99mTc into a targeting biomolecule. 6-hydrazinonicotinamide (HYNIC) has emerged as a popular and versatile chelator for this purpose.[1][2]
The Hynic-PEG3-N3 linker is a heterobifunctional molecule designed for a two-step "pre-labeling" approach. It features a HYNIC moiety for the chelation of 99mTc, a three-unit polyethylene glycol (PEG) spacer to improve pharmacokinetics, and a terminal azide (N3) group for subsequent conjugation to a biomolecule of interest via "click chemistry" (e.g., strain-promoted alkyne-azide cycloaddition [SPAAC] or copper-catalyzed alkyne-azide cycloaddition [CuAAC]). This methodology allows for the radiolabeling of the linker under conditions that might be detrimental to a sensitive targeting molecule, which can then be attached under milder conditions post-labeling.
These application notes provide a detailed protocol for the radiolabeling of this compound with 99mTc, including quality control procedures and stability testing. The protocol leverages the well-established use of co-ligands to stabilize the 99mTc-HYNIC complex.
Principle of 99mTc-HYNIC Radiolabeling
The HYNIC chelator coordinates the 99mTc metal center, but it only occupies one or two of the available coordination sites of the technetium core.[3] To achieve a stable radiolabeled complex, additional "co-ligands" are required to complete the coordination sphere of the 99mTc. The choice of co-ligand significantly influences the stability, lipophilicity, and in vivo biodistribution of the final radiopharmaceutical.[4] Commonly used co-ligands for 99mTc-HYNIC labeling include tricine and ethylenediaminediacetic acid (EDDA).[5] This protocol will detail methods using both tricine alone and a combination of tricine and EDDA, which has been shown to produce highly stable complexes.
The overall process involves the reduction of pertechnetate (99mTcO4-), typically eluted from a 99Mo/99mTc generator, using a reducing agent such as stannous chloride (SnCl2). The reduced 99mTc is then chelated by the HYNIC moiety and stabilized by the co-ligands.
Experimental Protocols
Materials and Reagents
-
This compound
-
Sodium pertechnetate (99mTcO4-) eluted from a 99Mo/99mTc generator
-
Tricine (N-[Tris(hydroxymethyl)methyl]glycine)
-
Ethylenediaminediacetic acid (EDDA)
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Ammonium acetate
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 M
-
Ethanol, absolute
-
Water for Injection (WFI) or metal-free water
-
Sterile, pyrogen-free reaction vials
-
0.22 µm sterile filters
Radiolabeling Protocol using Tricine/EDDA Co-ligands
This protocol is adapted from established procedures for labeling HYNIC-conjugated peptides and is expected to yield a stable 99mTc-Hynic-PEG3-N3 complex with high radiochemical purity.
-
Preparation of Reagent Solutions:
-
This compound Stock Solution: Prepare a 1 mg/mL solution of this compound in WFI.
-
Tricine Solution: Prepare a 20 mg/mL solution of tricine in 0.5 M ammonium acetate buffer (pH 6.0).
-
EDDA Solution: Prepare a 10 mg/mL solution of EDDA in WFI, adjusting the pH to ~6.5 with 0.1 M NaOH.
-
Stannous Chloride Solution: Prepare a fresh 1 mg/mL solution of SnCl2·2H2O in 0.1 N HCl.
-
-
Radiolabeling Reaction:
-
In a sterile reaction vial, add the following reagents in order:
-
10 µL of this compound stock solution (10 µg).
-
250 µL of tricine solution.
-
250 µL of EDDA solution.
-
-
Gently mix the contents.
-
Add 100-300 MBq of sodium pertechnetate (99mTcO4-) solution.
-
Add 40 µL of the freshly prepared stannous chloride solution.
-
The final reaction pH should be between 6.0 and 6.5.
-
Seal the vial and incubate at 95°C for 10-15 minutes in a heating block or water bath.
-
After incubation, allow the vial to cool to room temperature.
-
Quality Control Procedures
Determination of radiochemical purity (RCP) is critical before any further use. The primary potential impurities are free (unbound) 99mTc-pertechnetate (99mTcO4-) and reduced/hydrolyzed 99mTc (99mTcO2). Instant thin-layer chromatography (ITLC) or radio-HPLC are the recommended methods.
1. Instant Thin-Layer Chromatography (ITLC)
-
System 1 (for free 99mTcO4-):
-
Stationary Phase: ITLC-SG strip.
-
Mobile Phase: Methyl ethyl ketone (MEK).
-
Procedure: Spot ~1-2 µL of the reaction mixture on the origin of the ITLC strip. Develop the chromatogram in a tank containing MEK.
-
Analysis: In this system, the 99mTc-Hynic-PEG3-N3 complex and 99mTcO2 remain at the origin (Rf = 0.0), while free 99mTcO4- migrates with the solvent front (Rf = 1.0).
-
-
System 2 (for 99mTcO2):
-
Stationary Phase: ITLC-SG strip.
-
Mobile Phase: 0.1 M Sodium Citrate buffer (pH 5.5).
-
Procedure: Spot ~1-2 µL of the reaction mixture on the origin of the ITLC strip. Develop the chromatogram.
-
Analysis: In this system, 99mTcO2 remains at the origin (Rf = 0.0), while the 99mTc-Hynic-PEG3-N3 complex and free 99mTcO4- migrate with the solvent front (Rf = 1.0).
-
-
RCP Calculation:
-
% 99mTc-Hynic-PEG3-N3 = 100% - (% free 99mTcO4-) - (% 99mTcO2)
-
A radiochemical purity of ≥95% is generally considered acceptable.
-
2. High-Performance Liquid Chromatography (HPLC)
-
System: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient system of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Detection: A radiometric detector in series with a UV detector.
-
Analysis: The retention time of the 99mTc-Hynic-PEG3-N3 complex will need to be determined. Free 99mTcO4- will elute early in the void volume, and other impurities may present as separate peaks. The relative peak areas in the radiochromatogram are used to calculate the RCP.
In Vitro Stability Testing
The stability of the radiolabeled complex should be assessed before its intended use.
-
Saline Stability:
-
Dilute the purified 99mTc-Hynic-PEG3-N3 with 0.9% sodium chloride (saline).
-
Incubate at room temperature.
-
Analyze the RCP by ITLC or HPLC at various time points (e.g., 1, 2, 4, 6, and 24 hours) to monitor for any degradation or release of 99mTc.
-
-
Serum Stability:
-
Incubate an aliquot of the purified 99mTc-Hynic-PEG3-N3 with an equal volume of fresh human or animal serum at 37°C.
-
At selected time points (e.g., 1, 2, 4 hours), precipitate the serum proteins by adding an excess of cold ethanol or acetonitrile.
-
Centrifuge the mixture and analyze the supernatant for free 99mTc species by ITLC or HPLC. A stable complex should show minimal release of radioactivity from the labeled compound.
-
Data Presentation
The following tables summarize typical parameters and expected outcomes for the radiolabeling procedure.
| Parameter | Value | Reference |
| Reagents | ||
| This compound | 10 µg | |
| Tricine | 5 mg (in 250 µL) | |
| EDDA | 2.5 mg (in 250 µL) | |
| SnCl2·2H2O | 40 µg | |
| 99mTcO4- | 100-300 MBq | |
| Reaction Conditions | ||
| Incubation Temperature | 95°C | |
| Incubation Time | 10-15 minutes | |
| pH | 6.0 - 6.5 | |
| Expected Outcomes | ||
| Radiochemical Purity (RCP) | > 95% | |
| In Vitro Stability (4h) | > 95% intact in saline and serum |
Table 1: Summary of Radiolabeling Protocol and Expected Results.
| Quality Control Method | Impurity Detected | Mobile Phase | Expected Rf Values |
| ITLC-SG | Free 99mTcO4- | Methyl Ethyl Ketone (MEK) | Product/99mTcO2: Rf = 0.099mTcO4-: Rf = 1.0 |
| ITLC-SG | Reduced/Hydrolyzed 99mTcO2 | 0.1 M Sodium Citrate | 99mTcO2: Rf = 0.0Product/99mTcO4-: Rf = 1.0 |
| Radio-HPLC (C18) | All species | Acetonitrile/Water Gradient | 99mTcO4-: Early elutionProduct: Specific retention time (to be determined) |
Table 2: Quality Control Parameters for 99mTc-Hynic-PEG3-N3.
Visualizations
Caption: Workflow for the radiolabeling of this compound with Technetium-99m.
Caption: Conceptual diagram of the 99mTc-HYNIC chelation and stabilization process.
References
- 1. explorationpub.com [explorationpub.com]
- 2. How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 99m-Technetium-labelled peptide-HYNIC conjugates: effects of lipophilicity and stability on biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Hynic-PEG3-N3 for Targeted Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hynic-PEG3-N3 is a heterobifunctional linker designed for the development of targeted drug delivery systems, most notably antibody-drug conjugates (ADCs). This linker features a hydrazinonicotinamide (Hynic) moiety and an azide (N3) group, separated by a hydrophilic 3-unit polyethylene glycol (PEG) spacer. The Hynic group provides a reactive handle for conjugation to carbonyl groups (aldehydes or ketones), which can be introduced onto biomolecules like antibodies. The azide group enables highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for the attachment of a therapeutic payload.[1][2] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, potentially reducing aggregation and improving in vivo performance.[3][4]
These application notes provide a comprehensive overview of the use of this compound in the synthesis and evaluation of ADCs, including detailed experimental protocols and representative data.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C17H27N7O4 |
| Molecular Weight | 393.44 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
| Purity | ≥95% |
Table 2: Representative In Vitro Cytotoxicity of a HER2-Targeted ADC Utilizing a PEGylated Linker and MMAE Payload
| Cell Line | HER2 Expression | ADC IC50 (ng/mL) | Control Antibody (No Drug) IC50 (ng/mL) |
| SK-BR-3 | High | 15 | > 10,000 |
| BT-474 | High | 25 | > 10,000 |
| MDA-MB-468 | Low | 8,500 | > 10,000 |
| MCF-7 | Low | > 10,000 | > 10,000 |
Note: The data presented are representative and compiled from literature on similar ADCs. Actual results will vary depending on the specific antibody, payload, and experimental conditions.
Table 3: Drug-to-Antibody Ratio (DAR) Determination for a Synthesized ADC
| Analytical Method | Average DAR |
| UV-Vis Spectroscopy | 3.8 |
| Hydrophobic Interaction Chromatography (HIC) | 3.9 |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | 3.85 |
Note: These values are illustrative. The optimal DAR for an ADC is typically between 2 and 4 to balance efficacy and toxicity.
Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound
This protocol outlines a two-step process for creating an ADC. First, the antibody is modified to introduce an aldehyde group. Second, the this compound linker is attached, followed by the conjugation of an alkyne-modified drug via click chemistry.
Step 1: Introduction of Aldehyde Groups onto the Antibody
-
Antibody Preparation: Prepare the monoclonal antibody (mAb) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Oxidation of Glycans: To generate aldehyde groups on the antibody's glycan chains, treat the mAb solution with a final concentration of 1-2 mM sodium periodate (NaIO4).
-
Incubation: Incubate the reaction mixture in the dark at 4°C for 30 minutes.
-
Quenching: Quench the reaction by adding glycerol to a final concentration of 10-20 mM and incubate for 10 minutes at 4°C.
-
Purification: Remove excess periodate and quenching agent by buffer exchange using a desalting column (e.g., Sephadex G-25) equilibrated with PBS at pH 6.0.
Step 2: Conjugation of this compound and Alkyne-Drug
-
Linker Attachment: To the aldehyde-modified antibody, add a 10- to 50-fold molar excess of this compound dissolved in a minimal amount of DMSO. Aniline can be added as a catalyst to a final concentration of 1-10 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
Purification: Purify the azide-functionalized antibody by size-exclusion chromatography (SEC) to remove excess linker.
-
Click Chemistry Reaction (CuAAC):
-
Prepare a stock solution of the alkyne-modified cytotoxic drug (e.g., Alkyne-MMAE) in DMSO.
-
Prepare stock solutions of copper(II) sulfate (CuSO4), a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) in water.
-
In a reaction tube, combine the azide-functionalized antibody with a 4- to 10-fold molar excess of the alkyne-drug.
-
Add the THPTA ligand and CuSO4 to the reaction mixture.
-
Initiate the reaction by adding sodium ascorbate.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
-
Final Purification: Purify the final ADC product using SEC or hydrophobic interaction chromatography (HIC) to remove unreacted drug and other reagents.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
-
Spectra Acquisition: Measure the UV-Vis absorbance spectra of the purified ADC, the unconjugated antibody, and the free drug from 240 nm to 400 nm.
-
Concentration Determination: Determine the protein concentration of the ADC by measuring the absorbance at 280 nm.
-
DAR Calculation: Calculate the average DAR using the Beer-Lambert law, correcting for the absorbance of the drug at 280 nm and the absorbance of the antibody at the drug's maximum absorbance wavelength.
Protocol 3: In Vitro Cytotoxicity Assessment by MTT Assay
-
Cell Seeding: Seed cancer cells with varying levels of target antigen expression (e.g., HER2-positive and HER2-negative) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the purified ADC and the unconjugated control antibody in complete cell culture medium. Add the diluted ADC and controls to the cells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Mechanism of action for an ADC with an MMAE payload.
References
Application Notes and Protocols: In Vitro Characterization of Hynic-PEG3-N3 Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Hynic-PEG3-N3 moiety is a heterobifunctional linker designed for the development of targeted therapeutics and diagnostic agents. This linker combines three key components:
-
Hydrazinonicotinamide (Hynic): A well-established bifunctional chelator for radiolabeling with technetium-99m (99mTc), a commonly used radionuclide in single-photon emission computed tomography (SPECT) imaging.[1][2][3][4][5]
-
Polyethylene Glycol (PEG3): A three-unit PEG spacer that enhances water solubility, provides flexibility, and can reduce aggregation of the final conjugate.
-
Azide (N3): A functional group that allows for covalent attachment to other molecules via "click chemistry," such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).
These application notes provide a comprehensive overview of the essential in vitro characterization assays for novel conjugates incorporating the this compound linker. The following protocols are intended as a general guide and may require optimization for specific molecules.
Experimental Workflow for Characterization
The overall workflow for the in vitro characterization of a this compound-containing bioconjugate, from radiolabeling to cellular uptake studies, is depicted below.
Caption: Workflow for in vitro characterization of this compound conjugates.
Radiolabeling with Technetium-99m
The Hynic moiety serves as a chelator for 99mTc. The coordination sphere of technetium is typically completed by co-ligands, which influence the stability and pharmacokinetic properties of the final radiolabeled complex. Tricine and ethylenediaminediacetic acid (EDDA) are common co-ligands.
Protocol: 99mTc Labeling using Tricine as a Co-ligand
-
Preparation: In a sterile, nitrogen-purged vial, combine 10-20 µg of the this compound conjugate (dissolved in nitrogen-purged water or a suitable buffer) with 10-20 mg of tricine.
-
Stannous Chloride Addition: Add 5-10 µL of a freshly prepared stannous chloride solution (1 mg/mL in 0.01 M HCl) to the vial. The stannous chloride acts as a reducing agent for the pertechnetate.
-
Pertechnetate Addition: Add 1-10 mCi (37-370 MBq) of 99mTc-pertechnetate (Na[99mTcO4]) to the reaction mixture.
-
Incubation: Gently mix and incubate the reaction vial at 80-100°C for 15-20 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Quality Control: Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC.
Determination of Radiochemical Purity (RCP)
RCP is a critical parameter to ensure that the radioactivity is associated with the desired conjugate.
Protocol: Radio-TLC for RCP Determination
-
Stationary Phase: Use instant thin-layer chromatography (iTLC) strips (e.g., silica gel impregnated glass fiber sheets).
-
Mobile Phase 1 (for free pertechnetate): Use saline or a mixture of acetone and water to separate the radiolabeled conjugate (which remains at the origin) from free 99mTcO4- (which moves with the solvent front).
-
Mobile Phase 2 (for colloidal 99mTc): Use a suitable solvent system (e.g., 50% acetonitrile in water) to confirm the absence of reduced/hydrolyzed 99mTc (colloids), which remains at the origin.
-
Analysis: Spot a small aliquot of the reaction mixture onto the TLC strip and develop it in the chosen mobile phase. After development, cut the strip in half and measure the radioactivity of each section in a gamma counter.
-
Calculation:
-
% Labeled Conjugate = (Counts at Origin) / (Total Counts) x 100
-
% Free 99mTcO4- = (Counts at Solvent Front) / (Total Counts) x 100
-
RCP should typically be >95%.
-
In Vitro Stability Assays
The stability of the radiolabeled conjugate is assessed in relevant biological media to predict its behavior in vivo.
Protocol: Serum Stability
-
Incubation: Add an aliquot of the purified 99mTc-labeled conjugate to human or murine serum to a final concentration of approximately 1 µCi/100 µL.
-
Time Points: Incubate the mixture at 37°C and take samples at various time points (e.g., 1, 4, and 24 hours).
-
Protein Precipitation: At each time point, add an equal volume of cold acetonitrile or ethanol to precipitate the serum proteins.
-
Centrifugation: Centrifuge the samples (e.g., at 10,000 x g for 5 minutes) to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant, which contains the intact radiolabeled conjugate and any small molecule degradation products, by radio-HPLC or radio-TLC.
-
Quantification: The percentage of intact radiolabeled conjugate at each time point is determined.
Determination of Lipophilicity (LogD)
The lipophilicity of the conjugate influences its biodistribution and clearance pathways. It is typically determined by the shake-flask method as the distribution coefficient (LogD) at a physiological pH.
Protocol: Shake-Flask Method for LogD7.4
-
Preparation: Add a small amount of the purified 99mTc-labeled conjugate to a vial containing a 1:1 mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
-
Mixing: Vortex the vial vigorously for 5-10 minutes to ensure thorough mixing and partitioning of the conjugate between the two phases.
-
Phase Separation: Centrifuge the vial (e.g., at 3,000 x g for 5 minutes) to achieve complete separation of the n-octanol and aqueous phases.
-
Sampling: Carefully take equal volume aliquots from both the n-octanol and the PBS layers.
-
Measurement: Measure the radioactivity in each aliquot using a gamma counter.
-
Calculation:
-
D7.4 = (Counts per minute in n-octanol) / (Counts per minute in PBS)
-
LogD7.4 = log10(D7.4)
-
Data Presentation
Quantitative data from the characterization experiments should be summarized in clear and concise tables.
| Parameter | Result | Method |
| Radiochemical Yield | > 95% | Radio-TLC |
| Radiochemical Purity (post-purification) | > 98% | Radio-HPLC |
| Serum Stability (24h) | > 90% intact | Radio-HPLC |
| LogD7.4 | -2.5 ± 0.3 | Shake-Flask Method |
| IC50 | 15.2 ± 2.1 nM | Competition Binding Assay |
Cell-Based Assays
Cell-based assays are crucial for evaluating the biological activity of the this compound conjugate, particularly its ability to bind to and be internalized by target cells.
Experimental Workflow for Cell-Based Assays
Caption: Workflow for cell binding and internalization assays.
Protocol: In Vitro Cell Binding and Internalization
-
Cell Culture: Culture target cells (expressing the receptor of interest) and control cells (low or no receptor expression) in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 24-well or 48-well plates at a suitable density and allow them to adhere overnight.
-
Incubation with Radiotracer: Remove the culture medium and add fresh medium containing the 99mTc-labeled conjugate at a specific concentration (e.g., 1 nM).
-
Time Points: Incubate the plates at 37°C for various time points (e.g., 30, 60, 120 minutes).
-
Washing: At each time point, remove the radioactive medium and wash the cells twice with ice-cold PBS to stop uptake and remove unbound radioactivity.
-
For Total Binding:
-
Add a lysis buffer (e.g., 1 M NaOH) to the wells to solubilize the cells.
-
Collect the lysate and measure the radioactivity in a gamma counter.
-
-
For Internalization:
-
After the PBS wash, add a mild acid buffer (e.g., glycine buffer, pH 2.5) and incubate for 5-10 minutes on ice to strip off surface-bound radioactivity.
-
Collect this acidic fraction (surface-bound).
-
Wash the cells again with PBS.
-
Add lysis buffer to the wells to collect the internalized fraction.
-
Measure the radioactivity in both the acidic and the lysate fractions.
-
-
Data Analysis: Express the results as a percentage of the added dose per million cells.
Protocol: Competition Binding Assay (for IC50 Determination)
-
Cell Plating: Seed target cells in multi-well plates as described above.
-
Incubation: Add a constant concentration of the 99mTc-labeled conjugate (typically at or below the Kd) to each well.
-
Addition of Competitor: Simultaneously add increasing concentrations of the corresponding non-radiolabeled ("cold") conjugate or a known reference ligand.
-
Equilibrium: Incubate the plates at 4°C for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
Washing and Lysis: Wash the cells with ice-cold PBS, lyse them, and measure the cell-associated radioactivity as described for the total binding assay.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
By following these protocols, researchers can thoroughly characterize the in vitro properties of their novel this compound conjugates, providing essential data to support further preclinical and clinical development.
References
- 1. How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Application Notes: Hynic-PEG3-N3 for 99mTc-Based SPECT Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single Photon Emission Computed Tomography (SPECT) is a powerful nuclear medicine imaging technique that provides functional information about physiological processes in the body. The development of targeted radiopharmaceuticals is crucial for enhancing the specificity and efficacy of SPECT imaging. Technetium-99m (99mTc) remains the most widely used radionuclide for SPECT due to its ideal nuclear properties, including a 140 keV gamma emission and a 6-hour half-life, and its cost-effective availability from a 99Mo/99mTc generator.
The bifunctional chelator, 6-hydrazinonicotinamide (HYNIC), is a well-established and versatile linker for labeling biomolecules with 99mTc. It allows for stable complexation of the radioisotope, which can then be targeted to specific biological sites by conjugation to a targeting moiety such as a peptide, antibody, or small molecule. The Hynic-PEG3-N3 linker represents an advanced iteration of this technology, incorporating a triethylene glycol (PEG3) spacer and a terminal azide (N3) group. This heterobifunctional design offers several advantages for the development of next-generation SPECT imaging agents:
-
Improved Pharmacokinetics: The hydrophilic PEG3 spacer can enhance the solubility and in vivo pharmacokinetics of the resulting radiopharmaceutical, potentially leading to reduced non-specific uptake and improved tumor-to-background ratios.
-
Flexible Conjugation Chemistry: The terminal azide group enables covalent attachment to biomolecules using highly efficient and bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for precise control over the conjugation site and stoichiometry.
-
Versatility: The this compound linker can be used to label a wide variety of biomolecules that have been functionalized with an alkyne or a strained cyclooctyne group, making it a versatile tool for radiopharmaceutical development.
These application notes provide a comprehensive overview of the use of this compound for the development of 99mTc-labeled SPECT imaging agents, including detailed protocols for conjugation, radiolabeling, and a general workflow for preclinical SPECT imaging.
Chemical Structure and Properties
-
Chemical Name: Hynic-PEG3-Azide
-
Molecular Formula: C₁₇H₂₇N₇O₄
-
Molecular Weight: 393.44 g/mol
-
Key Functional Groups:
-
Hydrazinonicotinamide (Hynic): For chelation of 99mTc.
-
PEG3 Spacer: A three-unit polyethylene glycol chain to improve solubility and pharmacokinetics.
-
Azide (N3): For conjugation to biomolecules via click chemistry.
-
Applications in SPECT Imaging
The primary application of this compound is in the development of targeted radiopharmaceuticals for SPECT imaging. By conjugating this linker to a biomolecule with high affinity for a specific biological target, it is possible to visualize and quantify the expression of that target in vivo. Potential applications include:
-
Oncology: Imaging of tumors by targeting receptors that are overexpressed on cancer cells, such as somatostatin receptors in neuroendocrine tumors[1][2], or other cancer-specific antigens.
-
Cardiology: Imaging of myocardial perfusion or inflammatory processes in the cardiovascular system.
-
Neurology: Imaging of neuroreceptors or transporters in the brain to study neurological disorders.
-
Infection and Inflammation: Imaging of bacterial infections or sites of inflammation.
While specific in vivo data for a this compound labeled agent is not yet widely published, the principles are well-established with other HYNIC derivatives. For instance, 99mTc-HYNIC-TOC has demonstrated high sensitivity and specificity for the diagnosis and follow-up of neuroendocrine tumors.[2] The use of a PEG spacer, as in this compound, is anticipated to further improve upon the imaging characteristics of such agents.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained for 99mTc-HYNIC labeled peptides from literature, which can be used as a benchmark for agents developed using this compound.
| Parameter | Typical Value | Reference |
| Radiolabeling Efficiency | > 95% | [3] |
| Radiochemical Purity | > 95% | [3] |
| Specific Activity | > 1 Ci/µmol | |
| In Vitro Stability (PBS, 4h) | > 97% | |
| Tumor Uptake (e.g., B16F10 xenografts) | 5.18 ± 1.55 %ID/g at 1h (for a melanin-targeted probe) | |
| Tumor-to-Blood Ratio (at 1h) | 4.30 ± 0.63 | |
| Tumor-to-Blood Ratio (at 6h) | 10.27 ± 5.13 |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Alkyne-Modified Peptide (CuAAC)
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate this compound to a peptide that has been previously functionalized with a terminal alkyne group.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sodium ascorbate
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PD-10 desalting column
-
HPLC system for purification and analysis
Procedure:
-
Peptide and Linker Preparation:
-
Dissolve the alkyne-modified peptide in DMSO to a final concentration of 10 mM.
-
Dissolve this compound in DMSO to a final concentration of 20 mM (2-fold molar excess).
-
-
Ligand Preparation:
-
Prepare a fresh solution of THPTA in water at a concentration of 50 mM.
-
-
Catalyst Preparation:
-
Prepare a 100 mM solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 20 mM solution of CuSO₄ in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
100 µL of the alkyne-peptide solution (1 µmol)
-
100 µL of the this compound solution (2 µmol)
-
20 µL of the CuSO₄ solution (0.4 µmol)
-
40 µL of the THPTA solution (2 µmol)
-
800 µL of PBS, pH 7.4
-
-
Initiate the reaction by adding 40 µL of the freshly prepared sodium ascorbate solution (4 µmol).
-
-
Incubation:
-
Gently vortex the reaction mixture and incubate at room temperature for 1-4 hours with gentle shaking. The reaction progress can be monitored by HPLC.
-
-
Purification:
-
Purify the Hynic-PEG3-Peptide conjugate using a PD-10 desalting column to remove excess reagents.
-
For higher purity, perform preparative HPLC.
-
-
Analysis and Storage:
-
Confirm the identity of the product by mass spectrometry.
-
Lyophilize the purified conjugate and store at -20°C or -80°C.
-
Protocol 2: Radiolabeling of Hynic-PEG3-Peptide with 99mTc
This protocol describes the labeling of the Hynic-conjugated peptide with 99mTc using tricine as a coligand.
Materials:
-
Hynic-PEG3-Peptide conjugate (lyophilized)
-
Sodium pertechnetate (Na[99mTcO₄]) eluted from a 99Mo/99mTc generator
-
Tricine
-
Stannous chloride (SnCl₂·2H₂O) solution (freshly prepared in 0.1 M HCl)
-
Nitrogen gas
-
0.1 M Phosphate buffer, pH 7.0
-
Heating block or water bath
-
ITLC-SG strips for quality control
Procedure:
-
Reagent Preparation:
-
Prepare a solution of Tricine in water at a concentration of 100 mg/mL.
-
Prepare a fresh solution of stannous chloride at 1 mg/mL in 0.1 M HCl.
-
-
Reaction Vial Preparation:
-
In a sterile, nitrogen-purged reaction vial, dissolve 10-20 µg of the lyophilized Hynic-PEG3-Peptide conjugate in 100 µL of 0.1 M phosphate buffer, pH 7.0.
-
Add 50 µL of the Tricine solution.
-
-
Radiolabeling Reaction:
-
Add 5-10 µL of the freshly prepared stannous chloride solution to the reaction vial.
-
Add 1-10 mCi (37-370 MBq) of Na[99mTcO₄] in a volume of 100-200 µL.
-
The total reaction volume should be approximately 300-400 µL.
-
-
Incubation:
-
Incubate the reaction vial in a heating block or water bath at 100°C for 15-20 minutes.
-
Allow the vial to cool to room temperature.
-
-
Quality Control:
-
Determine the radiochemical purity by instant thin-layer chromatography (ITLC) using ITLC-SG strips and a suitable mobile phase (e.g., saline and acetone).
-
Alternatively, use radio-HPLC for a more detailed analysis.
-
-
Purification (if necessary):
-
If the radiochemical purity is below 95%, the product can be purified using a C18 Sep-Pak cartridge.
-
Protocol 3: General Workflow for Preclinical SPECT/CT Imaging
This protocol provides a general workflow for in vivo SPECT/CT imaging in a preclinical tumor model.
Materials:
-
Tumor-bearing animal model (e.g., mice with subcutaneous xenografts)
-
99mTc-Hynic-PEG3-Peptide radiotracer
-
Anesthesia (e.g., isoflurane)
-
SPECT/CT scanner
-
Saline for injection
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the animal on the scanner bed and maintain anesthesia and body temperature throughout the imaging session.
-
-
Radiotracer Administration:
-
Dilute the 99mTc-Hynic-PEG3-Peptide in sterile saline to the desired dose and volume.
-
Administer a known amount of radioactivity (e.g., 100-300 µCi or 3.7-11.1 MBq) to the animal via tail vein injection.
-
-
SPECT/CT Acquisition:
-
Acquire SPECT images at one or more time points post-injection (e.g., 1, 4, and 24 hours).
-
Typical acquisition parameters for SPECT include a 140 keV ± 10% energy window, a step-and-shoot rotation over 360 degrees, and an acquisition time of 20-30 minutes.
-
Following the SPECT acquisition, perform a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT images using an appropriate algorithm (e.g., OSEM).
-
Fuse the SPECT and CT images.
-
Draw regions of interest (ROIs) over the tumor and other organs of interest to quantify the radiotracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
Caption: Workflow for the synthesis of a 99mTc-labeled peptide for SPECT imaging.
Caption: A typical workflow for preclinical SPECT/CT imaging studies.
Caption: Mechanism of action for a targeted SPECT radiopharmaceutical.
References
Application Notes and Protocols for Efficient 99mTc Labeling of Hynic Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the selection and use of co-ligands in the efficient radiolabeling of 6-hydrazinonicotinamide (Hynic) conjugated molecules with Technetium-99m (99mTc). The choice of co-ligand is critical as it completes the coordination sphere of the technetium, significantly influencing the stability, lipophilicity, and biodistribution of the final radiopharmaceutical.
Introduction to Co-ligands in 99mTc-Hynic Labeling
The bifunctional chelator Hynic is widely used to attach 99mTc to biomolecules such as peptides and proteins. However, Hynic only occupies one or two coordination sites of the 99mTc metal center.[1][2] Therefore, additional ligands, known as co-ligands, are required to saturate the coordination sphere of technetium, ensuring the formation of a stable radiolabeled conjugate.[1][2] The selection of these co-ligands can dramatically impact the physicochemical properties and in vivo performance of the resulting radiopharmaceutical.[1]
Commonly used co-ligands include tricine, ethylenediamine-N,N'-diacetic acid (EDDA), and various phosphines and nicotinic acid derivatives. The choice of co-ligand can influence:
-
Radiolabeling Efficiency and Yield: Different co-ligands can affect the kinetics and efficiency of the labeling reaction.
-
Stability: The co-ligand contributes to the overall stability of the 99mTc complex, preventing dissociation in vitro and in vivo.
-
Lipophilicity and Pharmacokinetics: The nature of the co-ligand alters the overall charge and polarity of the radiolabeled conjugate, thereby affecting its biodistribution and clearance pathways (e.g., renal vs. hepatobiliary).
-
Tumor Targeting and Biodistribution: By modifying the pharmacokinetic profile, the co-ligand can influence the tumor-to-background ratio and uptake in non-target organs.
Comparative Data of Common Co-ligands
The following tables summarize quantitative data from various studies, comparing the performance of different co-ligands in the 99mTc labeling of Hynic conjugates.
Table 1: Radiolabeling Efficiency and Stability
| Hynic-Conjugate | Co-ligand(s) | Radiolabeling Yield (%) | Stability (in serum/saline) | Reference(s) |
| Hynic-J18 Peptide | Tricine | >99 | Stable | |
| Hynic-J18 Peptide | Tricine/EDDA | >99 | Stable | |
| Hynic-RGD Dimer | EDDA | >90 | Stable | |
| Hynic-RGD Tetramer | EDDA | <65 | Stable | |
| Hynic-TOC | EDDA | >90 | Stable for 5 hours | |
| Hynic-IL2 | Tricine | >95 | Stable for 24 hours in human serum at 37°C | |
| Hynic-Lys3-Bombesin | EDDA/Tricine | 98.08 ± 0.25 | Stable | |
| Hynic-Lys3-Bombesin | NA/Tricine | 95.1 ± 0.3 | Stable | |
| Hynic-Nitroimidazole | Tricine/TPPTS | >95 | Stable for 6 hours in mouse serum at 37°C | |
| Hynic-Nitroimidazole | Tricine/TPPMS | >95 | Stable for 6 hours in mouse serum at 37°C | |
| Hynic-Nitroimidazole | Tricine | >95 | Stable for 6 hours in mouse serum at 37°C |
Table 2: In Vitro and In Vivo Performance
| Hynic-Conjugate | Co-ligand(s) | Key In Vitro Finding | Key In Vivo Finding (Tumor Model) | Reference(s) |
| Hynic-J18 Peptide | Tricine | Higher specific binding (11.5-fold reduction with blocking) | Higher tumor-to-muscle ratio (6.18 at 2h) | |
| Hynic-J18 Peptide | Tricine/EDDA | Lower specific binding (7.5-fold reduction with blocking) | Lower tumor-to-muscle ratio (5.18 at 2h) | |
| Hynic-RGD Dimer | EDDA | - | No significant change in non-cancerous organ uptake compared to tricine/TPPTS. | |
| Hynic-RGD Tetramer | EDDA | - | Significantly lower kidney uptake compared to tricine/TPPTS due to faster renal excretion. | |
| Hynic-TOC | Tricine | - | Higher activity in muscle, blood, and liver. | |
| Hynic-TOC | EDDA | - | Promising overall biodistribution with high tumor-to-kidney ratios. Rapid blood clearance and predominantly renal excretion. | |
| Hynic-TOC | Tricine/NA | - | Significant activity in the gastrointestinal tract. | |
| Hynic-Lys3-Bombesin | EDDA/Tricine | - | Significantly higher tumor affinity. | |
| Hynic-Lys3-Bombesin | NA/Tricine | - | Higher uptake in the reticuloendothelial system (liver and spleen). |
Experimental Protocols
The following are detailed protocols for the 99mTc labeling of Hynic-conjugated molecules using tricine and EDDA as co-ligands. These protocols are generalized and may require optimization for specific Hynic conjugates.
Protocol 1: 99mTc Labeling using Tricine as a Co-ligand
This protocol is adapted from methodologies used for labeling various peptides and proteins.
Materials:
-
Hynic-conjugated molecule (e.g., peptide, antibody)
-
Tricine solution (e.g., 100 mg/mL in a suitable buffer like 0.5 M ammonium acetate, pH 6.0 or 1 M sodium acetate, pH 5.5)
-
Sodium pertechnetate (Na[99mTcO₄]) eluate
-
Stannous chloride (SnCl₂) solution (e.g., 1-10 mg/mL in 0.1 N HCl, freshly prepared and nitrogen-purged)
-
Reaction buffer (e.g., 0.5 M ammonium acetate, pH 6.0 or 20 mM citrate/100 mM NaCl, pH 5.2)
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath
Procedure:
-
Preparation of Reagents:
-
Dissolve the Hynic-conjugated molecule in the reaction buffer to a desired concentration (e.g., 1 mg/mL).
-
Prepare the tricine and stannous chloride solutions immediately before use.
-
-
Labeling Reaction:
-
In a sterile reaction vial, add the Hynic-conjugated molecule solution (e.g., 10 µg in 100 µL).
-
Add the tricine solution (e.g., 50 µL of 10 mg/mL solution).
-
Add the required amount of Na[99mTcO₄] eluate (e.g., 100–370 MBq).
-
Initiate the reaction by adding the stannous chloride solution (e.g., 20-40 µg).
-
Gently mix the contents of the vial.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or an elevated temperature (e.g., 80-100°C) for a specified duration (e.g., 10-30 minutes). The optimal temperature and time depend on the specific Hynic conjugate.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the labeled product using methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
-
For ITLC, use appropriate strips and mobile phases to separate the labeled conjugate from free pertechnetate and reduced/hydrolyzed 99mTc.
-
-
Purification (if necessary):
-
If the RCP is below the desired level (typically >90%), purify the labeled conjugate using a suitable method like size-exclusion chromatography (e.g., PD-10 or Zeba™ desalting columns).
-
Protocol 2: 99mTc Labeling using EDDA as a Co-ligand (often in combination with Tricine)
This protocol describes a common method where EDDA is used as a co-ligand, sometimes in a sequential reaction after initial complexation with tricine.
Materials:
-
Hynic-conjugated molecule
-
EDDA solution (e.g., 5-20 mg/mL in 0.5 M ammonium acetate, pH 6.5 or 0.1 N NaOH)
-
Tricine solution (e.g., 20-100 mg/mL in buffer)
-
Sodium pertechnetate (Na[99mTcO₄]) eluate
-
Stannous chloride (SnCl₂) solution (e.g., 1 mg/mL in 0.1 N HCl, freshly prepared)
-
Reaction buffer (e.g., 0.5 M ammonium acetate, pH 6.5)
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath
Procedure:
-
Preparation of Reagents:
-
Prepare all solutions as described in Protocol 1.
-
-
Labeling Reaction (One-Pot Method):
-
In a sterile reaction vial, add the Hynic-conjugated molecule solution (e.g., 10 µg in 10 µL).
-
Add the tricine solution (e.g., 50 µL of 20 mg/100 µL).
-
Add the EDDA solution (e.g., 200 µL of 5 mg/200 µL).
-
Add the stannous chloride solution (e.g., 40 µL of 1 mg/mL).
-
Finally, add the Na[99mTcO₄] eluate (e.g., 100–300 MBq).
-
Gently mix the contents.
-
-
Incubation:
-
Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for 10-15 minutes.
-
-
Quality Control:
-
Perform quality control as described in Protocol 1 to determine the RCP.
-
-
Purification (if necessary):
-
Purify the product if the RCP is not satisfactory.
-
Alternative Two-Step Method for EDDA: In some cases, an intermediate complex with tricine is formed first, followed by the addition of EDDA to form the final, more stable complex.
-
First, react the Hynic-conjugate with 99mTcO₄⁻ in the presence of excess tricine and stannous chloride.
-
After the formation of the intermediate [99mTc(Hynic-conjugate)(tricine)₂], add the EDDA solution.
-
Incubate the mixture again to allow for ligand exchange, forming the [99mTc(Hynic-conjugate)(EDDA)] complex.
Visualizations
The following diagrams illustrate the general workflow and logic of the 99mTc-Hynic labeling process.
Caption: General workflow for 99mTc labeling of Hynic conjugates.
Caption: Influence of co-ligand choice on final product characteristics.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Hynic-PEG3-N3 Conjugation Efficiency
Welcome to the technical support center for Hynic-PEG3-N3 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the efficiency of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker used in bioconjugation, particularly for the creation of antibody-drug conjugates (ADCs).[1][2][3] It contains three key components:
-
Hynic (Hydrazinonicotinamide): This group can be activated to react with primary amines (like those on lysine residues of antibodies) or carbonyls.
-
PEG3: A three-unit polyethylene glycol spacer that enhances solubility and can reduce aggregation.[4]
-
N3 (Azide): This functional group is used in "click chemistry," specifically in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to conjugate with an alkyne-containing molecule.[1]
Q2: What are the main steps in a this compound conjugation reaction?
The conjugation process typically involves two main stages:
-
Antibody Modification: The Hynic moiety of the linker is reacted with the antibody, usually by activating the Hynic group as an NHS ester to target primary amines on the antibody surface.
-
Click Chemistry Conjugation: The azide group on the now antibody-Hynic-PEG3-N3 construct is then reacted with a payload molecule (e.g., a cytotoxic drug) that has been functionalized with an alkyne group.
Q3: What is the optimal pH for the initial Hynic-NHS ester reaction with an antibody?
The optimal pH for reacting an NHS ester with primary amines on a protein is typically between 8.3 and 8.5. At a lower pH, the amine groups are protonated and less reactive. At a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce conjugation efficiency.
Q4: Which buffers should I use for the conjugation reactions?
For the initial Hynic-NHS ester conjugation, it is crucial to use an amine-free buffer to prevent competition with the antibody. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
Carbonate-bicarbonate buffer
-
HEPES buffer
-
Borate buffer
Avoid buffers containing primary amines, such as Tris or glycine.
Q5: How can I improve the efficiency of the copper-catalyzed click chemistry step (CuAAC)?
To enhance the efficiency of the CuAAC reaction, consider the following:
-
Copper Source: Use a reliable source of Cu(I). Often, a Cu(II) salt like copper(II) sulfate is used with a reducing agent such as sodium ascorbate to generate Cu(I) in situ.
-
Ligands: Employ a copper-chelating ligand like THPTA or BTTAA to stabilize the Cu(I) catalyst and improve reaction kinetics.
-
Oxygen Exclusion: Minimize oxygen in the reaction, as it can oxidize the Cu(I) catalyst to the inactive Cu(II) state. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.
Q6: What are the best methods for purifying the final antibody-drug conjugate?
Purification is essential to remove unreacted antibody, free payload, and other reagents. Common purification techniques for ADCs include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on size and is effective at removing small molecule impurities.
-
Ion Exchange Chromatography (IEX): Separates based on charge differences between the unconjugated antibody and the ADC.
-
Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity, which often increases upon conjugation of a hydrophobic drug.
Troubleshooting Guides
Low conjugation yield is a common issue in bioconjugation. The following tables provide a guide to troubleshoot common problems you may encounter during your this compound conjugation experiments.
Problem 1: Low Yield in the Initial Antibody-Hynic Modification Step
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | Verify that the reaction buffer is within the optimal pH range of 8.3-8.5. A pH that is too low will result in unreactive protonated amines, while a higher pH will accelerate the hydrolysis of the NHS ester. |
| Presence of Competing Amines in the Buffer | Ensure the use of an amine-free buffer such as PBS, carbonate-bicarbonate, or HEPES. Avoid buffers like Tris or glycine. If necessary, perform a buffer exchange using dialysis or a desalting column before starting the conjugation. |
| Hydrolyzed/Inactive Hynic-NHS Ester | Store the Hynic-NHS ester reagent desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. |
| Low Antibody Concentration | The rate of hydrolysis of the NHS ester is a more significant competing reaction in dilute protein solutions. Increase the antibody concentration if possible. |
Problem 2: Low Yield in the Click Chemistry (CuAAC) Step
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | Ensure the presence of a reducing agent like sodium ascorbate to maintain copper in the active Cu(I) state. Perform the reaction under an inert atmosphere (argon or nitrogen) to prevent oxidation of Cu(I) by atmospheric oxygen. |
| Inefficient Catalyst System | Use a copper-chelating ligand such as THPTA or BTTAA to stabilize the Cu(I) catalyst and accelerate the reaction. |
| Low Reactant Concentrations | CuAAC reactions are generally more efficient at higher concentrations. If possible, increase the concentration of the antibody-Hynic-PEG3-N3 and the alkyne-payload. |
| Steric Hindrance | If the alkyne group on the payload or the azide on the antibody linker is sterically hindered, consider redesigning the linker on the payload to include a longer spacer to improve accessibility. |
Problem 3: Aggregation and Low Recovery During Purification
| Potential Cause | Recommended Solution |
| Hydrophobic Payload-Induced Aggregation | The conjugation of a hydrophobic drug can lead to aggregation. The PEG3 linker in this compound helps to mitigate this, but for very hydrophobic payloads, a longer PEG linker may be necessary. Optimize purification buffers to maintain the solubility of the ADC. |
| Suboptimal Purification Conditions | The choice of purification method is critical. HIC is often effective for separating ADCs with different drug-to-antibody ratios (DARs). SEC is useful for removing unconjugated small molecules. Optimize buffer conditions (e.g., salt concentration for HIC, pH for IEX) for your specific ADC. |
| Overly Stringent Purification | Attempting to isolate a very narrow range of DAR species can lead to a significant loss of conjugated material. It may be necessary to accept a slightly broader DAR distribution to improve the overall yield. |
Quantitative Data Tables
The following tables provide quantitative data to help guide the optimization of your conjugation reactions.
Table 1: Effect of pH on NHS Ester Stability and Reaction Kinetics
This table illustrates the trade-off between amine reactivity and NHS ester stability at different pH values. While the amidation reaction is faster at higher pH, the competing hydrolysis reaction also accelerates.
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
| Data adapted from a study on NHS ester kinetics. |
Table 2: Comparative Kinetics of CuAAC and SPAAC
This table compares the typical second-order rate constants for CuAAC and SPAAC, highlighting the generally faster kinetics of the copper-catalyzed reaction.
| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) |
| CuAAC (Copper-Catalyzed) | 10² - 10³ |
| SPAAC (Strain-Promoted) | |
| with DIBO | ~ 1 |
| with BCN | 0.1 - 1 |
| with DBCO | 0.1 - 0.5 |
| Typical kinetic data for comparison. |
Experimental Protocols
The following are generalized protocols for the two main stages of this compound conjugation. These should be optimized for your specific antibody and payload.
Protocol 1: Antibody Modification with this compound NHS Ester
Objective: To conjugate the this compound linker to primary amines on an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 8.3)
-
This compound NHS Ester
-
Anhydrous, amine-free DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Methodology:
-
Antibody Preparation: Ensure your antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. The optimal pH is 8.3-8.5.
-
This compound NHS Ester Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 5-20 fold molar excess of the this compound NHS ester solution to the antibody solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 30 minutes.
-
Purification: Remove excess linker and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.4).
Protocol 2: CuAAC "Click" Reaction
Objective: To conjugate an alkyne-modified payload to the azide-functionalized antibody.
Materials:
-
Azide-modified antibody from Protocol 1
-
Alkyne-modified payload
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 50 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Purification column (e.g., SEC or HIC)
Methodology:
-
Reactant Preparation: Prepare the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4). Dissolve the alkyne-modified payload in a compatible solvent (e.g., DMSO).
-
Reaction Mixture: In a single tube, combine the azide-modified antibody and a 3-10 fold molar excess of the alkyne-payload.
-
Catalyst Premix: In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of Cu:ligand is often used.
-
Initiate Reaction: Add the catalyst premix to the antibody-payload mixture. Then, add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentrations of the catalyst components should be optimized, but typical starting points are 50-100 µM Cu and 250-500 µM ligand.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the resulting ADC using a suitable chromatography method, such as SEC or HIC, to remove unreacted payload, catalyst, and other small molecules.
Visualizations
Caption: A workflow for this compound conjugation.
References
Troubleshooting low yield in Hynic-PEG3-N3 reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in reactions involving Hynic-PEG3-N3. The content is structured in a question-and-answer format to directly address common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
The overall workflow for a typical this compound conjugation involves two main stages:
-
HYNIC Activation: Covalent attachment of the HYNIC moiety to a primary amine (e.g., lysine residue) on the target molecule (e.g., an antibody).
-
Click Chemistry Reaction: Conjugation of the HYNIC-activated molecule to a second molecule containing a terminal alkyne or a strained cyclooctyne via the azide group on the PEG linker.
Low yield can occur at either of these stages. The following sections break down the troubleshooting process for each stage.
Stage 1: Low Yield in HYNIC Activation
Question 1: I am seeing low incorporation of the HYNIC group onto my protein. What are the potential causes and solutions?
Low HYNIC incorporation is often due to suboptimal reaction conditions or reagent degradation. Here are the key factors to investigate:
-
Improper Buffer Conditions: The pH of the reaction buffer is critical for efficient modification of primary amines.
-
Solution: Ensure the reaction buffer has a pH in the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester on the S-HYNIC reagent. For HYNIC conjugation, a pH of 8.2 has been found to be most efficient.[1] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the S-HYNIC.[2]
-
-
Presence of Contaminating Amines: Protein preparations may contain carrier proteins (e.g., BSA, gelatin) or other amine-containing contaminants.
-
Solution: Purify the antibody or protein sample to remove any carrier proteins or amine contaminants before starting the conjugation.[2]
-
-
Low Protein Concentration: The rate of S-HYNIC hydrolysis can be a more significant competitor in dilute protein solutions.
-
Solution: Increase the concentration of your protein. A concentration of ≥ 2.5 mg/mL is recommended for efficient conjugation.[1]
-
-
Degraded S-HYNIC Reagent: The NHS ester on the S-HYNIC reagent is moisture-sensitive and can hydrolyze over time if not stored properly.
-
Solution: Store the S-HYNIC reagent in a desiccated environment at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare fresh solutions of the S-HYNIC reagent in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use.[2]
-
-
Suboptimal Molar Ratio: An insufficient amount of S-HYNIC will lead to low incorporation.
-
Solution: The efficiency of HYNIC incorporation generally increases with a higher molar ratio of S-HYNIC to protein. Ratios from 1:3 to 1:30 (protein:HYNIC) have been explored, with higher ratios leading to greater incorporation. However, be aware that excessive modification can potentially impact the biological activity of the protein.
-
Quantitative Data Summary: Optimizing HYNIC Activation
| Parameter | Recommended Condition | Rationale |
| pH | 8.2 | Optimal for deprotonation of primary amines while minimizing NHS ester hydrolysis. |
| Buffer System | Phosphate-buffered saline (PBS), Borate, HEPES | Avoid buffers containing primary amines (e.g., Tris, Glycine). |
| Protein Concentration | ≥ 2.5 mg/mL | Favors the bimolecular conjugation reaction over unimolecular hydrolysis of S-HYNIC. |
| Reaction Temperature | 0°C | Conjugation has been shown to be most efficient at this temperature compared to 20°C or 40°C. |
| Molar Ratio (Protein:HYNIC) | 1:3 to 1:30 | Higher ratios increase incorporation, but may affect protein activity. |
Stage 2: Low Yield in Azide-Alkyne Click Chemistry Reaction
Once your protein is successfully functionalized with this compound, the azide group is ready for reaction with an alkyne-containing molecule. This can be achieved through either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) cycloaddition.
Question 2: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is giving a low yield. What should I check?
Low yields in CuAAC reactions are often related to the copper catalyst or the reaction environment.
-
Inactive Copper Catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) by oxygen.
-
Solution: Use a reducing agent, such as sodium ascorbate, to maintain the copper in the Cu(I) state. It is also beneficial to use a Cu(I)-stabilizing ligand, such as THPTA, which both protects the copper from oxidation and accelerates the reaction. Degassing your solutions can also help to minimize oxygen exposure.
-
-
Protein Aggregation: Copper ions can sometimes coordinate with amino acid residues like cysteine and histidine, leading to protein aggregation and precipitation.
-
Solution: Use a protective ligand like THPTA to chelate the copper and reduce its interaction with the protein. Minimize the copper concentration to the lowest effective level.
-
-
Presence of Preservatives: Buffers containing sodium azide (NaN3) will interfere with the click chemistry reaction.
-
Solution: Avoid using sodium azide as a preservative in your buffers, as the azide ion will compete with the azide on your this compound linker.
-
Question 3: My Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction is very slow or has a low yield. How can I improve it?
The efficiency of SPAAC reactions is primarily determined by the reactivity of the cyclooctyne.
-
Inefficient Reaction Kinetics: The reaction rate is highly dependent on the structure of the strained alkyne.
-
Solution: If the reaction is too slow, consider switching to a more reactive cyclooctyne derivative (e.g., DBCO, BCN, DIBAC). Increasing the concentration of one or both reactants will also increase the reaction rate. While the reaction can proceed at room temperature or 37°C, optimizing the temperature may be necessary.
-
-
Steric Hindrance: The accessibility of the azide or alkyne can impact the reaction efficiency.
-
Solution: The PEG3 linker in this compound helps to reduce steric hindrance. If you are still encountering issues, ensure that the reactive partner is also designed to be accessible.
-
-
Degradation of Reactants: Improper storage can lead to the degradation of the azide or cyclooctyne.
-
Solution: Store your this compound and cyclooctyne reagents as recommended by the manufacturer, typically at -20°C or -80°C, protected from moisture and light.
-
Experimental Protocols & Visualizations
Protocol 1: General Procedure for HYNIC Activation of an Antibody
-
Buffer Exchange: Ensure your antibody is in an amine-free buffer (e.g., PBS) at a pH of 8.2. The antibody concentration should be at least 2.5 mg/mL.
-
S-HYNIC Preparation: Immediately before use, dissolve S-HYNIC in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Reaction Setup: Add the desired molar excess of the S-HYNIC stock solution to the antibody solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or at 0°C for optimal efficiency.
-
Purification: Remove excess, unreacted S-HYNIC using a desalting column or dialysis, exchanging the buffer to one suitable for the subsequent click chemistry step.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-containing molecule.
-
Prepare a stock solution of CuSO₄.
-
Prepare a stock solution of a Cu(I) stabilizing ligand (e.g., THPTA).
-
Prepare a fresh stock solution of sodium ascorbate.
-
-
Catalyst Premix: In a separate tube, mix the CuSO₄ and ligand solutions.
-
Reaction Setup: To your this compound functionalized protein, add the alkyne-containing molecule. Then, add the catalyst premix.
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents and the copper catalyst.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low yield in this compound reactions.
References
Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates with PEG Linkers
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the aggregation of antibody-drug conjugates (ADCs), with a specific focus on the role of polyethylene glycol (PEG) linkers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation?
A1: ADC aggregation is a multifactorial issue stemming from the inherent properties of the antibody, the cytotoxic payload, and the linker. The primary drivers include:
-
Hydrophobicity: Many potent cytotoxic payloads are hydrophobic. When conjugated to an antibody, they can increase the overall hydrophobicity of the ADC, leading to intermolecular hydrophobic interactions that cause aggregation.[1][2] This is a major reason why attempts to increase the drug-to-antibody ratio (DAR) can fail, as higher DARs often correlate with increased aggregation.[1]
-
Conformational Instability: The conjugation process itself can alter the three-dimensional structure of the antibody, potentially exposing hydrophobic patches that are normally buried within the protein's core. These exposed regions can then interact with other ADC molecules, initiating aggregation.
-
Formulation Conditions: Suboptimal formulation conditions such as pH, ionic strength, and the absence of stabilizing excipients can promote aggregation.[3] For instance, if the formulation pH is close to the isoelectric point (pI) of the ADC, it can reduce electrostatic repulsion between molecules, making aggregation more likely.
-
Environmental Stress: Exposure to physical and chemical stresses like elevated temperatures, freeze-thaw cycles, and mechanical agitation can induce denaturation and subsequent aggregation.[4]
Q2: How do PEG linkers help prevent ADC aggregation?
A2: Polyethylene glycol (PEG) linkers are a key tool in mitigating ADC aggregation through several mechanisms:
-
Increased Hydrophilicity: PEG is a highly hydrophilic polymer. Incorporating a PEG chain into the linker significantly increases the overall hydrophilicity of the ADC, counteracting the hydrophobicity of the payload. This enhances the solubility of the ADC in aqueous environments and reduces the likelihood of hydrophobic-driven aggregation.
-
Steric Hindrance: The flexible and dynamic nature of the PEG chain creates a "shielding" effect around the payload and the antibody surface. This physical barrier prevents close contact between ADC molecules, thereby sterically hindering the intermolecular interactions that lead to aggregation.
-
Improved Pharmacokinetics: By reducing aggregation, PEG linkers contribute to a more favorable pharmacokinetic profile. Monomeric ADCs are less likely to be rapidly cleared from circulation by the reticuloendothelial system, leading to a longer plasma half-life and increased tumor exposure.
Q3: What is the impact of PEG linker length on ADC aggregation and overall performance?
A3: The length of the PEG linker is a critical parameter that must be optimized for each specific ADC. There is a trade-off between the benefits of longer PEG chains and potential drawbacks:
-
Short PEG Linkers (e.g., PEG2, PEG4): These can provide sufficient hydrophilicity to prevent aggregation for some payloads and may offer better stability by keeping the payload within the antibody's steric shield.
-
Medium PEG Linkers (e.g., PEG8, PEG12): Often represent a good balance, providing significant improvements in pharmacokinetics without a substantial loss of in vitro potency. A threshold effect is often seen around PEG8, where further increases in length provide diminishing returns in terms of clearance.
-
Long PEG Linkers (e.g., PEG24 and longer): These can dramatically improve the pharmacokinetic profile, which is particularly beneficial for highly hydrophobic payloads. However, very long linkers may negatively impact in vitro cytotoxicity.
The optimal PEG linker length is context-dependent and is influenced by the hydrophobicity of the payload, the characteristics of the antibody, and the target antigen density.
Troubleshooting Guides
Issue 1: Unexpected ADC Aggregation Observed During SEC Analysis
Symptoms:
-
Appearance of high molecular weight (HMW) peaks or shouldering on the main monomer peak in your Size Exclusion Chromatography (SEC) chromatogram.
-
Poor peak shape, such as tailing, for the monomer peak.
-
Inability to accurately quantify the level of aggregation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Secondary Hydrophobic Interactions with SEC Column | The hydrophobicity of the ADC can cause interactions with the stationary phase, leading to poor peak shape. Solution: Modify the mobile phase by adding an organic solvent like 10-15% isopropanol or acetonitrile. This can disrupt hydrophobic interactions and improve peak symmetry. |
| Secondary Electrostatic Interactions with SEC Column | Charged residues on the ADC can interact with the stationary phase. Solution: Increase the salt concentration in the mobile phase (e.g., 150 mM NaCl) to minimize electrostatic interactions. Using L-arginine hydrochloride as a mobile phase additive can also improve performance for hydrophobic ADCs. |
| On-Column Aggregation/Dissociation | The dilution of the sample in the mobile phase can sometimes alter the equilibrium between monomer and aggregate forms. |
| Inappropriate Column Selection | The pore size of the SEC column may not be optimal for resolving ADC aggregates from the monomer. Solution: For monoclonal antibodies and ADCs (approx. 150 kDa), a pore size of 200-300 Å is generally recommended. |
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Performance Metrics
This table summarizes the general trends observed when varying PEG linker length in ADC design. The data suggests that while longer PEG chains can sometimes decrease in vitro cytotoxicity, they generally lead to improved pharmacokinetic profiles and enhanced in vivo anti-tumor efficacy.
| PEG Linker Length | In Vitro Cytotoxicity | Plasma Half-Life | In Vivo Anti-Tumor Efficacy | Aggregate Percentage (%) | Reference(s) |
| No PEG | Baseline | Baseline | Baseline | High | |
| Short (e.g., PEG4) | Generally maintained | Slightly Increased | Improved | Moderate | |
| Medium (e.g., PEG8) | Maintained or slightly reduced | Significantly Increased | Significantly Improved | Low | |
| Long (e.g., PEG24) | Variable, may be reduced | Substantially Increased | Often Improved | Very Low | |
| Very Long (e.g., PEG4K, PEG10K) | Can be significantly reduced | Dramatically Increased | Can be the most ideal | Very Low |
Note: The exact quantitative impact is highly dependent on the specific antibody, payload, and tumor model used.
Table 2: Effect of Excipients on ADC Stability
Commonly used excipients can significantly impact the stability of ADC formulations by preventing aggregation.
| Excipient | Concentration Range | Mechanism of Action | Key Considerations |
| Polysorbate 20/80 | 0.01% - 0.1% | Non-ionic surfactants that prevent surface-induced aggregation and stabilize the protein. | Can be susceptible to enzymatic degradation, which may impact long-term stability. |
| Sucrose/Trehalose | 1% - 10% | Sugars that act as cryoprotectants and lyoprotectants, stabilizing the ADC during freeze-thawing and lyophilization. | High concentrations can increase viscosity. |
| Arginine | 50 mM - 200 mM | Can suppress aggregation by interacting with hydrophobic and charged residues on the protein surface. | Can affect the viscosity and osmolality of the formulation. |
| Histidine | 10 mM - 50 mM | A common buffering agent that can also reduce aggregation, particularly during freeze-thaw cycles. | Buffering capacity is in the pH range of 5.5-7.5. |
| Sodium Chloride | 50 mM - 150 mM | Modulates ionic strength, which can influence protein-protein interactions. | High salt concentrations can sometimes promote aggregation for certain proteins. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for ADC Aggregation Analysis
Objective: To separate and quantify ADC monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., 300 Å pore size)
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0 (or other suitable aqueous buffer)
-
ADC sample
-
Control monoclonal antibody (mAb) sample
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC and control mAb samples to a concentration of 1 mg/mL in the mobile phase. Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection: Inject 20 µL of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. The run time is typically around 30 minutes.
-
Data Analysis:
-
Identify the peaks corresponding to aggregates (eluting earlier), the monomer (main peak), and fragments (eluting later).
-
Integrate the peak areas for each species.
-
Calculate the percentage of aggregates using the following formula: % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
Protocol 2: Dynamic Light Scattering (DLS) for ADC Aggregation Analysis
Objective: To determine the size distribution of particles in the ADC solution and detect the presence of aggregates.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume cuvette
-
ADC sample
-
Formulation buffer
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Cuvette Preparation: Clean the cuvette thoroughly with filtered, deionized water and then ethanol to remove any dust or contaminants. Dry the cuvette completely using filtered air.
-
Sample Preparation: Filter the ADC sample through a 0.1 µm or smaller syringe filter directly into the clean cuvette to remove large particulates. A sample volume of approximately 30 µL is typically required.
-
Blank Measurement: First, measure the scattering of the filtered formulation buffer to ensure the cuvette is clean. A low, stable count rate is expected.
-
Sample Measurement: Place the cuvette containing the ADC sample into the DLS instrument. Allow the sample to equilibrate to the desired temperature.
-
Data Acquisition: Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
Data Analysis:
-
The software will generate a particle size distribution graph.
-
A monodisperse sample (primarily monomer) will show a single, narrow peak.
-
The presence of aggregates will be indicated by the appearance of additional peaks at larger hydrodynamic radii.
-
The polydispersity index (PDI) provides a measure of the heterogeneity of the sample. A higher PDI suggests a wider range of particle sizes, which can be indicative of aggregation.
-
Protocol 3: Forced Degradation Study by Thermal and pH Stress
Objective: To intentionally degrade the ADC to assess its stability and to ensure that the analytical methods are stability-indicating.
Materials:
-
ADC sample
-
Buffers at various pH values (e.g., pH 5.0, pH 7.0, pH 8.0)
-
Incubators or water baths set to elevated temperatures (e.g., 40°C, 50°C)
-
Analytical instruments for assessing aggregation (e.g., SEC-HPLC, DLS)
Procedure:
-
Sample Preparation: Prepare aliquots of the ADC in the different pH buffers.
-
Thermal Stress:
-
Place the ADC aliquots in the pre-heated incubators or water baths.
-
Incubate for a defined period (e.g., 1, 2, 4, and 8 weeks).
-
At each time point, remove a sample and store it at -80°C until analysis.
-
-
pH Stress:
-
Store the ADC aliquots in the different pH buffers at a controlled temperature (e.g., 4°C or 25°C).
-
Collect samples at various time points.
-
-
Analysis:
-
Analyze the stressed samples alongside a non-stressed control sample using SEC-HPLC and DLS to quantify the increase in aggregation.
-
The goal is to achieve a target degradation of 5-20%.
-
Visualizations
Caption: Factors leading to ADC aggregation and its consequences.
Caption: Mechanism of PEG linkers in preventing ADC aggregation.
Caption: Workflow for assessing and optimizing ADC stability.
References
Technical Support Center: Hynic-PEG3-N3 Click Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hynic-PEG3-N3 in click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its intended applications?
This compound is a heterobifunctional linker designed for bioconjugation. It comprises three key components:
-
Hynic (Hydrazinonicotinamide): An aromatic hydrazine that reacts with aldehydes and ketones to form a stable hydrazone bond. It is often introduced to biomolecules via an amine-reactive N-hydroxysuccinimide (NHS) ester.
-
PEG3 (Triethylene Glycol): A short, hydrophilic polyethylene glycol spacer that enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.[1]
-
N3 (Azide): A functional group that participates in click chemistry reactions, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage.[2][3]
This linker's orthogonal reactivity allows for a two-step conjugation strategy, making it a versatile tool in the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics.[4][]
Q2: What is the difference between CuAAC and SPAAC click chemistry for the azide group on this linker?
Both CuAAC and SPAAC are types of "click chemistry" that involve the reaction of an azide with an alkyne to form a triazole ring.
-
CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition): This reaction utilizes a copper(I) catalyst to join a terminal alkyne with an azide. It is a highly efficient and widely used reaction. However, the copper catalyst can be toxic to living cells and may cause oxidative damage to proteins.
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free click reaction that uses a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a toxic catalyst and making it suitable for applications in living systems.
Q3: What are the primary side reactions to be aware of when using this compound?
Potential side reactions can arise from the individual reactive moieties of the linker under specific conditions. These include:
-
Hydrolysis of the NHS ester: If the Hynic group is introduced via an NHS ester, this ester is susceptible to hydrolysis in aqueous solutions, especially at higher pH.
-
Oxidative damage in CuAAC: The copper catalyst and reducing agents used in CuAAC can lead to the oxidation of sensitive amino acid residues like histidine and arginine in proteins.
-
Instability of the hydrazone bond: The hydrazone bond formed by the Hynic moiety can be unstable under certain conditions, particularly in the presence of copper ions and under acidic pH.
-
Reactivity of strained alkynes in SPAAC: Some strained alkynes, such as DBCO and BCN, can react with thiols (e.g., glutathione) and reducing agents (e.g., TCEP).
Troubleshooting Guides
This section addresses specific issues that may be encountered during bioconjugation with this compound.
Scenario 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem: Low Yield or Incomplete Reaction
| Possible Cause | Recommended Solution |
| Degradation of the hydrazone linker | The hydrazone bond formed by the Hynic moiety can be unstable in the presence of copper ions, which can catalyze its hydrolysis. To mitigate this, minimize the reaction time and consider using a lower concentration of the copper catalyst. |
| Oxidation of the biomolecule | The Cu(I) catalyst and reducing agents (like sodium ascorbate) can generate reactive oxygen species, leading to the oxidation of sensitive amino acid residues (e.g., histidine, arginine), which can affect the biomolecule's integrity and function. Use a copper-stabilizing ligand (e.g., THPTA or BTTAA) and consider using a less harsh reducing agent like cysteine instead of sodium ascorbate. |
| Hydrolysis of the NHS ester | If introducing the this compound linker via an NHS ester, ensure that the reaction is performed at an optimal pH (typically 7.2-8.0) and that the NHS ester solution is prepared immediately before use to minimize hydrolysis. |
| Insufficient catalyst activity | The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II). Ensure a sufficient excess of a reducing agent (e.g., sodium ascorbate) is present to maintain the copper in its +1 oxidation state. |
Problem: Poor Solubility of Reactants or Conjugate
| Possible Cause | Recommended Solution |
| Hydrophobicity of the alkyne-containing molecule | The PEG3 spacer in the linker is designed to improve solubility. However, if the alkyne-modified molecule is very hydrophobic, it may still precipitate. Use a co-solvent such as DMSO or DMF to improve solubility, ensuring it is compatible with your biomolecule. |
| Aggregation of the biomolecule | High concentrations of the biomolecule or the presence of organic co-solvents can lead to aggregation. Optimize the biomolecule concentration and minimize the percentage of organic solvent. |
Scenario 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Problem: Low Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Instability of the strained alkyne | Some strained alkynes, like DBCO and BCN, can be unstable in the presence of thiols (e.g., from reducing agents like DTT or endogenous glutathione) or phosphines (e.g., TCEP). If your protocol involves reduction of disulfide bonds, use a non-thiol-based reducing agent like TCEP and ensure its removal before adding the strained alkyne. If thiols cannot be avoided, consider using a more stable cyclooctyne derivative. |
| Steric hindrance | Although the PEG3 spacer helps to reduce steric hindrance, it may not be sufficient for very large biomolecules or if the conjugation site is in a sterically crowded environment. Consider using a linker with a longer PEG chain. |
| Hydrolysis of the hydrazone bond | While SPAAC is copper-free, the hydrazone bond is still sensitive to pH. Aromatic hydrazones, like those from Hynic, are generally more stable than aliphatic hydrazones, especially at neutral or slightly basic pH. Avoid acidic conditions (pH < 6) during the SPAAC reaction and subsequent purification steps to maintain the integrity of the hydrazone linkage. |
Problem: Formation of Multiple Products or Isomers
| Possible Cause | Recommended Solution |
| Lack of regiospecificity in SPAAC | The SPAAC reaction can sometimes result in a mixture of regioisomers (1,4- and 1,5-substituted triazoles). For most applications, this is not a major concern as the isomers often have similar properties. However, if a single isomer is required, analytical separation techniques like HPLC may be necessary. |
| Heterogeneity in the number of attached linkers | If the initial modification of the biomolecule with this compound is not well-controlled, it can lead to a mixture of species with varying numbers of linkers attached. Optimize the molar ratio of the linker to the biomolecule during the initial modification step. |
Experimental Protocols
Protocol 1: Two-Step Conjugation using this compound and CuAAC
This protocol describes the conjugation of an amine-containing biomolecule (e.g., a protein) with an alkyne-modified payload.
Step 1: Modification of the Protein with this compound
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve this compound (assuming it has an NHS ester for amine reactivity) in anhydrous DMSO to a concentration of 10 mM.
-
Modification Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. Incubate for 30-60 minutes at room temperature.
-
Purification: Remove the excess, unreacted linker using a desalting column or dialysis, exchanging the buffer to a conjugation buffer (e.g., PBS, pH 7.0).
Step 2: CuAAC Reaction
-
Prepare Reactants:
-
Hynic-modified protein from Step 1.
-
Alkyne-modified payload (dissolved in a compatible solvent like DMSO).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).
-
Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 250 mM in water).
-
Freshly prepared sodium ascorbate stock solution (e.g., 500 mM in water).
-
-
Reaction Setup:
-
In a reaction vessel, add the Hynic-modified protein.
-
Add the alkyne-modified payload (typically a 2-5 fold molar excess over the protein).
-
Premix the CuSO₄ and ligand solutions (a 1:5 molar ratio of Cu:Ligand is common). Add this catalyst solution to the reaction mixture to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2-5 mM.
-
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours.
-
Purification: Purify the final conjugate using an appropriate method such as size exclusion chromatography (SEC) or affinity chromatography to remove the excess payload and catalyst components.
Protocol 2: Two-Step Conjugation using this compound and SPAAC
This protocol outlines the conjugation of an amine-containing biomolecule with a strained cyclooctyne-modified payload.
Step 1: Modification of the Protein with this compound
-
Follow the same procedure as Step 1 in Protocol 1.
Step 2: SPAAC Reaction
-
Prepare Reactants:
-
Hynic-modified protein from Step 1 in a suitable buffer (e.g., PBS, pH 7.4).
-
Strained cyclooctyne (e.g., DBCO or BCN) modified payload (dissolved in a compatible solvent like DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, add the Hynic-modified protein.
-
Add the strained cyclooctyne-modified payload (typically a 2-5 fold molar excess over the protein).
-
-
Incubation: Gently mix and incubate the reaction at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne.
-
Purification: Purify the final conjugate using a suitable chromatographic method (e.g., SEC or affinity chromatography) to remove the unreacted payload.
Visualizations
Caption: General workflow for a two-step bioconjugation using this compound.
Caption: Troubleshooting flowchart for low yield in this compound click chemistry.
References
- 1. A CuAAC-Hydrazone-CuAAC Trifunctional Scaffold for the Solid-Phase Synthesis of Trimodal Compounds: Possibilities and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Click Chemistry Reagents - Azide, Alkyne, DBCO, BCN PEG Products from Biochempeg | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
Technical Support Center: Optimizing Radiolabeling of Hynic-PEG3-N3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hynic-PEG3-N3. The information is designed to address specific issues that may be encountered during the radiolabeling process, particularly with Technetium-99m (99mTc).
Troubleshooting Guide
This guide addresses common problems encountered during the radiolabeling of this compound conjugates.
Question: Why is my radiolabeling efficiency or radiochemical purity (RCP) low?
Answer: Low radiolabeling efficiency is a frequent issue with several potential causes. The following table outlines possible reasons and corresponding solutions.
| Potential Cause | Recommended Action |
| Suboptimal pH | The pH of the reaction mixture is critical. For 99mTc-HYNIC labeling, a pH range of 5.0 to 7.0 is generally recommended.[1][2] Adjust the pH using appropriate buffers like ammonium acetate.[3] |
| Incorrect Molar Ratios | The ratio of the this compound conjugate to the coligand and reducing agent is crucial. An excess of the coligand is typically required.[1][4] The optimal ratio of technetium-99m to the peptide conjugate is suggested to be in the range of 1:200 to 1:400. |
| Ineffective Reducing Agent | Stannous chloride (SnCl₂) is a common reducing agent. Ensure your stannous chloride solution is fresh and has been stored under inert gas to prevent oxidation. The amount of SnCl₂ may need optimization. |
| Inappropriate Coligand | The choice and concentration of the coligand significantly impact the stability and biodistribution of the final radiolabeled product. Tricine and ethylenediaminediacetic acid (EDDA) are commonly used coligands, sometimes in combination. The optimal coligand may vary depending on the molecule conjugated to this compound. |
| Presence of Oxidizing Agents | Contaminants in the 99mTc eluate or reagents can interfere with the reduction of 99mTc. Ensure high-quality reagents and freshly eluted pertechnetate. |
| Formation of Colloids | The formation of 99mTc-colloids can reduce the radiochemical purity. This can be checked using appropriate quality control methods like ITLC with specific mobile phases. |
Question: My radiolabeled conjugate shows poor in vitro or in vivo stability. What can I do?
Answer: The stability of the 99mTc-HYNIC complex is highly dependent on the coligand used.
-
Coligand Selection: Different coligands result in complexes with varying stability. For instance, EDDA and tricine/nicotinic acid have been shown to produce more stable and less lipophilic complexes compared to tricine alone. The stability of 99mTc-HYNIC conjugates can be in the order of tricine > EDDA > tricine-nicotinic acid for some peptides.
-
Post-labeling Purification: Purification of the radiolabeled conjugate using methods like C18 Sep-Pak cartridges can remove excess reagents and improve in vivo stability.
-
Storage Conditions: Store the purified radiolabeled conjugate under appropriate conditions (e.g., at 4°C) and use it within a reasonable timeframe, as stability can decrease over time.
Question: I am observing multiple peaks in my radio-HPLC chromatogram. What do they represent?
Answer: The presence of multiple peaks in a radio-HPLC chromatogram indicates a heterogeneous mixture of radioactive species.
-
Unreacted 99mTcO₄⁻: A peak corresponding to free pertechnetate will be present if the labeling reaction is incomplete. This typically has a short retention time.
-
99mTc-Coligand Complexes: Excess coligand can form complexes with 99mTc, leading to separate peaks.
-
Isomers: The use of certain coligands can lead to the formation of different coordination isomers of the 99mTc-HYNIC complex, which may appear as distinct peaks.
-
Radiolytic Degradation: High levels of radioactivity can sometimes lead to the degradation of the labeled compound, resulting in impurity peaks.
To identify these peaks, it is essential to run standards of free 99mTcO₄⁻ and 99mTc-coligand complexes if possible. Optimization of the reaction conditions, as described above, can help minimize the formation of these impurities.
Frequently Asked Questions (FAQs)
What is the role of a coligand in 99mTc-HYNIC labeling?
The HYNIC chelator only occupies one or two coordination sites of the technetium metal center. A coligand is necessary to complete the coordination sphere of 99mTc, thereby stabilizing the complex. The choice of coligand influences the overall charge, lipophilicity, and pharmacokinetic properties of the radiolabeled molecule.
What are the recommended coligands for labeling this compound with 99mTc?
Commonly used and effective coligands for 99mTc-HYNIC systems include tricine and EDDA. They can be used alone or in combination (e.g., tricine/EDDA). The optimal choice depends on the specific biomolecule attached to the this compound linker and the desired properties of the final radiopharmaceutical.
What quality control methods are recommended for 99mTc-Hynic-PEG3-N3?
To determine the radiochemical purity, a combination of radio-TLC (Thin Layer Chromatography) and radio-HPLC (High-Performance Liquid Chromatography) is recommended.
-
Radio-TLC: Instant Thin Layer Chromatography (ITLC) with different mobile phases can be used to quantify the percentage of the desired radiolabeled conjugate, free 99mTcO₄⁻, and colloidal impurities.
-
Radio-HPLC: Reverse-phase HPLC provides a more detailed analysis of the product mixture, separating the main product from various impurities and potential isomers.
What are typical reaction conditions for 99mTc labeling of HYNIC-conjugates?
While optimal conditions should be determined empirically for each new conjugate, a general starting point is:
| Parameter | Recommended Range/Value |
| pH | 5.0 - 7.0 |
| Temperature | Room temperature to 100°C |
| Incubation Time | 15 - 60 minutes |
| Reducing Agent | Stannous Chloride (SnCl₂) |
| Coligand | Tricine and/or EDDA |
Experimental Protocols
Representative Protocol for 99mTc-Labeling of a this compound Conjugate
This protocol is a general guideline and may require optimization for your specific this compound-conjugated molecule.
Materials:
-
This compound conjugated to the molecule of interest.
-
Sodium pertechnetate (Na99mTcO₄) from a 99Mo/99mTc generator.
-
Coligand solution (e.g., Tricine, 100 mg/mL in water).
-
Stannous chloride (SnCl₂) solution (e.g., 1 mg/mL in 0.1 M HCl, freshly prepared).
-
Buffer (e.g., 0.5 M ammonium acetate, pH 5.2).
-
Sterile, pyrogen-free reaction vials.
Procedure:
-
In a sterile vial, add 10-20 µg of the this compound conjugate.
-
Add 100 µL of the coligand solution.
-
Add up to 10 mCi (370 MBq) of freshly eluted Na99mTcO₄.
-
Add 10 µL of the freshly prepared stannous chloride solution to initiate the reaction.
-
Gently mix the solution and incubate at the desired temperature (e.g., room temperature or 100°C) for 20-30 minutes.
-
After incubation, allow the reaction mixture to cool to room temperature.
-
Perform quality control using radio-TLC and/or radio-HPLC to determine the radiochemical purity.
Visualizations
Caption: General workflow for radiolabeling this compound conjugates with 99mTc.
References
- 1. Synthesis and Optimization of the Labeling Procedure of 99mTc-Hynic-Interleukin-2 for In vivo Imaging of Activated T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sid.ir [sid.ir]
- 4. Study the 99m Tc-labeling conditions of HYNIC-conjugated peptides from a new perspective: Introduction to the term radio-stoichiometry. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Hynic-PEG3-N3 Conjugates by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of Hynic-PEG3-N3 conjugates using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC purification of this compound conjugates.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Broadening, Tailing, or Splitting) | Column Overload: Injecting too much sample for the column's capacity. | - Reduce the injection volume or the concentration of the sample.[1] - Use a column with a larger internal diameter or a higher loading capacity. |
| Inappropriate Mobile Phase: The solvent may not be optimal for the conjugate's solubility or interaction with the stationary phase. | - Ensure the sample is dissolved in the mobile phase whenever possible.[1] - Adjust the mobile phase composition, for example, by altering the percentage of the organic solvent or trying a different organic modifier (e.g., isopropanol instead of acetonitrile). - For ionizable conjugates, ensure the mobile phase pH is appropriate to control ionization. The Hynic linker's hydrazone bond is stable between pH 2.0 and 10.0.[2] | |
| Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase. | - Implement a regular column cleaning and regeneration protocol.[3] - Use a guard column to protect the analytical column from strongly retained impurities. - If the column is old or has been used extensively with harsh conditions, it may need to be replaced. | |
| Variable Retention Times | Pump or Mixer Issues: Inconsistent mobile phase composition due to pump malfunctions or poor solvent mixing. | - Check the pump for leaks, salt buildup, and unusual noises.[4] - Degas the mobile phase to prevent air bubbles in the pump head. - Manually prepare the mobile phase to bypass the online mixer and see if the problem persists. |
| Temperature Fluctuations: Changes in column temperature can affect retention times. | - Use a reliable column oven to maintain a constant temperature. | |
| Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between runs. | - Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection. | |
| Low or No Signal (No Peaks) | Detector Issue: The detector lamp may be off, or there could be an electrical issue. | - Ensure the detector lamp is on and check all electrical connections. - The Hynic-containing conjugate should be chromophoric and absorb at approximately 354 nm. Set the detector to this wavelength for optimal sensitivity. |
| No Flow: A blockage or leak in the system is preventing the mobile phase from reaching the detector. | - Check for leaks in the system, especially at fittings. - Disconnect the column and check for flow to isolate the location of a potential blockage. | |
| Sample Degradation: The this compound conjugate may have degraded. | - The hydrazone bond in the Hynic linker is susceptible to hydrolysis at acidic pH. While generally stable, prolonged exposure to strong acids should be avoided. - Prepare fresh samples and store them appropriately (e.g., at low temperatures) before analysis. | |
| Spurious or Ghost Peaks | Contaminated Mobile Phase: Impurities in the solvents or buffers. | - Use high-purity, HPLC-grade solvents and freshly prepared buffers. - Filter all mobile phases before use. |
| Carryover from Previous Injections: Residual sample from a previous run eluting in the current chromatogram. | - Implement a robust needle wash protocol in the autosampler. - Inject a blank (mobile phase) run to confirm carryover. | |
| Air Bubbles: Air bubbles in the detector flow cell can cause spurious peaks. | - Ensure the mobile phase is properly degassed. |
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for purifying this compound conjugates?
A1: The choice of column depends on the properties of the molecule conjugated to the this compound linker. For peptides and proteins, reversed-phase HPLC (RP-HPLC) is a common and effective method. C18 or C8 columns are frequently used for peptides, while C4 columns are often preferred for larger proteins to minimize denaturation. For smaller, more polar conjugates, a more polar stationary phase may be required.
Q2: What mobile phases are typically used for the purification of this compound conjugates?
A2: For RP-HPLC, a common mobile phase system consists of:
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA or formic acid.
The addition of an ion-pairing agent like TFA helps to improve peak shape for peptides and proteins. The purification is typically achieved using a linear gradient, starting with a low percentage of Mobile Phase B and gradually increasing it to elute the conjugate.
Q3: At what wavelength should I monitor the elution of my this compound conjugate?
A3: The HyNic linker contains a hydrazone bond that is chromophoric and absorbs light at approximately 354 nm. For optimal sensitivity, it is recommended to use a UV detector set to this wavelength. If the conjugated molecule has a stronger chromophore (e.g., a peptide with aromatic amino acids), monitoring at 214 nm or 280 nm may also be appropriate.
Q4: How can I confirm the identity of my purified this compound conjugate?
A4: The most definitive way to confirm the identity of your purified conjugate is by using mass spectrometry (MS) coupled to the HPLC (LC-MS). This will provide the molecular weight of the purified compound, allowing you to confirm that the conjugation was successful.
Q5: My this compound conjugate seems to be degrading during purification. What can I do?
A5: The hydrazone bond within the Hynic linker is known to be stable at a pH range of 2.0 to 10.0. However, it is susceptible to hydrolysis under acidic conditions. If you are using a low pH mobile phase (e.g., with TFA), prolonged exposure on the column could lead to some degradation. To mitigate this, you can:
-
Minimize the run time of your HPLC method.
-
Work at a lower temperature (e.g., room temperature) if possible, as elevated temperatures can accelerate hydrolysis.
-
If the conjugate is stable at a higher pH, consider using a different mobile phase system with a pH closer to neutral, ensuring it is compatible with your column.
Q6: How do I remove the unreacted this compound linker from my conjugate?
A6: Due to the significant difference in hydrophobicity and size between the unreacted linker and the much larger conjugate (especially if it's a protein or peptide), RP-HPLC is generally very effective at separating them. The small, more polar unreacted linker will typically elute much earlier in the gradient than the larger, more hydrophobic conjugate.
Experimental Protocols
General Protocol for RP-HPLC Purification of a this compound Peptide Conjugate
This protocol provides a starting point for developing a purification method. Optimization will be required based on the specific properties of the peptide.
1. Materials and Reagents:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Sample: Crude reaction mixture containing the this compound peptide conjugate, dissolved in a small amount of Mobile Phase A or a compatible solvent.
2. HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 354 nm (for the HyNic linker) and 214 nm (for the peptide backbone).
-
Injection Volume: 20-100 µL (depending on sample concentration and column capacity).
-
Gradient Program:
| Time (minutes) | % Mobile Phase B |
| 0 | 5 |
| 5 | 5 |
| 35 | 65 |
| 40 | 95 |
| 45 | 95 |
| 46 | 5 |
| 55 | 5 |
3. Procedure:
-
Filter and degas all mobile phases.
-
Equilibrate the column with 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.
-
Inject the sample.
-
Run the gradient program.
-
Collect fractions corresponding to the desired peak.
-
Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the purified conjugate.
Visualizations
Caption: Experimental workflow for the HPLC purification of this compound conjugates.
Caption: Troubleshooting logic for common HPLC purification issues.
References
- 1. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 2. benchchem.com [benchchem.com]
- 3. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC study on stability of pyridoxal isonicotinoyl hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Hynic-PEG3-N3 Labeled Antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Hynic-PEG3-N3 labeled antibodies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound labeled antibodies?
For short-term storage (days to weeks), it is recommended to store the labeled antibody at 4°C.[1][2] For long-term storage, aliquoting the antibody into single-use volumes in low-protein-binding microcentrifuge tubes and storing at -20°C or -80°C is optimal.[1][2] Avoid repeated freeze-thaw cycles as this can lead to aggregation and loss of activity.[1] The addition of a cryoprotectant like glycerol to a final concentration of 25-50% can help mitigate damage from freezing.
Q2: How does the this compound linker affect the stability of the antibody?
The conjugation process and the linker itself can potentially impact the conformational and colloidal stability of the antibody. Modification of surface residues can alter the antibody's isoelectric point, hydrophobicity, and susceptibility to aggregation. It is crucial to perform stability studies to assess these potential changes.
Q3: What are the common degradation pathways for this compound labeled antibodies?
Common degradation pathways for antibody-drug conjugates (ADCs) like this compound labeled antibodies include:
-
Aggregation: Formation of high molecular weight species, which can be reversible or irreversible. This is a primary concern for antibody stability.
-
Deamidation: Conversion of asparagine residues to aspartic or isoaspartic acid, potentially altering the protein's structure and function.
-
Oxidation: Modification of susceptible amino acid residues like methionine and tryptophan, which can be induced by exposure to light or certain buffer components.
-
Fragmentation: Cleavage of the peptide backbone, leading to loss of antibody integrity.
-
Deconjugation: Cleavage of the linker, resulting in the release of the conjugated molecule.
Q4: What analytical techniques are used to assess the stability of this compound labeled antibodies?
A variety of analytical methods are employed to monitor the stability of labeled antibodies:
-
Size Exclusion Chromatography (SEC): To detect and quantify aggregates and fragments.
-
Differential Scanning Calorimetry (DSC): To assess conformational stability and measure the melting temperature (Tm).
-
Capillary Isoelectric Focusing (cIEF) and Capillary Zone Electrophoresis (CZE): To monitor changes in charge heterogeneity due to modifications like deamidation.
-
Mass Spectrometry (MS): To identify chemical modifications, confirm structural integrity, and analyze deconjugation products.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To evaluate the binding activity of the antibody to its target antigen.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Increased Aggregation Detected by SEC | - Inappropriate storage temperature.- Repeated freeze-thaw cycles.- High antibody concentration.- Suboptimal buffer formulation (pH, ionic strength).- Instability induced by the conjugation process. | - Ensure storage at recommended temperatures (-20°C or -80°C for long-term).- Aliquot the antibody to avoid multiple freeze-thaw cycles.- If high concentration is necessary, consider optimizing the formulation with stabilizers.- Screen different buffer conditions to find the optimal formulation for stability.- Characterize the conjugate immediately after labeling to establish a baseline. |
| Loss of Binding Activity (ELISA) | - Aggregation masking the binding site.- Denaturation or conformational changes.- Oxidation of critical residues in the binding region.- Degradation of the antibody. | - Correlate binding activity with aggregation data from SEC.- Analyze conformational stability using DSC.- Protect the antibody from light and consider adding antioxidants to the storage buffer.- Assess for fragmentation using SDS-PAGE or SEC. |
| Shift in Charge Profile (cIEF/CZE) | - Deamidation of asparagine residues.- Oxidation of amino acids.- Sialic acid loss from glycans. | - Perform peptide mapping by mass spectrometry to identify the specific sites of modification.- Control storage pH, as deamidation is pH-dependent.- Minimize exposure to oxidative conditions. |
| Presence of Free Azide-Containing Molecule | - Instability of the Hynic linker leading to deconjugation.- Incomplete removal of unreacted reagents after labeling. | - Analyze the stability of the linker under different pH and temperature conditions.- Ensure a robust purification process (e.g., dialysis, gel filtration) after the conjugation reaction. |
Experimental Protocols
Protocol 1: Accelerated Stability Study
This study is designed to predict the long-term stability of the this compound labeled antibody by subjecting it to elevated stress conditions.
-
Sample Preparation: Prepare aliquots of the purified this compound labeled antibody at a concentration of 1 mg/mL in the final formulation buffer.
-
Incubation: Place the aliquots in controlled temperature chambers at 4°C (control), 25°C, and 40°C.
-
Time Points: Pull samples at initial (T=0), 1 week, 2 weeks, 1 month, and 3 months.
-
Analysis: At each time point, analyze the samples using the following methods:
-
Visual Inspection: Check for turbidity or precipitation.
-
Size Exclusion Chromatography (SEC): To quantify the percentage of monomer, aggregate, and fragment.
-
ELISA: To determine the percentage of remaining binding activity relative to the T=0 sample.
-
cIEF: To assess changes in the charge heterogeneity profile.
-
Protocol 2: Freeze-Thaw Stability Study
This protocol evaluates the antibody's resilience to repeated freezing and thawing.
-
Sample Preparation: Aliquot the this compound labeled antibody at 1 mg/mL into multiple tubes.
-
Freeze-Thaw Cycles:
-
Freeze the aliquots at -80°C for at least 4 hours.
-
Thaw the aliquots at room temperature. This constitutes one cycle.
-
-
Sampling: Collect a set of aliquots after 1, 3, and 5 freeze-thaw cycles. A control sample is kept at 4°C and not frozen.
-
Analysis: Analyze the samples from each cycle for aggregation (SEC) and binding activity (ELISA) and compare them to the unfrozen control.
Data Presentation
Table 1: Example of Accelerated Stability Data (Percentage of Monomer by SEC)
| Time Point | 4°C | 25°C | 40°C |
| T=0 | 99.5% | 99.5% | 99.5% |
| 1 Week | 99.4% | 99.0% | 97.8% |
| 2 Weeks | 99.3% | 98.5% | 96.2% |
| 1 Month | 99.1% | 97.2% | 93.1% |
| 3 Months | 98.8% | 95.0% | 88.5% |
Table 2: Example of Freeze-Thaw Stability Data
| Number of Cycles | % Monomer (SEC) | % Relative Binding Activity (ELISA) |
| 0 (Control) | 99.6% | 100% |
| 1 | 99.4% | 98% |
| 3 | 98.8% | 95% |
| 5 | 97.5% | 90% |
Visualizations
Caption: Workflow for labeling antibodies with this compound.
Caption: Logical workflow for stability testing of labeled antibodies.
References
Technical Support Center: Characterization of Hynic-Based ADCs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Hynic-based Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the conjugation, purification, and characterization of Hynic-based ADCs.
Problem: Poor or No Hynic Modification of the Antibody
Possible Causes and Recommended Actions:
| Possible Cause | Recommended Action |
| Presence of primary amine contaminants (e.g., Tris, glycine, BSA, gelatin) in the antibody buffer. | Buffer exchange the antibody into an amine-free buffer (e.g., PBS) using dialysis, diafiltration, or desalting columns before modification.[1][2] |
| Low antibody concentration. | Concentrate the antibody to >2.0 mg/mL.[1] For optimal results, a concentration of 2.5-4 mg/mL is recommended.[1] |
| S-HyNic reagent hydrolysis. | Use high-quality, anhydrous DMF or DMSO to dissolve the S-HyNic reagent immediately before use.[1] Ensure the reagent is stored properly in a desiccated environment. |
| Improper mixing of reaction components. | Ensure thorough mixing of the antibody and S-HyNic reagent. Use a calibrated pipette for accurate volume additions. |
| Antibody aggregation. | Do not use aggregated antibody samples for conjugation. |
Troubleshooting Workflow for Poor Hynic Modification:
Caption: Troubleshooting workflow for poor Hynic modification.
Problem: Low Labeling Efficiency with Technetium-99m (99mTc)
Possible Causes and Recommended Actions:
| Possible Cause | Recommended Action |
| Suboptimal pH of labeling reaction. | The optimal pH for 99mTc labeling with Hynic is typically around 5.5. Labeling at pH 4 or 7 can lead to increased colloids and impurities. |
| Incorrect concentration of tricine co-ligand. | Reducing the excess of tricine can improve labeling efficiency and specific activity. The optimal tricine-to-antibody ratio should be determined empirically. |
| Incorrect reaction temperature or time. | Optimize the incubation temperature and time. For example, labeling may be performed at 80°C for 20 minutes or 95°C for 30 minutes. |
| Presence of oxidizing agents. | Ensure all solutions are free from oxidizing agents that can affect the stannous chloride reducing agent. |
Problem: ADC Aggregation
Possible Causes and Recommended Actions:
| Possible Cause | Recommended Action |
| Over-modification of the antibody. | Reduce the molar ratio of S-HyNic to antibody during the conjugation step. High drug-to-antibody ratios (DAR) can increase hydrophobicity and lead to aggregation. |
| Physicochemical instability of the ADC. | ADCs can be less physically stable than the parent antibody. Optimize buffer formulation (pH, excipients) to improve stability. |
| Hydrophobic nature of the linker-payload. | The hydrophobicity of the drug and linker can promote aggregation. Consider incorporating hydrophilic components into the linker design. |
Frequently Asked Questions (FAQs)
Q1: What are the key analytical techniques for characterizing Hynic-based ADCs?
The characterization of Hynic-based ADCs requires a suite of orthogonal analytical methods to assess critical quality attributes (CQAs). Key techniques include:
-
Hydrophobic Interaction Chromatography (HIC): Used to determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species. The separation is based on the increasing hydrophobicity of the ADC with higher drug loading.
-
Mass Spectrometry (MS):
-
Native MS: Provides the mass of the intact ADC, allowing for the determination of DAR and drug load distribution under non-denaturing conditions.
-
LC-MS/MS: Used for peptide mapping to confirm the conjugation sites and to characterize the linker and payload.
-
-
Size Exclusion Chromatography (SEC): Used to quantify high molecular weight species (aggregates) and fragments.
-
UV/Vis Spectroscopy: A straightforward method to estimate the average DAR by measuring the absorbance of the protein and the payload, if the payload has a distinct chromophore.
General ADC Characterization Workflow:
References
Technical Support Center: Purity Assessment of Hynic-PEG3-N3 Conjugates
Welcome to our technical support center for the purity assessment of Hynic-PEG3-N3 conjugates. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a heterobifunctional linker commonly used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. It contains a Hynic (6-hydrazinonicotinamide) moiety for conjugation to biomolecules (often through reaction with an aldehyde) and an azide (N3) group for click chemistry applications. The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility.
Purity of the this compound conjugate is critical as impurities can lead to:
-
Inaccurate quantification and inconsistent results.
-
The formation of undesired byproducts in subsequent conjugation reactions.
-
Potential immunogenicity or altered pharmacokinetic properties of the final product.
Q2: What are the primary methods for assessing the purity of this compound?
The primary analytical techniques for determining the purity of this compound conjugates are:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is used to separate the main compound from any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and identify potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural variants or residual solvents.
Q3: What are the potential impurities in a this compound sample?
Impurities can arise from the synthetic process and may include:
-
Unreacted starting materials: Such as Boc-Hynic, NHS esters, or azido-PEG3-amine.
-
Byproducts of coupling reactions: For example, N-acylisourea if EDC is used as a coupling agent.
-
Incompletely reacted intermediates.
-
Hydrolyzed reagents.
-
Residual solvents from the synthesis and purification process.
Troubleshooting Guide
This section addresses common issues encountered during the purity assessment of this compound conjugates.
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH; Column degradation; Sample overload. | 1. Adjust the mobile phase pH. Since this compound has a pyridine ring, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is recommended. 2. Use a new or thoroughly cleaned C18 column. 3. Reduce the amount of sample injected onto the column. |
| Multiple unexpected peaks | Presence of impurities; On-column degradation of the sample. | 1. Refer to the Mass Spectrometry and NMR sections to identify the unexpected peaks. 2. Ensure the mobile phase is compatible with the sample and does not induce degradation. |
| No peak or very small peak | Incorrect detection wavelength; Sample degradation; Low sample concentration. | 1. The Hynic moiety has a UV absorbance maximum around 260-280 nm. Ensure your detector is set accordingly. 2. Check the stability of your sample in the analysis solvent. 3. Concentrate the sample or inject a larger volume. |
Mass Spectrometry Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Observed mass does not match the expected molecular weight | Incorrect monoisotopic mass calculation; Presence of adducts (e.g., Na+, K+); Fragmentation of the molecule. | 1. Recalculate the expected monoisotopic mass of this compound (C17H27N7O4, Expected MW: 393.44 g/mol ). 2. Check for common adducts in your mass spectrum. 3. Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation. |
| Multiple ions observed | Presence of impurities; In-source fragmentation; Multiple charge states. | 1. Correlate the observed masses with potential impurities from the synthesis. 2. Optimize MS parameters to reduce fragmentation. 3. Deconvolute the spectrum to identify the different charge states of the parent ion. |
NMR Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Broad or unresolved peaks | Sample aggregation; Paramagnetic impurities; Poor shimming. | 1. Use a suitable solvent like DMSO-d6, which is effective for PEG-containing molecules. 2. Ensure the sample is free from any paramagnetic metals. 3. Optimize the shimming of the NMR instrument. |
| Unexpected signals in the spectrum | Presence of impurities or residual solvents. | 1. Compare the spectrum to the expected chemical shifts for this compound and common laboratory solvents. 2. Integrate the signals to quantify the level of impurities relative to the main compound. |
Experimental Protocols & Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C17H27N7O4 |
| Molecular Weight | 393.44 g/mol |
| Appearance | White to off-white solid |
Protocol 1: Reverse-Phase HPLC for Purity Assessment
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5-95% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound in the initial mobile phase composition (e.g., 95:5 A:B) to a concentration of 1 mg/mL.
Protocol 2: LC-MS for Identity Confirmation
-
LC System: Use the HPLC conditions described in Protocol 1.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000.
-
Expected Ion: [M+H]+ at m/z 394.22.
Protocol 3: 1H NMR for Structural Confirmation
-
Solvent: DMSO-d6.
-
Concentration: 5-10 mg/mL.
-
Instrument: 400 MHz or higher.
-
Expected Chemical Shifts (δ, ppm):
-
Hynic Protons: Aromatic protons between 7.0-8.5 ppm.
-
PEG Protons: Methylene protons of the PEG chain typically appear around 3.5-3.7 ppm.
-
Azide-adjacent Protons: Methylene protons adjacent to the azide group will be shifted slightly downfield compared to other PEG protons.
-
Visualizing Workflows and Relationships
Caption: Workflow for the purity assessment of this compound conjugates.
Caption: Logical troubleshooting flow for identifying and addressing purity issues.
Validation & Comparative
A Comparative Guide to Hynic-PEG3-N3, SMCC, and Other Crosslinkers in Drug Development
In the rapidly evolving landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of efficacy and safety. The linker, which connects a potent cytotoxic payload to a targeting antibody, must remain stable in systemic circulation and facilitate the selective release of the payload at the tumor site. This guide provides an objective comparison of Hynic-PEG3-N3, a modern click chemistry linker, with the conventional SMCC crosslinker and other alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Executive Summary
The selection of a crosslinker is a pivotal decision in the design of bioconjugates. This compound and SMCC represent two distinct and widely used strategies for antibody-drug conjugation. This compound utilizes bioorthogonal click chemistry, offering high specificity and the potential for creating cleavable linkages, while SMCC employs traditional amine-to-sulfhydryl conjugation to form a stable, non-cleavable bond. The choice between these and other linkers depends on the specific payload, the biological target, and the desired mechanism of action for the ADC.
Comparison of Key Crosslinkers
The following table summarizes the key characteristics of this compound, SMCC, and other representative crosslinkers.
| Feature | This compound | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Hydrazone Linkers | Disulfide Linkers | Peptide Linkers (e.g., Val-Cit) |
| Linker Type | Cleavable (hydrazone-based) with PEG spacer | Non-cleavable | Cleavable (acid-labile) | Cleavable (reduction-labile) | Cleavable (enzyme-labile) |
| Reactive Groups | Azide (-N3) and Hydrazine (via Hynic) | NHS ester and Maleimide | Hydrazone | Disulfide | Peptide sequence |
| Target Functional Groups | Alkyne or Cyclooctyne (for azide) and Aldehyde/Ketone (for Hynic) | Primary amines (-NH2) and Sulfhydryls (-SH) | Aldehydes/Ketones | Thiols | Specific proteases (e.g., Cathepsin B) |
| Bond Formed | Triazole and Hydrazone | Amide and Thioether | Hydrazone | Disulfide | Amide (cleaved by enzymes) |
| Cleavage Mechanism | Acidic environment of endosomes/lysosomes | Non-cleavable; relies on lysosomal degradation of the antibody | Hydrolysis in acidic pH of endosomes/lysosomes[1][2][] | Reduction by intracellular glutathione[1][4] | Proteolytic cleavage by lysosomal enzymes like Cathepsin B |
| Key Advantages | Bioorthogonal reaction, high specificity, PEG spacer enhances solubility. | High stability in circulation, well-established chemistry. | Simple cleavage mechanism. | Good stability in circulation, rapid cleavage inside cells. | High stability in plasma, specific release in target cells. |
| Key Disadvantages | Potential for premature release of hydrazone-linked drugs. | Can alter the properties of the payload upon release, potential for maleimide exchange in vivo. | Prone to hydrolysis in systemic circulation, leading to off-target toxicity. | Can be less stable in circulation compared to other cleavable linkers. | Can be unstable in rodent plasma, potentially complicating preclinical studies. |
| Bystander Effect | Yes (if payload is cell-permeable) | No (payload released with amino acid attached) | Yes (if payload is cell-permeable) | Yes (if payload is cell-permeable) | Yes (if payload is cell-permeable) |
Performance Data Insights
While direct head-to-head studies are limited, data from studies on different classes of linkers provide valuable insights:
-
Stability: Non-cleavable linkers like SMCC generally exhibit higher plasma stability compared to cleavable linkers. This can lead to a wider therapeutic window and reduced off-target toxicity. However, the thioether bond in SMCC-based conjugates is highly stable, meaning the payload is released with an amino acid attached after lysosomal degradation of the antibody. The stability of maleimide-based conjugation has been a concern due to the potential for retro-Michael addition, leading to premature drug release.
-
Toxicity: A meta-analysis of commercially available ADCs suggested that those with cleavable linkers are associated with significantly higher rates of grade ≥3 adverse events compared to ADCs with non-cleavable linkers. This is likely due to the systemic release of the free payload.
-
Efficacy: The "bystander effect," where a released, cell-permeable payload can kill neighboring antigen-negative tumor cells, is a key advantage of cleavable linkers and can be particularly effective in treating heterogeneous tumors. Non-cleavable linkers restrict the cytotoxic effect to the target cell.
-
Click Chemistry Performance: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are highly efficient and specific reactions. One study comparing click chemistry to carbodiimide conjugation for nanoparticle-antibody coupling found that the click reaction resulted in a higher extent and efficiency of labeling and improved binding to target receptors.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these crosslinkers.
Protocol 1: Two-Step Protein Crosslinking using SMCC
This protocol describes the conjugation of a protein with primary amines to a protein with sulfhydryl groups.
Materials:
-
SMCC (or Sulfo-SMCC for a water-soluble option)
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Organic solvent (e.g., DMSO or DMF) for dissolving SMCC
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Prepare Protein-NH2 and Protein-SH in Conjugation Buffer. Ensure the buffer does not contain primary amines (e.g., Tris) or sulfhydryls.
-
Immediately before use, dissolve SMCC in DMSO or DMF to a concentration of 10 mg/mL.
-
-
Maleimide-Activation of Protein-NH2:
-
Add a 10- to 50-fold molar excess of the SMCC solution to the Protein-NH2 solution. The optimal molar excess should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess SMCC:
-
Remove non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation to Protein-SH:
-
Immediately add the maleimide-activated Protein-NH2 to the Protein-SH solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification:
-
Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted proteins.
-
Protocol 2: Antibody Conjugation using this compound via SPAAC
This protocol outlines the conjugation of an antibody to a payload using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This method requires the antibody to be functionalized with a cyclooctyne and the payload with an azide, or vice versa. This compound provides the azide functionality.
Materials:
-
Antibody functionalized with a cyclooctyne (e.g., DBCO)
-
This compound linker
-
Payload with a functional group reactive towards the Hynic moiety (e.g., an aldehyde or ketone to form a hydrazone)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Preparation of Azide-Linker-Payload:
-
First, conjugate the this compound linker to the payload. This typically involves reacting the hydrazine group of the Hynic moiety with an aldehyde or ketone on the payload to form a stable hydrazone bond. This reaction is usually performed in a slightly acidic buffer (pH 5-6).
-
Purify the azide-linker-payload construct.
-
-
SPAAC Reaction:
-
Mix the cyclooctyne-labeled antibody with a 1.5- to 5-fold molar excess of the azide-linker-payload in the reaction buffer.
-
Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. Reaction times may need optimization.
-
-
Purification:
-
Purify the final antibody-drug conjugate using size-exclusion chromatography to remove excess linker-payload and any unconjugated antibody.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
-
Visualizing the Mechanisms
Diagrams created using the DOT language for Graphviz illustrate the conjugation chemistries and the mechanism of action of ADCs.
Caption: Two-step conjugation workflow using the SMCC crosslinker.
Caption: SPAAC conjugation using a this compound linker.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Conclusion
The selection of a crosslinker is a multifaceted decision that profoundly impacts the therapeutic index of an ADC. This compound, with its bioorthogonal reactivity and PEG spacer, represents a sophisticated approach to creating cleavable ADCs with potentially improved physicochemical properties. In contrast, the non-cleavable SMCC linker offers a robust and stable connection, minimizing off-target toxicity at the cost of precluding a bystander effect. The choice between these and other linkers such as hydrazone, disulfide, and peptide-based systems must be carefully considered in the context of the ADC's specific design and intended application. As our understanding of the interplay between linker chemistry and ADC performance continues to grow, so too will our ability to engineer more effective and safer targeted cancer therapies.
References
A Comparative Guide to the Validation of Hynic-PEG3-N3 Conjugation to Antibodies
For researchers, scientists, and drug development professionals, the precise and stable conjugation of therapeutic payloads to antibodies is a cornerstone of creating effective antibody-drug conjugates (ADCs). The choice of linker and conjugation chemistry is critical in determining the efficacy, safety, and pharmacokinetic profile of an ADC. This guide provides an objective comparison of Hynic-PEG3-N3, a cleavable ADC linker utilizing click chemistry, with alternative conjugation technologies, supported by experimental data and detailed protocols.
Introduction to this compound and Antibody Conjugation
This compound is a heterobifunctional linker that facilitates the attachment of a payload to an antibody. It features a hydrazinonicotinamide (Hynic) moiety, a polyethylene glycol (PEG) spacer, and a terminal azide (N3) group. The azide group enables covalent attachment to an antibody via "click chemistry," specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction that does not require a cytotoxic copper catalyst. This method offers high efficiency and specificity.[1][]
The validation of this conjugation is a multi-step process involving the confirmation of successful linkage, characterization of the resulting ADC, and assessment of its stability. Key parameters evaluated include the drug-to-antibody ratio (DAR), conjugation efficiency, and the stability of the linker in biological media.
Comparison of this compound with Alternative Linker Technologies
The performance of this compound is best understood in comparison to other commonly used ADC linker technologies, primarily those based on maleimide chemistry (e.g., SMCC) and other click chemistry approaches (e.g., DBCO-based linkers).
| Feature | This compound (Click Chemistry) | Maleimide-Based (e.g., SMCC) |
| Conjugation Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Michael Addition |
| Reaction Partners | Azide on linker reacts with a strained alkyne (e.g., DBCO, BCN) on the antibody. | Maleimide on linker reacts with a thiol group on the antibody (typically from reduced cysteines). |
| Specificity | High, due to the bioorthogonal nature of the click reaction. | Moderate, as it targets available thiol groups, which can be numerous in reduced antibodies. |
| Reaction Conditions | Mild, physiological conditions (pH, temperature). Copper-free.[3] | Generally mild, but requires a prior antibody reduction step which can affect antibody integrity. |
| Linker Stability | The resulting triazole linkage is highly stable. | The thiosuccinimide linkage can be susceptible to retro-Michael addition, leading to premature drug release.[4] |
| Homogeneity (DAR) | Can achieve a more homogeneous DAR profile, especially with site-specific alkyne incorporation. | Often results in a heterogeneous mixture of ADCs with varying DARs.[5] |
Experimental Data Summary
The following tables summarize quantitative data from studies comparing different ADC linker technologies.
Table 1: Comparison of Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Linker Type | Conjugation Method | Average DAR Achieved | DAR Range | Reference |
| Azide-Alkyne (SPAAC) | Site-specific glycan engineering | ~2.0 | Homogeneous | |
| Maleimide-Thiol | Cysteine reduction | 3.5 - 4.0 | 0 - 8 | |
| N-aryl Maleimide | Cysteine reduction | ~4.0 | 0 - 8 | |
| Dibromomaleimide (DBM) | Cysteine re-bridging | ~4.0 | Homogeneous |
Table 2: Comparison of ADC Stability in Human Plasma
| Linker Type | ADC | % Deconjugation after 7 days | Reference |
| N-aryl Maleimide | Cysteine-linked ADC | < 20% | |
| N-alkyl Maleimide | Cysteine-linked ADC | 35 - 67% | |
| Exo-linker | Trastuzumab-Exatecan | ~25% (DAR drop from ~8 to ~6) | |
| GGFG-linker (in T-DXd) | Trastuzumab-Deruxtecan | ~50% (DAR drop from ~8 to ~4) |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of antibody conjugation.
Protocol 1: Antibody Modification with a Strained Alkyne (DBCO) for Reaction with this compound
This protocol describes the introduction of a dibenzocyclooctyne (DBCO) group onto an antibody via its lysine residues, making it reactive towards the azide group of this compound.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO
-
Desalting columns
Procedure:
-
Antibody Preparation: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
DBCO-NHS Ester Preparation: Dissolve the DBCO-NHS ester in DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10-fold molar excess of the DBCO-NHS ester solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column, exchanging the buffer to PBS.
-
Characterization: Determine the degree of labeling (DOL) of DBCO on the antibody using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and 309 nm (for DBCO).
Protocol 2: Conjugation of Alkyne-Modified Antibody with this compound-Payload
Materials:
-
Alkyne-modified antibody (from Protocol 1)
-
This compound-payload conjugate
-
PBS, pH 7.4
Procedure:
-
Reactant Preparation: Dissolve the this compound-payload in PBS.
-
Conjugation Reaction: Add a 1.5 to 3-fold molar excess of the this compound-payload to the alkyne-modified antibody.
-
Incubation: Incubate the reaction mixture for 4-16 hours at 4°C or room temperature. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted payload-linker.
-
Characterization: Characterize the purified ADC using HIC-HPLC and/or LC-MS to determine the DAR and confirm the homogeneity of the conjugate.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method to determine the DAR and the distribution of drug-loaded species in an ADC preparation.
Materials:
-
Purified ADC
-
HIC column
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatography: Inject the sample onto the HIC column. Elute the different ADC species using a gradient from high to low salt concentration (e.g., 0-100% Mobile Phase B over 30 minutes).
-
Data Analysis: The peaks corresponding to different drug-loaded species (DAR0, DAR1, DAR2, etc.) will elute at different retention times due to differences in hydrophobicity. The area of each peak is integrated to determine the relative abundance of each species. The average DAR is calculated based on the weighted average of the peak areas.
Visualizing the Workflow and Concepts
Experimental Workflow for this compound Conjugation and Validation
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Hynic-PEG3-N3 and DBCO Linkers for Copper-Free Click Chemistry
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the selection of appropriate linkers is a critical determinant of experimental success. This guide provides an in-depth, objective comparison of two key players in copper-free click chemistry: Hynic-PEG3-N3, a heterobifunctional azide linker, and Dibenzocyclooctyne (DBCO) linkers, their strained alkyne reaction partners. This comparison is supported by experimental data and detailed protocols to inform the strategic design of bioconjugates for applications ranging from antibody-drug conjugates (ADCs) to advanced imaging agents.
At the forefront of bioorthogonal chemistry, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful tool for the covalent modification of biomolecules in complex biological environments. This reaction obviates the need for cytotoxic copper catalysts, making it ideal for in vivo studies. The efficiency and specificity of SPAAC are dictated by the unique reactivity between a strained alkyne, such as DBCO, and an azide-containing molecule, like this compound.
Performance Characteristics: A Quantitative Look
The core of the comparison between this compound and DBCO linkers lies in their respective roles in the SPAAC reaction. This compound provides the azide moiety, while DBCO provides the strained alkyne. The performance of this reaction is primarily assessed by its kinetics and the stability of the resulting conjugate.
| Parameter | This compound (Azide) | DBCO (Dibenzocyclooctyne) Linker | Notes |
| Role in SPAAC | Azide source | Strained alkyne source | React to form a stable triazole linkage. |
| Second-Order Rate Constant (k₂) with DBCO | Approx. 0.34 M⁻¹s⁻¹[1] | Not Applicable (Reacts with azide) | This value is for a similar azide-containing peptide and can be influenced by factors like solvent and temperature.[2][3] |
| Reaction Conditions | Reacts with DBCO under physiological conditions (pH 7.4, 25-37°C).[4] | Reacts with azides under physiological conditions. | Copper-free, bioorthogonal reaction.[4] |
| Stability | Azide group is generally stable under physiological conditions. | DBCO can be unstable in the presence of reducing agents like TCEP. | The resulting triazole linkage is highly stable. |
| Key Functionality | Dual functionality: Azide for click chemistry and Hynic for radiolabeling chelation. | High reactivity with azides for efficient bioconjugation. | Hynic is a well-established chelator for Technetium-99m. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are representative protocols for the use of DBCO linkers and azide-containing linkers like this compound.
Protocol 1: Antibody Modification with DBCO-NHS Ester and Conjugation to an Azide Linker
This two-step protocol first involves the activation of an antibody with a DBCO-NHS ester, followed by the SPAAC reaction with an azide-functionalized molecule (e.g., this compound).
Materials:
-
Antibody (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
DBCO-NHS ester (10 mM stock in anhydrous DMSO)
-
Azide-containing linker (e.g., this compound)
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody Preparation: If necessary, perform a buffer exchange to remove any amine-containing buffers or stabilizers.
-
Antibody Activation: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column equilibrated with PBS.
-
SPAAC Reaction: Add a 2- to 5-fold molar excess of the azide-containing linker to the purified DBCO-activated antibody.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.
-
Final Purification: Purify the final antibody conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted linker.
Protocol 2: Modification of a Biomolecule with this compound (via an NHS ester) and Conjugation to a DBCO-Linker
This protocol outlines the introduction of the azide group to a biomolecule containing a primary amine, followed by conjugation to a DBCO-functionalized partner.
Materials:
-
Biomolecule with a primary amine (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4-8.5)
-
NHS-PEG3-Azide (10 mM stock in anhydrous DMSO)
-
DBCO-functionalized molecule
-
Quenching buffer (1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting columns
Procedure:
-
Biomolecule Preparation: Ensure the biomolecule is in an appropriate amine-free buffer.
-
Azide Installation: Add a 10- to 20-fold molar excess of the NHS-PEG3-Azide stock solution to the biomolecule solution. Incubate for 30-60 minutes at room temperature.
-
Quenching: Add the quenching buffer to stop the reaction. Incubate for 15 minutes.
-
Purification: Remove excess NHS-PEG3-Azide using a desalting column.
-
SPAAC Reaction: Add the DBCO-functionalized molecule to the purified azide-modified biomolecule.
-
Incubation: Incubate for 2-12 hours at room temperature or overnight at 4°C.
-
Final Purification: Purify the final conjugate.
Visualizing the Workflow and Chemistry
To better illustrate the processes described, the following diagrams outline the experimental workflow and the underlying chemical reaction.
The Dual-Role Advantage of this compound
A significant advantage of the this compound linker is its inherent bifunctionality. While the azide group participates in highly efficient and bioorthogonal click chemistry reactions with DBCO, the terminal Hynic (6-hydrazinonicotinamide) moiety serves as a robust chelator for radiolabeling, particularly with Technetium-99m (⁹⁹mTc). This dual functionality allows for the streamlined synthesis of molecules for bimodal applications, such as combined fluorescence imaging and single-photon emission computed tomography (SPECT).
The PEG3 (polyethylene glycol) spacer in the this compound linker enhances aqueous solubility and reduces steric hindrance, which can improve the accessibility of the reactive ends and the overall performance of the resulting bioconjugate.
Conclusion
The choice between utilizing a this compound linker versus a standard azide linker in conjunction with a DBCO linker ultimately depends on the specific goals of the research.
-
For applications requiring straightforward, high-efficiency bioconjugation via copper-free click chemistry, a standard azide-PEG linker in combination with a DBCO linker is a robust and reliable choice. The reaction is fast, specific, and yields a stable conjugate.
-
For the development of multimodal imaging agents or theranostics, the this compound linker offers a distinct advantage. Its ability to participate in SPAAC reactions while also providing a well-established chelation site for radiolabeling simplifies the synthesis of complex biomolecules.
By understanding the quantitative performance metrics, detailed experimental protocols, and the unique functional advantages of each linker, researchers can make informed decisions to advance their work in drug development, diagnostics, and fundamental biological research.
References
A Comparative Guide to the In Vitro Stability of ADC Linkers
The stability of the linker in an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity, while ensuring efficient cleavage and drug release at the tumor site.[1][2] This guide provides an objective comparison of the in vitro stability of different ADC linker types, supported by experimental data, detailed methodologies, and visual diagrams to aid researchers, scientists, and drug development professionals in the rational design of next-generation ADCs.
Comparison of ADC Linker Stability: Cleavable vs. Non-Cleavable
ADC linkers are broadly classified into two categories: cleavable and non-cleavable.[1] The choice between these two types significantly impacts the ADC's mechanism of action and overall performance.[1][3]
Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within tumor cells, such as acidic pH, a reducing environment, or the presence of specific enzymes. This allows for controlled payload release.
Non-cleavable linkers are highly stable and rely on the complete degradation of the antibody component within the lysosome to release the payload. This generally leads to higher stability in circulation and reduced off-target toxicity.
Quantitative Data on In Vitro Linker Stability
The following table summarizes quantitative data on the in vitro stability of various ADC linkers in plasma, a key indicator of their stability in systemic circulation.
| Linker Type | Sub-type | ADC Example/Description | In Vitro System | Stability Metric | Result | Reference |
| Cleavable | Hydrazone | Phenylketone-derived hydrazone linker | Human and Mouse Plasma | Half-life (t½) | ~2 days | |
| Hydrazone | Sacituzumab govitecan (carbonate linker) | Serum | Half-life (t½) | 36 hours | ||
| Peptide (Val-Cit) | Trastuzumab-vc-MMAE | Rat Plasma | % Intact ADC | ~60% after 7 days | ||
| Peptide (Val-Cit) | ITC6104RO | Mouse Plasma | % Intact ADC | Unstable, significant degradation | ||
| Aryl Sulfate (OHPAS) | ITC6103RO | Mouse and Human Plasma | % Intact ADC | Stable | ||
| Non-Cleavable | Thioether (SMCC) | Ado-trastuzumab emtansine (T-DM1) | Rat Plasma | % Remaining acDrug | 36.97% at day 3 | |
| Thioether (SMCC) | SMCC-DM1 ADC | Human Plasma | % Degradation | 38% in 120 hours | ||
| Maleimide Derivative (MD) | MD linker-containing ADC | Human Plasma | % Degradation | 3% in 120 hours |
Note: Direct comparison of stability data should be done with caution as experimental conditions, including the specific antibody, payload, and analytical methods, can vary between studies.
Experimental Protocols for Assessing In Vitro Stability
Accurate assessment of ADC linker stability is crucial for preclinical development. The following are generalized protocols for key in vitro stability assays.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of an ADC and the rate of drug deconjugation in plasma from various species (e.g., human, mouse, rat).
Methodology:
-
Incubation: The ADC is incubated at a specified concentration (e.g., 100 µg/mL) in plasma at 37°C. Control samples with the ADC in a buffer like PBS are also prepared.
-
Time-Point Sampling: Aliquots are collected at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Processing: Collected samples are immediately frozen at -80°C to halt degradation until analysis. For analysis of the free payload, proteins in the plasma are precipitated using an organic solvent (e.g., acetonitrile), followed by centrifugation to separate the supernatant containing the small molecule drug.
-
Quantification: The amount of intact ADC, total antibody, and/or released payload is quantified using various analytical techniques.
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Separate ELISAs can be used to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to directly measure the intact ADC, free payload, and any payload-adducts. Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.
Lysosomal Stability Assay
Objective: To determine the stability of the ADC linker and the efficiency of payload release in a simulated lysosomal environment.
Methodology:
-
Preparation of Lysosomal Extracts: Lysosomes are isolated from cultured cells or tissues, and a lysosomal extract containing active enzymes is prepared.
-
Incubation: The ADC is incubated with the lysosomal extract at 37°C, typically in a buffer that mimics the acidic pH of lysosomes (pH 4.5-5.0).
-
Time-Point Sampling: Aliquots are taken at various time points to monitor the degradation of the ADC and the release of the payload.
-
Analysis: The samples are analyzed, often by LC-MS, to identify and quantify the intact ADC, the released payload, and any metabolic byproducts. This helps to confirm that the linker is cleaved as intended to release the active drug.
Visualizing Experimental Workflows and Linker Comparisons
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for assessing ADC stability and a logical comparison of different linker types.
Caption: Experimental workflow for in vitro ADC stability assessment.
Caption: Comparison of cleavable and non-cleavable ADC linkers.
References
A Comparative Analysis of Hynic and N3S Chelators for 99mTc Labeling
For researchers, scientists, and drug development professionals, the choice of a chelator for radiolabeling with Technetium-99m (99mTc) is a critical decision that influences the stability, pharmacokinetics, and overall performance of a radiopharmaceutical. This guide provides a detailed comparative analysis of two widely used chelators: 6-hydrazinonicotinamide (Hynic) and the N3S class of chelators, exemplified by mercaptoacetyltriglycine (MAG3).
This comparison guide synthesizes experimental data on radiolabeling efficiency, stability, and in vitro/in vivo performance to assist in the selection of the optimal chelator for specific research and drug development applications.
Data Presentation: Hynic vs. N3S (MAG3)
The following tables summarize quantitative data from various studies to facilitate a direct comparison of the performance of Hynic and N3S (MAG3) chelators when complexed with 99mTc.
| Parameter | 99mTc-Hynic Complexes | 99mTc-N3S (MAG3) Complexes | Key Observations |
| Radiolabeling Yield | Typically >90-95% with the use of co-ligands like tricine and EDDA.[1][2] | Generally >90-95%.[1] | Both chelators achieve high radiolabeling yields under optimized conditions. |
| In Vitro Stability (Cysteine Challenge) | High stability, showing superiority in some comparative studies.[1] | Less stable than Hynic complexes in some head-to-head comparisons.[1] | Hynic complexes may offer greater in vitro stability against transchelation. |
| Cellular Accumulation | Generally higher than MAG3 in some studies. | Lower cellular uptake compared to Hynic and DTPA in a study with antisense DNA. | The choice of chelator can significantly impact cellular uptake. |
| Rate of Cellular Egress | Slower than MAG3 in some contexts. | Faster cellular egress compared to Hynic and DTPA has been observed. | This may influence the retention of the radiopharmaceutical in target cells. |
| Organ | 99mTc-Hynic (%ID/organ at 3h in monkeys) | 99mTc-MAG3 (%ID/organ at 3h in monkeys) | Key Observations |
| Kidney | 31% | 18% | Hynic-labeled peptides show significantly higher kidney retention. |
| Liver | Lower than MAG3 in this study. | 7.8% | MAG3-labeled peptides exhibit higher liver uptake. |
Note: The biodistribution data presented is from a specific study comparing different chelators for labeling a 6.7-kDa peptide in rhesus monkeys. These values can vary significantly depending on the biomolecule being labeled.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline typical experimental protocols for radiolabeling with Hynic and N3S (MAG3) chelators.
99mTc-Hynic Labeling Protocol (using Tricine/EDDA co-ligands)
This protocol is a common method for labeling Hynic-conjugated peptides with 99mTc. The use of co-ligands such as tricine and ethylenediaminediacetic acid (EDDA) is necessary to complete the coordination sphere of the technetium metal.
Materials:
-
Hynic-conjugated peptide
-
Tricine solution (e.g., 20 mg/mL in 0.5 M ammonium acetate buffer, pH 6.5)
-
EDDA solution (e.g., 5 mg/mL in 0.5 M ammonium acetate buffer, pH 6.5)
-
Freshly eluted [99mTc]NaTcO4 solution
-
Stannous chloride (SnCl2·2H2O) solution (e.g., 1 mg/mL in 0.1 N HCl)
-
Heating block or water bath
Procedure:
-
To a microtube containing the Hynic-conjugated peptide (e.g., 10 µg), add the tricine solution (e.g., 50 µL) and EDDA solution (e.g., 200 µL).
-
Add the freshly eluted [99mTc]NaTcO4 solution (100–300 MBq).
-
Add the stannous chloride solution (e.g., 40 µL).
-
Incubate the reaction mixture at 95°C for 10 minutes.
-
Allow the mixture to cool to room temperature.
-
Determine the radiochemical purity using appropriate methods such as radio-HPLC or ITLC.
99mTc-N3S (MAG3) Labeling Protocol
The labeling of MAG3-conjugated biomolecules with 99mTc is often achieved through a transchelation reaction from a weaker chelator like tartrate or gluconate.
Materials:
-
S-acetyl-MAG3-conjugated biomolecule
-
Sodium tartrate or gluconate solution
-
Stannous chloride (SnCl2·2H2O) solution
-
Freshly eluted [99mTc]NaTcO4 solution
-
Phosphate buffer (for pH adjustment)
Procedure:
-
The S-acetyl protecting group on the MAG3 is typically removed just prior to or during the labeling process.
-
In a reaction vial, combine the sodium tartrate or gluconate solution with the stannous chloride solution.
-
Add the freshly eluted [99mTc]NaTcO4 solution to form an intermediate 99mTc-tartrate or 99mTc-gluconate complex.
-
Add the MAG3-conjugated biomolecule to the reaction mixture.
-
Adjust the pH to neutral or slightly alkaline using a phosphate buffer.
-
The labeling is often accomplished at room temperature.
-
Determine the radiochemical purity using radio-HPLC or other suitable methods.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in the comparative analysis of Hynic and N3S chelators.
Caption: 99mTc-Hynic Radiolabeling Workflow.
Caption: 99mTc-N3S (MAG3) Radiolabeling Workflow.
Caption: Comparative In Vivo Study Logic.
Conclusion
The selection between Hynic and N3S chelators for 99mTc labeling is not straightforward and depends heavily on the specific application and the biomolecule being labeled.
-
Hynic often demonstrates superior in vitro stability and, in some cases, higher cellular accumulation. However, it requires the use of co-ligands, which can influence the overall properties of the final radiopharmaceutical. The higher kidney retention observed in some studies with Hynic-labeled compounds is a critical factor to consider, as it can lead to higher radiation doses to this organ.
-
N3S (MAG3) offers the advantage of forming a stable, single chemical species with 99mTc. The labeling procedure can often be performed under mild conditions. While it may exhibit lower in vitro stability and higher liver uptake in some direct comparisons, its pharmacokinetic profile might be more favorable for certain applications, particularly when rapid clearance from non-target tissues is desired.
Ultimately, the optimal choice requires empirical evaluation for each new biomolecule. The data and protocols presented in this guide provide a foundation for making an informed decision and designing experiments to compare these two important classes of chelators for 99mTc radiopharmaceuticals.
References
A Researcher's Guide to Assessing the Drug-to-Antibody Ratio (DAR) of Hynic-ADCs
For Researchers, Scientists, and Drug Development Professionals
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that significantly influences their therapeutic efficacy, safety, and pharmacokinetic profile. For Hynic-ADCs, which utilize a 6-hydrazinonicotinamide (Hynic) linker for conjugation, accurate DAR assessment is paramount. This guide provides a comparative overview of the primary analytical techniques for determining the DAR of Hynic-ADCs, complete with experimental protocols and supporting data to facilitate informed method selection.
Introduction to Hynic-ADCs and DAR
Hynic is a bifunctional chelator commonly employed for the stable conjugation of molecules to antibodies. In the context of ADCs, the Hynic linker can be used to attach a variety of payloads, including cytotoxic drugs or imaging agents. The DAR represents the average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial; a low DAR may result in suboptimal potency, while a high DAR can lead to increased toxicity and altered pharmacokinetics. Therefore, robust and reliable analytical methods are essential for the characterization and quality control of Hynic-ADCs.
Comparative Analysis of DAR Assessment Methods
Four principal techniques are widely used for determining the DAR of ADCs: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), UV-Vis Spectroscopy, and Mass Spectrometry (MS). The choice of method depends on the specific characteristics of the Hynic-ADC, the desired level of analytical detail, and the available instrumentation.
| Method | Principle | Information Provided | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity under non-denaturing conditions. | Average DAR, drug load distribution, presence of unconjugated antibody. | - Preserves the native structure of the ADC.[1][2][3] - Provides information on the distribution of different drug-loaded species.[3] - Considered a reference technique for cysteine-linked ADCs.[4] | - Incompatible with direct MS analysis due to high salt concentrations in the mobile phase. - Resolution can be challenging for highly hydrophobic ADCs. |
| Reversed-Phase HPLC (RP-HPLC) | Separates ADC components (intact, or reduced light and heavy chains) based on hydrophobicity under denaturing conditions. | Average DAR, information on drug distribution on light and heavy chains (upon reduction). | - Compatible with MS analysis. - Can provide information on positional isomers. | - Denaturing conditions can alter the ADC structure. - May not be suitable for all Hynic-ADCs, depending on the payload's properties. |
| UV-Vis Spectroscopy | Determines the average DAR by measuring the absorbance of the ADC at two different wavelengths (one for the antibody and one for the drug). | Average DAR only. | - Simple, rapid, and requires minimal sample preparation. - High throughput. | - Does not provide information on drug load distribution. - Requires that the drug and antibody have distinct and non-interfering absorbance maxima. - Prone to interference from impurities that absorb at the measured wavelengths. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact ADC or its subunits to determine the precise mass and, consequently, the number of conjugated drugs. | Precise average DAR, drug load distribution, and confirmation of conjugation sites. | - High accuracy and sensitivity. - Provides detailed structural information. - Can be coupled with chromatography for enhanced separation and analysis. | - Requires specialized instrumentation and expertise. - Ionization efficiency can vary between different DAR species, potentially affecting quantitation. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as general guidelines and may require optimization based on the specific Hynic-ADC and available instrumentation.
Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and drug load distribution of a Hynic-ADC.
Materials:
-
Hynic-ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
Procedure:
-
Prepare the Hynic-ADC sample at a concentration of 1 mg/mL in Mobile Phase A.
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.
-
Monitor the absorbance at 280 nm.
-
Calculate the average DAR using the peak areas of the different drug-loaded species.
Data Analysis: The average DAR is calculated using the following formula: Average DAR = Σ (% Peak Area of each DAR species × DAR value) / 100
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the average DAR of a Hynic-ADC, often after reduction of the antibody.
Materials:
-
Hynic-ADC sample
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
HPLC system with a UV detector
-
RP-HPLC column (e.g., C4 column)
Procedure:
-
To analyze the reduced ADC, incubate the Hynic-ADC sample with a reducing agent (e.g., 10 mM DTT) to separate the light and heavy chains.
-
Inject the intact or reduced sample onto the RP-HPLC column.
-
Elute the components using a gradient of Mobile Phase B.
-
Monitor the absorbance at 280 nm.
-
Calculate the average DAR based on the peak areas of the conjugated and unconjugated chains (for reduced ADC) or the different DAR species (for intact ADC).
Data Analysis (for reduced ADC): Average DAR = [Σ (% Peak Area of conjugated chains × Number of drugs per chain)] / [Σ (% Peak Area of all chains)]
UV-Vis Spectroscopy
Objective: To determine the average DAR of a Hynic-ADC.
Materials:
-
Hynic-ADC sample
-
Unconjugated antibody
-
Free drug-linker molecule
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer (e.g., PBS)
Procedure:
-
Determine the molar extinction coefficients of the unconjugated antibody (ε_Ab) and the free drug-linker (ε_Drug) at two wavelengths: 280 nm and the wavelength of maximum absorbance for the drug (λ_max_drug).
-
Measure the absorbance of the Hynic-ADC sample at 280 nm (A_280) and λ_max_drug (A_λmax).
-
Calculate the concentrations of the antibody (C_Ab) and the drug (C_Drug) using the following equations based on the Beer-Lambert law:
-
A_280 = (ε_Ab_280 × C_Ab) + (ε_Drug_280 × C_Drug)
-
A_λmax = (ε_Ab_λmax × C_Ab) + (ε_Drug_λmax × C_Drug)
-
-
Calculate the average DAR: DAR = C_Drug / C_Ab
Native Mass Spectrometry (MS)
Objective: To determine the precise average DAR and drug load distribution of a Hynic-ADC.
Materials:
-
Hynic-ADC sample
-
Volatile buffer (e.g., Ammonium Acetate)
-
LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Size-exclusion chromatography (SEC) column for online desalting (optional)
Procedure:
-
Buffer-exchange the Hynic-ADC sample into a volatile buffer such as ammonium acetate. This can be performed offline or online using an SEC column coupled to the mass spectrometer.
-
Infuse the sample directly into the mass spectrometer or inject it onto the LC system for separation prior to MS analysis.
-
Acquire the mass spectrum under native conditions (i.e., non-denaturing).
-
Deconvolute the resulting spectrum to obtain the molecular weights of the different ADC species.
-
Calculate the average DAR based on the relative abundance of each species.
Data Analysis: The number of conjugated drugs for each species is determined by the mass difference between the observed mass and the mass of the unconjugated antibody. The average DAR is then calculated based on the relative intensities of the different DAR species in the deconvoluted spectrum.
Visualization of Workflows
The following diagrams illustrate the general workflows for DAR assessment using the described techniques.
Caption: Workflow for DAR assessment using Hydrophobic Interaction Chromatography (HIC).
Caption: Workflow for DAR assessment using Reversed-Phase HPLC (RP-HPLC).
Caption: Workflow for average DAR determination using UV-Vis Spectroscopy.
References
Navigating the Nexus of Stability and Payload Release: A Comparative Guide to Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the intricate design of antibody-drug conjugates (ADCs) presents a critical balancing act between targeted delivery and potent cytotoxicity. At the heart of this challenge lies the linker, the molecular bridge connecting a monoclonal antibody to its potent payload. The choice between a cleavable and a non-cleavable linker profoundly dictates the pharmacokinetic profile, mechanism of action, and ultimately, the therapeutic window of an ADC.
This guide provides an objective comparison of the pharmacokinetic differences between cleavable and non-cleavable linkers, supported by experimental data and detailed methodologies, to empower informed decisions in ADC design and development.
The Great Divide: Understanding the Fundamental Mechanisms
The primary distinction between cleavable and non-cleavable linkers lies in their payload release strategy.[1] Cleavable linkers are engineered to liberate the cytotoxic drug from the antibody upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell.[1] In contrast, non-cleavable linkers rely on the complete degradation of the antibody within the lysosome to release the payload, which remains attached to an amino acid residue from the antibody.[2][3]
This fundamental difference in release mechanism has significant ramifications for the ADC's journey through the body, influencing its stability in circulation, how it is metabolized, and its overall pharmacokinetic (PK) profile.[4]
Pharmacokinetic Profiles: A Tale of Two Linkers
The stability of the linker is a critical determinant of an ADC's safety and efficacy. Premature release of the potent payload in systemic circulation can lead to off-target toxicity, narrowing the therapeutic window.
Cleavable Linkers: These linkers are designed to be stable at the physiological pH of blood but are susceptible to cleavage by enzymes (e.g., cathepsins) abundant in tumor cells, acidic pH in endosomes and lysosomes, or high concentrations of reducing agents like glutathione in the intracellular environment. While this targeted release is advantageous for efficacy, it can also lead to a degree of payload deconjugation in circulation, impacting the ADC's pharmacokinetic profile. The release of a membrane-permeable payload from a cleavable linker can also lead to the "bystander effect," where the payload diffuses out of the target cell and kills neighboring antigen-negative tumor cells.
Non-Cleavable Linkers: By their design, non-cleavable linkers offer greater stability in the plasma. The payload is only released after the ADC is internalized by the target cell and the antibody is degraded in the lysosome. This enhanced stability generally leads to a longer half-life of the intact ADC and can result in a more favorable safety profile by minimizing premature drug release. However, the released payload, an amino acid-linker-drug adduct, is typically less membrane-permeable, which largely abrogates the bystander effect.
Quantitative Comparison of Pharmacokinetic Parameters
The following table summarizes representative pharmacokinetic data from preclinical studies, highlighting the key differences observed between ADCs constructed with cleavable and non-cleavable linkers. It is important to note that direct comparison of these values can be influenced by the specific antibody, payload, drug-to-antibody ratio (DAR), and the experimental model used.
| Parameter | Cleavable Linker (e.g., vc-MMAE) | Non-Cleavable Linker (e.g., MCC-DM1) | Key Implications |
| ADC Half-Life (t½) | Generally shorter | Generally longer | Longer half-life may lead to increased tumor accumulation but also potentially greater exposure of healthy tissues. |
| ADC Clearance | Generally faster | Generally slower | Faster clearance can be due to premature payload release and subsequent clearance of the deconjugated antibody and payload. |
| Free Payload in Plasma | Higher concentrations | Lower to undetectable concentrations | Higher levels of free payload can contribute to off-target toxicity. |
| Metabolite Profile | Unmodified payload and various metabolites | Payload-linker-amino acid adduct | The nature of the metabolite can influence its cell permeability and potential for bystander effect. |
| Plasma Stability | Lower | Higher | Higher plasma stability is a key advantage of non-cleavable linkers, potentially leading to a better therapeutic index. |
Visualizing the Mechanisms
To better understand the distinct pathways of payload release, the following diagrams illustrate the processes for cleavable and non-cleavable linkers.
Key Experimental Protocols for Pharmacokinetic Analysis
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vivo and in vitro assays used to assess the pharmacokinetics of ADCs.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profiles of total antibody, conjugated ADC, and free payload in plasma.
Materials:
-
Tumor-bearing mice (e.g., athymic nude or SCID mice with xenograft tumors).
-
ADC constructs (cleavable and non-cleavable linker variants).
-
Vehicle for ADC formulation (e.g., sterile PBS).
-
Anticoagulant (e.g., EDTA).
Procedure:
-
Animal Model: Implant tumor cells subcutaneously into the flank of each mouse and monitor tumor growth until a predetermined size is reached (e.g., 100-200 mm³).
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC to each mouse via the tail vein.
-
Serial Blood Collection: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose), collect blood samples into microcentrifuge tubes containing an anticoagulant.
-
Plasma Processing: Process the blood to obtain plasma by centrifugation at 1,500-2,000 x g for 10-15 minutes at 4°C.
-
Sample Storage: Store plasma samples at -80°C until analysis.
Bioanalytical Methods
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Total Antibody and Conjugated ADC Quantification
Principle: ELISA is a highly sensitive method used to quantify the concentration of the total antibody (both conjugated and unconjugated) and the antibody-drug conjugate.
Procedure:
-
Coating: Coat a 96-well plate with an antigen specific to the ADC's antibody and incubate overnight at 4°C.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add plasma samples and standards to the wells and incubate.
-
Detection:
-
For Total Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody.
-
For Conjugated ADC: Add an anti-payload antibody, followed by an HRP-conjugated secondary antibody.
-
-
Substrate Reaction: Add a TMB substrate and stop the reaction with a stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Quantification: Calculate the concentrations based on a standard curve.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Free Payload Quantification
Principle: LC-MS/MS provides high sensitivity and specificity for the quantification of the small molecule payload in biological matrices.
Procedure:
-
Sample Preparation: Precipitate proteins in the plasma samples (e.g., with acetonitrile) and centrifuge to collect the supernatant.
-
Chromatographic Separation: Inject the supernatant onto a liquid chromatography system to separate the payload from other plasma components.
-
Mass Spectrometric Detection: Introduce the eluent into a tandem mass spectrometer for detection and quantification of the payload using multiple reaction monitoring (MRM).
-
Data Analysis: Quantify the payload concentration based on a standard curve prepared with known concentrations of the payload.
Conclusion: Selecting the Optimal Linker
The choice between a cleavable and non-cleavable linker is not a one-size-fits-all decision and depends on multiple factors, including the target antigen, the tumor microenvironment, and the desired therapeutic outcome.
-
Cleavable linkers may be advantageous for treating heterogeneous tumors due to the bystander effect. However, this can come at the cost of lower plasma stability and a higher risk of off-target toxicity.
-
Non-cleavable linkers offer enhanced plasma stability, which can translate to a wider therapeutic window and a more favorable safety profile. This makes them a strong choice for targeting homogenous tumors with high antigen expression.
Ultimately, a thorough understanding of the pharmacokinetic differences, supported by robust preclinical data, is paramount to designing the next generation of safe and effective antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the In Vivo Performance of Hynic-PEG3-N3 Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, and the choice of linker technology is critical to their success. The Hynic-PEG3-N3 linker, a cleavable polyethylene glycol (PEG) derivative, offers a promising strategy for ADC development. However, a comprehensive evaluation of its in vivo performance requires a direct comparison with established and alternative linker technologies.
This guide provides a framework for evaluating the in vivo efficacy, pharmacokinetics, and safety of ADCs utilizing this compound and similar cleavable PEG linkers. While specific in vivo data for ADCs employing the this compound linker is limited in publicly available literature, this guide leverages data from structurally related linkers to provide a comparative analysis and detailed experimental protocols.
Comparative Analysis of Cleavable Linker Technologies
The ideal ADC linker is stable in systemic circulation to minimize off-target toxicity and efficiently releases the cytotoxic payload within the target tumor cell.[1][2] Cleavable linkers are designed to exploit the unique conditions of the tumor microenvironment or the intracellular environment of cancer cells.[1][2]
Table 1: Comparison of In Vivo Performance Metrics for ADCs with Different Cleavable Linkers
| Linker Type | Representative Linker Example | Key In Vivo Performance Characteristics | Advantages | Disadvantages |
| Hydrazone (pH-sensitive) | Trastuzumab-DM1 (Kadcyla® - linker is non-cleavable, but concept is relevant) | Moderate plasma stability, payload release in acidic endosomes/lysosomes. | Good payload release in the acidic tumor microenvironment. | Potential for premature payload release in circulation, leading to off-target toxicity. |
| Dipeptide (Protease-cleavable) | Valine-Citrulline (vc) | High plasma stability, cleaved by lysosomal proteases (e.g., Cathepsin B). | High stability in circulation, efficient intracellular payload release. | Potential for off-target cleavage by other proteases, bystander effect can be limited. |
| Disulfide (Redox-sensitive) | SPDB | Moderate plasma stability, cleaved by intracellular glutathione. | Good intracellular payload release in the reducing environment of the cell. | Potential for premature cleavage in the bloodstream, leading to systemic toxicity. |
| PEGylated Cleavable Linkers | (e.g., this compound) | Improved hydrophilicity and pharmacokinetics.[3] | Can reduce aggregation, improve solubility, and prolong circulation half-life. | Potential for altered biodistribution and impact on antigen binding. |
Experimental Protocols for In Vivo Evaluation
Comprehensive in vivo assessment of an ADC is crucial for its preclinical development. The following are key experimental protocols.
Xenograft Tumor Models for Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.
Methodology:
-
Cell Line Selection: Choose a cancer cell line that expresses the target antigen of the monoclonal antibody in the ADC.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Subcutaneously inject a suspension of the selected cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Grouping and Treatment: Randomize mice into treatment groups (e.g., vehicle control, naked antibody, ADC at different doses, and a positive control ADC with a different linker).
-
Dosing: Administer the treatments intravenously (IV) via the tail vein. The dosing schedule can be a single dose or multiple doses over a period.
-
Data Collection: Measure tumor volume and body weight two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific observation period. Efficacy is assessed by tumor growth inhibition (TGI).
Caption: Workflow for in vivo efficacy testing in a xenograft model.
Pharmacokinetic (PK) Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the ADC.
Methodology:
-
Animal Model: Typically use rodents (mice or rats) or non-human primates for PK studies.
-
Dosing: Administer a single IV dose of the ADC.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.).
-
Sample Processing: Process blood to obtain plasma or serum and store frozen until analysis.
-
Bioanalytical Assays:
-
Total Antibody: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the total antibody (conjugated and unconjugated).
-
Intact ADC: Employ methods like ELISA or liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of the intact ADC with the payload attached.
-
Free Payload: Use LC-MS/MS to measure the concentration of the released cytotoxic drug in circulation.
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life.
Caption: General workflow for a pharmacokinetic study of an ADC.
Toxicology Studies
Objective: To assess the safety profile and identify potential toxicities of the ADC.
Methodology:
-
Animal Model: Use relevant species, often rodents and a non-rodent species (e.g., cynomolgus monkeys), for toxicology studies.
-
Dose Escalation: Administer single or multiple doses of the ADC at escalating concentrations.
-
Clinical Observations: Monitor animals daily for any signs of toxicity, including changes in behavior, appearance, and body weight.
-
Hematology and Clinical Chemistry: Collect blood samples at specified time points for analysis of blood cell counts and serum chemistry parameters to assess organ function.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination to identify any tissue damage.
-
Maximum Tolerated Dose (MTD): Determine the highest dose that does not cause unacceptable toxicity.
Conclusion
The in vivo evaluation of ADCs with the this compound linker is a multifaceted process that requires rigorous experimental design and a comparative approach. While direct, publicly available data for this specific linker is scarce, the principles and protocols outlined in this guide provide a robust framework for its assessment. By comparing its performance against other well-characterized cleavable linkers, researchers can gain valuable insights into its potential advantages in terms of efficacy, stability, and safety, ultimately guiding the development of more effective and better-tolerated cancer therapies.
References
A Comparative Guide to Hynic-PEG3-N3 and Next-Generation Linker Technologies in Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), is rapidly evolving, with the linker technology playing a pivotal role in the efficacy and safety of these complex molecules. This guide provides a comprehensive benchmark of Hynic-PEG3-N3 against other next-generation linker technologies, offering a comparative analysis of their performance based on available experimental data.
Introduction to Linker Technologies
Linkers are critical components in ADCs, connecting the targeting antibody to the potent cytotoxic payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet facilitate efficient payload release at the tumor site. This compound is a bifunctional linker that combines a pH-sensitive hydrazone linkage with a polyethylene glycol (PEG) spacer and an azide group for "click" chemistry conjugation. This positions it as a versatile tool in the ADC development toolbox.
This compound: A pH-Sensitive Clickable Linker
This compound is a cleavable linker that leverages two key technologies:
-
pH-Sensitive Cleavage: The core of its release mechanism is a hydrazone bond, which is stable at the physiological pH of blood (approximately 7.4) but is designed to hydrolyze in the more acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) within cancer cells.[1]
-
Click Chemistry: The terminal azide (N3) group allows for a highly efficient and specific conjugation to molecules containing a terminal alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), through strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction offers precise control over the conjugation site.[1][2]
-
PEG Spacer: The three-unit polyethylene glycol (PEG3) chain enhances the hydrophilicity of the linker-payload complex. This can improve the solubility and pharmacokinetic profile of the resulting ADC, potentially reducing aggregation and immunogenicity.[]
Benchmarking this compound Against Next-Generation Linkers
The performance of this compound can be benchmarked against other prominent next-generation linker technologies, each with distinct mechanisms of action and characteristics.
Enzymatically Cleavable Linkers (e.g., Val-Cit-PABC)
These linkers are designed to be cleaved by specific enzymes, such as cathepsin B, which are often overexpressed in the lysosomes of tumor cells. The most common example is the valine-citrulline (Val-Cit) dipeptide coupled with a p-aminobenzyl carbamate (PABC) self-immolative spacer.[4]
Key Performance Comparison:
| Feature | This compound (pH-Sensitive) | Val-Cit-PABC (Enzymatically Cleavable) |
| Cleavage Trigger | Low pH (acidic environment of endosomes/lysosomes) | Specific enzymes (e.g., Cathepsin B) in lysosomes |
| Plasma Stability | Generally considered to have moderate stability. Some hydrazone linkers have shown a half-life of around 2 days in human plasma. Newer designs like silyl ether-based linkers show improved stability (>7 days). | High stability in human plasma is a key feature, with some studies reporting a half-life of over 230 days. However, stability in mouse plasma can be poor due to susceptibility to carboxylesterase 1C. |
| Payload Release | Hydrolysis of the hydrazone bond. | Enzymatic cleavage of the dipeptide, followed by self-immolation of the PABC spacer to release the unmodified drug. |
| Bystander Effect | Capable of inducing a bystander effect if the released payload is cell-permeable. | The released payload is often cell-permeable, leading to a potent bystander effect. |
| Conjugation | Utilizes click chemistry for site-specific conjugation. | Typically conjugated to the antibody via maleimide chemistry targeting cysteine residues. |
Photocleavable Linkers (e.g., o-Nitrobenzyl, Coumarin)
Photocleavable linkers offer a high degree of spatiotemporal control over payload release, which is triggered by exposure to light of a specific wavelength. This technology is particularly valuable in research applications and is being explored for therapeutic uses.
Key Performance Comparison:
| Feature | This compound (pH-Sensitive) | Photocleavable Linkers (e.g., o-Nitrobenzyl, Coumarin) |
| Cleavage Trigger | Low pH | External light source (UV or visible light) |
| Control of Release | Dependent on cellular uptake and trafficking to acidic compartments. | High spatiotemporal control, allowing for precise timing and location of drug release. |
| Quantum Yield (Φ) | Not applicable. | Varies depending on the specific linker. For example, standard o-nitrobenzyl linkers have a quantum yield of 0.49–0.63, while 7-(diethylamino)coumarin-4-methyl has a quantum yield of 0.25. |
| In Vivo Application | Well-established for in vivo applications. | Limited by the penetration depth of light into tissues, making it more suitable for topical or superficial applications. |
| Potential for Toxicity | Potential for off-target release due to instability in circulation. | Light source itself can cause tissue damage if not carefully controlled. Some photocleavage byproducts can be cytotoxic. |
Click-to-Release Linkers
This emerging class of linkers allows for payload release triggered by a bioorthogonal chemical reaction with an externally administered agent. This approach enables drug release in the tumor microenvironment without the need for ADC internalization.
Key Performance Comparison:
| Feature | This compound (pH-Sensitive) | Click-to-Release Linkers (e.g., TCO-tetrazine) |
| Cleavage Trigger | Low pH (intracellular) | Bioorthogonal reaction with an external activator (extracellular) |
| Internalization Requirement | Requires ADC internalization and trafficking to lysosomes. | Does not require internalization, expanding the range of targetable antigens. |
| Bystander Effect | Dependent on payload permeability. | Strong bystander effect due to extracellular drug release. |
| Complexity | Single component ADC. | Two-component system (ADC and activator), which can complicate dosing and pharmacokinetics. |
| Clinical Development | Established in several clinical and preclinical ADCs. | In earlier stages of development. |
Experimental Protocols
General Protocol for Antibody Conjugation using this compound
This protocol outlines a general procedure for the two-step conjugation of a payload to an antibody using this compound and a DBCO-functionalized payload.
Step 1: Antibody Modification with a DBCO-NHS Ester
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer is amine-free (e.g., no Tris).
-
DBCO-NHS Ester Solution: Dissolve the DBCO-NHS ester in an organic solvent such as DMSO.
-
Conjugation: Add the DBCO-NHS ester solution to the antibody solution at a specific molar ratio. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Purification: Remove the excess, unreacted DBCO-NHS ester using a desalting column or dialysis, exchanging the buffer to one suitable for the subsequent click reaction (e.g., PBS, pH 7.4).
Step 2: Click Chemistry Reaction with this compound-Payload
-
This compound-Payload Preparation: The cytotoxic payload should be pre-functionalized with the this compound linker.
-
Click Reaction: Add the this compound-payload to the DBCO-modified antibody. The reaction is typically fast and can be carried out at room temperature for 1-4 hours.
-
Final Purification: Purify the resulting ADC using size exclusion chromatography (SEC) or other appropriate chromatographic methods to remove any unreacted payload and other impurities.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
General Protocol for Assessing Plasma Stability
-
Incubation: Incubate the ADC in plasma (human, rat, or mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96 hours).
-
Sample Processing: At each time point, stop the reaction (e.g., by freezing) and process the sample to separate the ADC from plasma proteins. This can be done using affinity chromatography (e.g., Protein A) or by precipitating the proteins.
-
Analysis: Analyze the amount of intact ADC and/or released payload at each time point using methods like ELISA, LC-MS, or HIC-HPLC.
-
Half-life Calculation: Determine the half-life of the ADC in plasma by plotting the percentage of intact ADC over time.
Visualizations
Caption: General workflow of ADC action from binding to payload release.
Caption: Experimental workflow for comparing different linker technologies.
Conclusion
The choice of linker technology is a critical decision in the development of antibody-drug conjugates and other targeted drug delivery systems. This compound offers a compelling combination of pH-sensitive payload release, enhanced hydrophilicity through its PEG spacer, and the versatility of click chemistry for precise, site-specific conjugation.
While enzymatically cleavable linkers like Val-Cit-PABC have a strong clinical track record and can offer excellent plasma stability in humans, Hynic-based linkers provide an alternative release mechanism that is independent of enzyme expression levels. Photocleavable and click-to-release linkers represent exciting next-generation technologies that offer enhanced control over payload delivery, although they currently face challenges for broad in vivo applications.
Ultimately, the optimal linker choice will depend on the specific characteristics of the antibody, the payload, and the target indication. A thorough evaluation of stability, conjugation efficiency, and in vivo performance, as outlined in this guide, is essential for the successful development of next-generation targeted therapeutics.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Hynic-PEG3-N3
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Laboratory Safety and Chemical Handling
The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This document provides a comprehensive guide to the proper disposal procedures for Hynic-PEG3-N3, a heterobifunctional linker used in bioconjugation and antibody-drug conjugate (ADC) development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known properties of its constituent functional groups—an azide and a polyethylene glycol (PEG) chain—and safety data from structurally related molecules.
I. Understanding the Hazards
This compound contains both a PEG linker and an azide functional group. While PEGylated compounds are generally considered to be of low toxicity and biodegradable, the presence of the azide group necessitates careful handling and disposal due to its potential hazards.
-
Azido Compounds : Organic azides can be energetic materials, and their stability is a key consideration. Although many organic azides are relatively stable, they can be sensitive to heat, shock, or friction. A crucial point is their reactivity with acids, which can lead to the formation of highly toxic and explosive hydrazoic acid. Furthermore, azides can react with certain metals, such as copper and lead, to form explosive heavy metal azides. This is a significant concern for disposal via laboratory drains, which may contain such metals in the plumbing. Some related PEG-azide compounds are classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1] It is prudent to assume that this compound may have similar properties.
-
PEGylated Compounds : Polyethylene glycol is generally considered non-hazardous and biocompatible. However, as with any chemical, it should be handled with appropriate laboratory precautions.
A consistent notification for related compounds is that their chemical, physical, and toxicological properties have not been thoroughly investigated.[2] Therefore, a cautious approach is essential.
II. Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure that appropriate personal protective equipment is worn.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves |
| Body Protection | Laboratory coat |
III. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate : Ensure the area is well-ventilated.
-
Absorb : For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth.
-
Collect : Carefully sweep up the absorbed material or solid spill and place it into a designated, properly labeled chemical waste container.
-
Clean : Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Waste Disposal : The collected waste must be disposed of as hazardous chemical waste.
Crucially, do not flush this compound or its waste down the sewer system. [2]
IV. Disposal Procedures
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. This is the most conservative and safest approach in the absence of a specific SDS.
Step-by-Step Disposal Protocol:
-
Waste Collection :
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, absorbent paper), in a dedicated and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical; glass or high-density polyethylene (HDPE) is generally suitable.
-
-
Waste Segregation :
-
It is critical to segregate this compound waste from other waste streams, particularly acidic waste. Mixing azides with acids can generate highly toxic and explosive hydrazoic acid.
-
-
Labeling :
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". List any other solvents or chemicals present in the waste mixture.
-
-
Storage :
-
Store the sealed waste container in a designated, cool, and dry secondary containment area away from incompatible materials, such as strong oxidizing agents and acids.
-
-
Arrangement for Pickup :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the hazardous waste in accordance with local, state, and federal regulations.
-
V. Experimental Workflow and Disposal Decision Diagram
The following diagram illustrates the workflow for handling and disposing of this compound.
Caption: Workflow for the safe handling, spill response, and disposal of this compound.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Hynic-PEG3-N3
Essential Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure and ensure personal safety. The following table outlines the required PPE for handling Hynic-PEG3-N3, based on general recommendations for hazardous chemicals and azide compounds.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. For compounds with high toxicity, wearing silver shield gloves under nitrile gloves provides additional protection. Always inspect gloves for integrity before use. |
| Eyes | Safety glasses or splash goggles | Safety glasses or splash goggles must be worn. When there is a risk of splashing, a face shield should be worn in addition to goggles. |
| Body | Flame-resistant lab coat | A lab coat made of Nomex® or 100% cotton is required to protect against splashes. Ensure the lab coat is fully buttoned. |
| Respiratory | Not generally required | Work should be conducted in a certified chemical fume hood to avoid inhalation of any vapors or dust. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Fume Hood: All manipulations of this compound, including weighing and dissolution, must be performed in a properly functioning chemical fume hood.
-
Ventilation: Local exhaust ventilation is generally preferred to minimize exposure.
-
Work Area: Decontaminate the work surface with 70% ethanol after handling. Keep the work area clean and free of clutter.
2. Handling:
-
Avoid Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.
-
Weighing: If the compound is a solid, handle it carefully to avoid generating dust.
-
Dissolution: When preparing solutions, add this compound to the solvent slowly.
-
Storage: Store this compound in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.
3. In Case of a Spill:
-
For small spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a designated chemical waste container.
-
For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Disposal Plan: Managing this compound Waste
All waste containing this compound must be treated as hazardous waste. Improper disposal can lead to the formation of explosive metal azides, particularly in plumbing.
| Waste Type | Disposal Procedure | Key Considerations |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. | Includes contaminated gloves, weigh boats, and other disposable materials. |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. | Under no circumstances should azide solutions be poured down the drain. This can lead to the formation of highly explosive metal azides in copper or lead pipes. |
| Empty Containers | Rinse thoroughly and collect the rinsate as hazardous waste. Manage the empty container as hazardous waste. | Product residues in empty containers may still be hazardous. |
Deactivation of Azide Waste: For dilute solutions (5% or less), chemical deactivation by reaction with nitrous acid can be performed in a chemical fume hood. This procedure should only be carried out by trained personnel following a specific institutional protocol. The resulting solution must be neutralized before disposal.
Experimental Workflow for Handling this compound
The following diagram outlines the key steps and decision points for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
